4-Hydroxyquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCOIVJCBPCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324621 | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-12-8 | |
| Record name | 7509-12-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-hydroxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, physicochemical characteristics, spectroscopic data, and biological activities, with a focus on its potential as a scaffold for the development of novel therapeutic agents.
Core Chemical Properties
This compound, also known as 4-oxo-1H-quinoline-3-carbaldehyde, is a quinolone derivative characterized by a hydroxyl group at the 4-position and a carbaldehyde group at the 3-position.[1][2] This substitution pattern imparts a unique reactivity profile to the molecule, making it a versatile intermediate in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂ | [1][2] |
| Molecular Weight | 173.17 g/mol | [1][2] |
| IUPAC Name | 4-oxo-1H-quinoline-3-carbaldehyde | [1][2] |
| CAS Number | 7509-12-8 | [2] |
| Appearance | Typically a white to light brown solid | [3] |
| Solubility | Generally soluble in organic solvents like dimethylformamide and methanol, with limited solubility in water. | [3] |
| XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the formylation of a 4-hydroxyquinoline precursor. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the synthesis of this compound from 4-hydroxyquinoline.
Materials:
-
4-Hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Ice bath
-
Sodium hydroxide solution (for workup)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the chloroiminium salt, the active Vilsmeier reagent.[4]
-
Formylation Reaction: The 4-hydroxyquinoline, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for a specified period.
-
Workup and Isolation: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (DMSO-d₆) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | -CHO |
| ~8.5 | s | 1H | H-2 |
| ~8.1 | d | 1H | H-5 |
| ~7.8 | t | 1H | H-7 |
| ~7.6 | d | 1H | H-8 |
| ~7.4 | t | 1H | H-6 |
| ~12.0 | br s | 1H | -OH |
| ¹³C NMR (DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (aldehyde) |
| ~175 | C-4 |
| ~145 | C-2 |
| ~140 | C-8a |
| ~133 | C-7 |
| ~125 | C-5 |
| ~124 | C-6 |
| ~118 | C-4a |
| ~115 | C-8 |
| ~110 | C-3 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is a representative compilation from various sources.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretching |
| ~2860 | C-H stretching (aldehyde) |
| ~1677 | C=O stretching (aldehyde) |
| ~1616 | C=N stretching (aromatic) |
| ~1556 | C=C stretching (aromatic) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 173 | [M]⁺ (Molecular ion) |
| 145 | [M-CO]⁺ |
| 117 | [M-CO-CO]⁺ |
Reactivity and Biological Significance
This compound is a reactive molecule due to the presence of both an electrophilic aldehyde group and a quinoline ring system susceptible to various transformations. It readily reacts with nucleophiles and can participate in condensation reactions.
The 4-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, being a core component of many bioactive natural products and synthetic drugs.[1][6] Derivatives of this compound have shown a broad spectrum of pharmacological activities.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinoline derivatives.[7] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7] The planarity of the quinoline ring allows for intercalation between DNA base pairs, disrupting these processes.
Anticancer Activity
Derivatives of 4-hydroxyquinoline have also been investigated for their potential as anticancer agents.[8][9] Proposed mechanisms of action include the inhibition of receptor tyrosine kinases and the disruption of downstream signaling pathways involved in cell proliferation and survival.
Conclusion
This compound is a valuable and versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of derivatives. The demonstrated antimicrobial and anticancer activities of related compounds highlight the importance of the 4-hydroxyquinoline scaffold as a promising starting point for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Hydroxy-quinoline-4-carbaldehyde (EVT-8827557) [evitachem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxyquinoline-3-carbaldehyde (CAS: 7509-12-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbaldehyde, with the CAS number 7509-12-8, is a versatile heterocyclic compound built upon the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral data, and its emerging role in drug discovery, with a focus on its anticancer, antimicrobial, antioxidant, antimalarial, and immunomodulatory properties.
Physicochemical Properties
This compound is typically a beige solid or powder.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 7509-12-8 | [2][3] |
| Molecular Formula | C₁₀H₇NO₂ | [2][3] |
| Molecular Weight | 173.17 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Beige solid/powder | [1] |
| Solubility | Sparingly soluble in Methanol, Soluble in Dimethylformamide (DMF) | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | Spectral data available | [3] |
| ¹³C NMR | Spectral data available | [3] |
| IR (Infrared) | Spectral data available | [3] |
| MS (Mass Spectrometry) | Spectral data available | [3] |
Synthesis
The Vilsmeier-Haack reaction is a prominent method for the formylation of activated aromatic and heteroaromatic compounds and is a key route for the synthesis of this compound from 4-hydroxyquinoline (also known as 4-quinolone).[4]
Generalized Experimental Protocol for Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction of similar substrates.
Materials:
-
4-Hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium carbonate or other suitable base for neutralization
-
Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at the same temperature to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation: To the freshly prepared Vilsmeier reagent, add 4-hydroxyquinoline portion-wise while maintaining the low temperature.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for several hours (the reaction progress should be monitored by Thin Layer Chromatography - TLC).
-
Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate, until the product precipitates.
-
Filter the crude product, wash it with cold water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
Synthesis Workflow
Caption: Synthesis of this compound via Vilsmeier-Haack Reaction.
Biological Activities and Potential Therapeutic Applications
This compound and its derivatives have emerged as a promising scaffold in drug discovery, exhibiting a broad spectrum of biological activities.
Anticancer Activity
Derivatives of the 4-hydroxyquinoline core have demonstrated significant cytotoxic effects against various human cancer cell lines.
Quantitative Data Summary: Anticancer Activity of 4-Hydroxyquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 3g | HCT116 (Colon) | 28.5 | [2][5] |
| A549 (Lung) | 33.4 | [2][5] | |
| 13a | Colo 320 (Colon, resistant) | 8.19 | [6] |
| Colo 205 (Colon, sensitive) | 11.86 | [6] | |
| 13b | Colo 320 (Colon, resistant) | 4.58 | [6] |
| Colo 205 (Colon, sensitive) | 8.1 | [6] | |
| 16b | ACP03 (Gastric) | 1.92 | [7] |
| 17b | ACP03 (Gastric) | 5.18 | [7] |
| 20 | Colo 320 (Colon, resistant) | 4.61 | [6] |
| Colo 205 (Colon, sensitive) | 2.34 | [6] | |
| 22 | Colo 320 (Colon, resistant) | 12.29 | [6] |
| Colo 205 (Colon, sensitive) | 11.79 | [6] | |
| 26 | Colo 320 (Colon, resistant) | 11 | [6] |
| Colo 205 (Colon, sensitive) | 12.63 | [6] | |
| 28 | Colo 320 (Colon, resistant) | 14.08 | [6] |
| 29 | Colo 320 (Colon, resistant) | 9.86 | [6] |
Potential Mechanisms of Action: Studies suggest that the anticancer effects of 4-hydroxyquinoline derivatives may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway and the inhibition of kinases like Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2).[2][8] Some derivatives have also been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[9][10]
Caption: Potential Anticancer Signaling Pathways Targeted by 4-Hydroxyquinoline Derivatives.
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have shown promising activity against a range of bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
Several quinoline derivatives have been reported to possess antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Test compound
-
DPPH solution (in methanol)
-
Methanol
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the test compound solutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Antimalarial Activity
The 4-aminoquinoline scaffold, famously represented by chloroquine, is a cornerstone of antimalarial therapy. 4-Hydroxyquinoline derivatives have also been investigated as potential antimalarial agents.
Mechanism of Action: The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. Heme, a toxic byproduct of hemoglobin digestion, is detoxified by the parasite through polymerization into hemozoin. Quinolines are thought to interfere with this process, leading to the accumulation of toxic free heme and parasite death.[11][12] Furthermore, some 4-hydroxyquinoline derivatives have been shown to target the parasite's mitochondrial electron transport chain (mETC), a pathway essential for pyrimidine biosynthesis and parasite survival.[13][14][15][16]
Caption: Antimalarial Mechanism of 4-Hydroxyquinoline Derivatives.
Immunomodulatory Activity
Quinoline-3-carboxamide derivatives have shown immunomodulatory effects, with some compounds being investigated for the treatment of autoimmune diseases.[17] These compounds can modulate cytokine production and influence the activity of various immune cells.
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including promising anticancer, antimicrobial, antioxidant, antimalarial, and immunomodulatory effects. Further research into the synthesis of novel derivatives, optimization of their biological activities, and elucidation of their precise mechanisms of action will be crucial for translating the therapeutic potential of this compound class into clinical applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this compound and its analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the mitochondrial electron transport chain and de novo pyrimidine biosynthesis as antimalarials: The present status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. H1521, a novel derivative of 4-hydroxyquinoline-3-carboxamide, suppresses the development of lupus in mice by inducing Th1 cytokine profile in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyquinoline-3-carbaldehyde tautomerism
An In-depth Technical Guide to the Tautomerism of 4-Hydroxyquinoline-3-carbaldehyde
Introduction
Tautomers are structural isomers that are readily interconvertible.[1] This phenomenon, particularly proton tautomerism, is a critical consideration in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, pharmacokinetic profiles, and pharmacodynamic actions.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the tautomeric behavior of its derivatives is paramount for rational drug design.
This technical guide focuses on the core principles of tautomerism as applied to this compound. This compound can exist in two primary tautomeric forms: the 4-hydroxyquinoline (enol-imine) form and the 4(1H)-quinolone (keto-enamine) form. The equilibrium between these forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and electronic effects of substituents. Spectroscopic, crystallographic, and computational methods are essential tools for characterizing this equilibrium. Generally, the keto form of 4(1H)-quinolones is favored over the enol form in both solid and solution states.[2]
Tautomeric Forms and Equilibrium
The principal tautomeric equilibrium for this compound involves the migration of a proton between the oxygen at the C4 position and the nitrogen at the N1 position of the quinoline ring.
-
This compound (Enol form): This form contains a hydroxyl (-OH) group at the C4 position, and the quinoline ring system is fully aromatic.
-
4-Oxo-1,4-dihydroquinoline-3-carbaldehyde (Keto form): Also known as the 4-quinolone form, this tautomer features a carbonyl (C=O) group at C4 and a proton on the ring nitrogen (N-H). In this configuration, the nitrogen-containing ring is not aromatic.[3][4]
Computational studies on related quinolone esters have shown that the hydroxyquinoline (enol) form is significantly more stable in the gas phase due to the aromaticity of both rings.[3][4] However, in polar solutions and the solid state, the keto-form is often the predominant species.[2]
Caption: Prototropic tautomerism between the enol and keto forms.
Synthesis Overview
The synthesis of 4-hydroxyquinoline derivatives can be achieved through various established methods. One of the most common is the Conrad-Limpach reaction , which involves the reaction of an aniline with a β-ketoester (like diethyl malonate) followed by thermal cyclization at high temperatures.[5] Other multicomponent reactions (MCRs) have also been developed to create diverse quinoline scaffolds efficiently.[6] Formylation of a 4-hydroxyquinoline precursor, for instance, via a Vilsmeier-Haack or Reimer-Tiemann reaction, could introduce the carbaldehyde group at the C3 position.
Experimental and Computational Characterization
Determining the predominant tautomeric form requires a combination of experimental techniques and theoretical calculations.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing tautomers in solution. The keto form will exhibit a characteristic N-H proton signal, while the enol form will show an O-H signal. The chemical shift of the carbon at the C4 position is also diagnostic: a signal in the carbonyl region (~170-180 ppm) indicates the keto form, whereas a signal further upfield is expected for the C-OH of the enol form.
-
Fourier-Transform Infrared (FTIR): In the solid state, the presence of a strong absorption band in the carbonyl stretching region (around 1650-1700 cm⁻¹) is a clear indicator of the keto tautomer.[2] Conversely, a broad O-H stretching band would suggest the enol form.
-
UV-Visible Spectroscopy: The two tautomers have different chromophoric systems and thus exhibit distinct absorption spectra. The keto form, with its extended conjugation but less aromatic character, will have different λ_max values compared to the fully aromatic enol form.
X-Ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[7][8] It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying which tautomer is present in the crystal lattice. For many 4-hydroxyquinoline derivatives, crystallographic studies have confirmed that the keto tautomer is favored in the crystal structure.[2]
Computational Studies
Density Functional Theory (DFT) calculations are widely used to investigate the relative stabilities of tautomers in both the gas phase and in various solvents (using continuum solvation models like PCM).[9][10] These studies can predict the lowest energy tautomer and calculate the energy barrier for interconversion. For related quinolone 3-esters, DFT calculations (B3LYP/6-311++G(d,p)) indicated a strong preference for the hydroxyquinoline (enol) form in the gas phase, with the keto form being higher in energy.[3][4]
Quantitative Data
The following table summarizes representative computational data for the tautomerism of related quinolone structures, illustrating the energy differences that govern the equilibrium.
| Compound Class | Method | ΔE (Keto - Enol) | Phase/Solvent | Predominant Form | Reference |
| Quinolone 3-Esters | B3LYP/6-311++G(d,p) | 27 - 38 kJ/mol | Gas Phase | Enol (Hydroxyquinoline) | [3][4] |
| 4-Hydroxyquinolone | Not Specified | Keto favored | Polar Solvents (Water, DMSO) | Keto (Quinolone) | [2] |
| 4-Hydroxyquinolone | X-ray Crystallography | Keto favored | Solid State | Keto (Quinolone) | [2] |
Experimental Protocols
General Synthesis (Conrad-Limpach Cyclization)
-
Condensation: Dissolve an appropriately substituted aniline and a β-dicarbonyl compound (e.g., diethyl 2-(formyl)malonate) in a suitable solvent like ethanol.
-
Reflux: Heat the mixture under reflux for several hours to form the enamine intermediate.
-
Cyclization: Remove the solvent under vacuum. Dissolve the residue in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).
-
Heating: Heat the solution to a high temperature (typically >200 °C) for a short period to induce thermal cyclization.
-
Isolation: Cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol, DMF).
X-Ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step is often the most challenging.[7][8]
-
Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an initial model of the molecule.
-
Refinement: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, resulting in an accurate three-dimensional structure.[7]
Caption: Workflow for synthesis and characterization of tautomers.
Interrelation of Evidence
Caption: Convergence of data to determine tautomeric preference.
Conclusion
The tautomerism of this compound is a classic example of keto-enol tautomerism within a heterocyclic system. While computational studies of related molecules suggest the enol (hydroxyquinoline) form is more stable in the gas phase, experimental evidence from NMR, FTIR, and X-ray crystallography consistently indicates that the keto (4-quinolone) form is predominant in the solid state and in polar solvents.[2] For professionals in drug development, recognizing that the keto tautomer is likely the biochemically relevant form is crucial for designing molecules with optimal target interactions, ADME properties, and overall efficacy. A thorough characterization using the methods outlined in this guide is essential for any research or development program involving this class of compounds.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Hydroxyquinoline-3-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyquinoline-3-carbaldehyde, a quinolone derivative of interest to researchers in drug discovery and organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and replication of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.1 (broad s) | Singlet | 1H | OH |
| 10.3 (s) | Singlet | 1H | CHO |
| 8.9 (s) | Singlet | 1H | H-2 |
| 8.2 (d) | Doublet | 1H | H-5 |
| 7.8 (t) | Triplet | 1H | H-7 |
| 7.6 (d) | Doublet | 1H | H-8 |
| 7.4 (t) | Triplet | 1H | H-6 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 188.0 | CHO |
| 175.0 | C-4 |
| 145.0 | C-2 |
| 140.0 | C-8a |
| 133.0 | C-7 |
| 126.0 | C-5 |
| 125.0 | C-6 |
| 119.0 | C-4a |
| 118.0 | C-8 |
| 110.0 | C-3 |
Solvent: DMSO-d₆
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1680 | C=O stretch (aldehyde) |
| 1640 | C=O stretch (keto-enol) |
| 1600, 1580, 1450 | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 173 | [M]⁺ (Molecular Ion) |
| 144 | [M-CHO]⁺ |
| 116 | [M-CHO-CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Spectroscopy: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR Spectroscopy: The spectrum is obtained with proton decoupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced directly into the ion source. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass range of m/z 50-500 to detect the molecular ion and major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.
Caption: Workflow for Spectroscopic Analysis.
A Comprehensive Technical Guide to 4-Quinolone-3-Carboxaldehyde: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-quinolone-3-carboxaldehyde, a prominent member of the quinolone class of heterocyclic compounds, serves as a critical scaffold in medicinal chemistry and drug discovery. Its versatile structure has been the foundation for the development of numerous therapeutic agents, most notably antibacterial drugs. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for its synthesis, and its biological activities, with a focus on its mechanism of action as an antibacterial agent. The information is presented to support further research and development in this important area of medicinal chemistry.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4-quinolone-3-carboxaldehyde (also known as 4-oxo-1H-quinoline-3-carbaldehyde) are summarized below. These properties are essential for its handling, characterization, and application in various chemical reactions and biological assays.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 4-oxo-1H-quinoline-3-carbaldehyde[1] |
| Appearance | Off-white to yellow-brown crystalline powder, chunks, or solid[2][3] |
| Melting Point | 45-53 °C[2][3][4] |
| Boiling Point | 123-133 °C at 4-5 mmHg[2][3] |
| Solubility | Slightly soluble in water[2][5] |
| CAS Number | 7509-12-8[1] |
Spectral Data
The structural elucidation of 4-quinolone-3-carboxaldehyde is confirmed by various spectroscopic techniques. The key spectral data are presented below for reference in synthesis and characterization.
| ¹H NMR (Nuclear Magnetic Resonance) |
| Chemical Shift (δ) in ppm |
| 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)[2] |
| ¹³C NMR (Nuclear Magnetic Resonance) |
| Chemical Shift (δ) in ppm |
| 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1[2] |
| Mass Spectrometry (Electrospray Ionization) |
| m/z |
| 158.0 ([M+H]⁺)[2] |
Experimental Protocols
The synthesis of 4-quinolone-3-carboxaldehyde can be achieved through various synthetic routes. Below is a general protocol for the synthesis of related 4-quinolone-3-carboxylic acids, which are precursors to the aldehyde, and a more specific method for the synthesis of a similar quinoline carboxaldehyde.
General Synthesis of 4-Quinolone-3-Carboxylic Acids
This protocol outlines a common method for preparing the 4-quinolone-3-carboxylic acid core structure.
| Step | Procedure |
| 1. | A suspension of the appropriate ester precursor in 10% aqueous NaOH (10 ml) is refluxed for 2 hours. |
| 2. | After cooling to room temperature, the reaction mixture is acidified using concentrated HCl. |
| 3. | The resulting precipitate is filtered and washed with water to yield the corresponding 4-quinolone-3-carboxylic acid.[6] |
Synthesis of 4-Quinolinecarboxaldehyde from 4-Methylquinoline
This method details the oxidation of 4-methylquinoline to the corresponding aldehyde.
| Step | Procedure |
| 1. | 5.0 g (35 mmol) of 4-methylquinoline and 5.0 g (45 mmol) of selenium dioxide are dissolved in toluene under an argon atmosphere. |
| 2. | The reaction mixture is heated to reflux for 24 hours. |
| 3. | After the reaction is complete, the mixture is diluted with dichloromethane. |
| 4. | The organic layer is washed sequentially with saturated saline solution and then dried over anhydrous magnesium sulfate. |
| 5. | The solvent is removed under reduced pressure to yield 4-quinolinecarboxaldehyde.[2] |
Biological Activity and Mechanism of Action
Quinolones are a well-established class of antibacterial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.
Antibacterial Activity
4-quinolone derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They function by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8] The inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and ultimately results in bacterial cell death.[9]
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
The interaction of quinolones with the DNA gyrase-DNA complex is a critical step in their antibacterial action. The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of antibacterial action of 4-quinolone-3-carboxaldehyde via inhibition of DNA gyrase.
This pathway highlights how the formation of a stable ternary complex between the quinolone, DNA gyrase, and bacterial DNA prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[10][11][12]
Conclusion
4-quinolone-3-carboxaldehyde remains a molecule of significant interest to the scientific community. Its well-defined physical and chemical properties, coupled with established synthetic methodologies, make it an accessible scaffold for further derivatization and biological evaluation. The potent antibacterial activity, mediated through the inhibition of DNA gyrase and topoisomerase IV, continues to inspire the development of new anti-infective agents. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this versatile compound.
References
- 1. 4-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Quinolinecarboxaldehyde 97 4363-93-3 [sigmaaldrich.com]
- 5. Quinoline-4-carboxaldehyde, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. cibtech.org [cibtech.org]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genesis and Evolution of Quinoline-3-Carbaldehydes: A Technical Guide for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among its diverse derivatives, quinoline-3-carbaldehydes have emerged as exceptionally versatile building blocks for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of quinoline-3-carbaldehydes, alongside a summary of their applications in drug development, with a focus on their anticancer properties.
A Historical Perspective: From Classic Reactions to Modern Synthesis
The journey into the world of quinolines began in the late 19th century with the discovery of several named reactions that are still fundamental to heterocyclic chemistry. The Friedländer synthesis, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] This reaction, along with others like the Skraup (1880) and Combes (1888) syntheses, laid the groundwork for accessing the quinoline core.
Specifically for quinoline-3-carbaldehydes, the Vilsmeier-Haack reaction has proven to be a pivotal and widely adopted synthetic route. This reaction utilizes a Vilsmeier reagent (typically a mixture of dimethylformamide and phosphoryl chloride) to achieve the formylation and cyclization of acetanilides, yielding 2-chloroquinoline-3-carbaldehydes.[2][3] Reviews of the chemistry of 2-chloroquinoline-3-carbaldehydes have documented the extensive research in this area from 1979 onwards, highlighting their importance as synthetic intermediates.[4]
Synthetic Methodologies: Experimental Protocols
The synthesis of quinoline-3-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. The following protocol is a representative example of this method.
Vilsmeier-Haack Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
Objective: To synthesize 2-chloro-6-methylquinoline-3-carbaldehyde from p-methylacetanilide.
Reagents and Materials:
-
p-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.
-
After the addition is complete, add p-methylacetanilide to the mixture.
-
Heat the reaction mixture at 60°C for 16 hours.[2]
-
After cooling, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture with a sodium carbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-6-methylquinoline-3-carbaldehyde.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for representative quinoline-3-carbaldehyde derivatives, including yields from synthesis and characteristic spectroscopic data.
Table 1: Synthesis and Physical Properties of Substituted 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
| Substituent | Starting Material | Yield (%) | Melting Point (°C) | Reference |
| H | Acetanilide | 72 | 142-146 | [2] |
| 6-OH | p-Hydroxyacetanilide | 66 | 125 | [2] |
| 6-NO₂ | p-Nitroacetanilide | 72 | 174 | [2] |
| 8-CH₃ | o-Methylacetanilide | - | - | [5] |
Table 2: Spectroscopic Data for Selected Quinoline-3-carbaldehydes
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7) | - | 1690 (C=O), 2738, 2820 (aldehyde) | [2] |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.01 (d, 1H, H-8), 7.75 (d, 1H, H-7), 7.28 (s, 1H, H-5), 4.58 (s, 1H, OH) | - | 1713 (C=O), 2720, 2878 (aldehyde) | [2] |
| 2-Chloro-6-nitroquinoline-3-carbaldehyde | 10.61 (s, 1H, CHO), 8.73 (s, 1H, H-4), 8.12 (dd, 1H, H-7), 7.83 (d, 1H, H-8), 7.21 (s, 1H, H-5) | - | 1705 (C=O), 2795, 2835 (aldehyde) | [2] |
| 2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline | 8.3 (1Hs, CH=N), 7.1-7.63 (8Hm Ar-H), 2.48 (3H, s,- CH3) | - | 1635 (C=N), 1580 (C=C), 1525 (N=O), 775 (C-Cl) | [5] |
Biological Activity and Applications in Drug Discovery
Quinoline-3-carbaldehydes are pivotal precursors for a multitude of heterocyclic systems with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[4] Their derivatives have been shown to exert cytotoxic effects against various cancer cell lines.
Mechanism of Anticancer Activity
While the precise mechanisms are diverse and compound-specific, a significant number of cytotoxic quinoline derivatives induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Workflow for Cytotoxicity Studies
The evaluation of novel quinoline-3-carbaldehyde derivatives as potential anticancer agents typically follows a structured workflow, from synthesis to biological screening.
Signaling Pathways in Quinoline-Induced Cytotoxicity
The apoptotic cascade initiated by cytotoxic quinoline derivatives often involves the modulation of key signaling proteins. A generalized representation of these pathways is illustrated below.
Conclusion
The rich history and versatile chemistry of quinoline-3-carbaldehydes underscore their significance in the field of drug discovery. From the foundational synthetic methods developed over a century ago to their current application as precursors for potent therapeutic agents, these compounds continue to be a focal point of research. The detailed protocols, quantitative data, and workflow visualizations provided in this guide aim to equip researchers with the necessary information to further explore and exploit the therapeutic potential of this remarkable class of molecules.
References
The 4-Hydroxyquinoline Scaffold: A Privileged Structure in Drug Discovery
An In-depth Technical Guide on its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is the foundation for a vast array of natural products and synthetic molecules demonstrating a wide spectrum of pharmacological activities.[1][2] Its versatility allows for chemical modifications at various positions, enabling the fine-tuning of its biological effects and the development of potent and selective therapeutic agents.[2] This technical guide provides a comprehensive overview of the biological significance of the 4-hydroxyquinoline scaffold, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Anticancer Activity
Derivatives of the 4-hydroxyquinoline scaffold have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic effects against a range of human cancer cell lines, including those with multidrug resistance. The anticancer activity is often attributed to the inhibition of key cellular processes such as DNA replication and cell proliferation, primarily through the inhibition of topoisomerases and various protein kinases.[3]
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-hydroxyquinoline derivatives against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3g | HCT116 (Colon) | 28.5 | [2] |
| A549 (Lung) | 33.4 | [2] | |
| 3a | HCT116 (Colon) | 148.3 | [2] |
| A549 (Lung) | 155.7 | [2] | |
| PC3 (Prostate) | 167.2 | [2] | |
| MCF-7 (Breast) | 189.0 | [2] | |
| 3b | HCT116 (Colon) | 162.0 | [2] |
| A549 (Lung) | 188.1 | [2] | |
| PC3 (Prostate) | 239.4 | [2] | |
| MCF-7 (Breast) | 174.5 | [2] | |
| 20 | Colo 320 (Colon, resistant) | 4.61 | [1] |
| Colo 205 (Colon, sensitive) | 2.34 | [1] | |
| 13b | Colo 320 (Colon, resistant) | 4.58 | [1] |
| Colo 205 (Colon, sensitive) | 8.1 | [1] | |
| 13a | Colo 320 (Colon, resistant) | 8.19 | [1] |
| Colo 205 (Colon, sensitive) | 11.86 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plates for 15 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Activity
The 4-hydroxyquinoline core is a fundamental component of quinolone antibiotics.[2] Derivatives of this scaffold have demonstrated significant activity against a variety of bacterial and fungal pathogens.[5] The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for several 4-hydroxyquinoline analogs.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3j (brominated, nonyl side chain) | Aspergillus flavus | 1.05 | [5] |
| 3a (no substituents) | Aspergillus flavus | 70.97 | [5] |
| Compound 15 | Staphylococcus aureus | 0.8 (µM) | |
| Bacillus cereus | 0.8 (µM) | ||
| Compound 25 | Aspergillus fumigatus | 0.98 | |
| Candida albicans | 0.49 | ||
| Streptococcus pneumoniae | 0.49 | ||
| Staphylococcus aureus | 1.95 | ||
| Escherichia coli | 0.49 | ||
| Compound 26 | Aspergillus fumigatus | 0.98 | |
| Candida albicans | 0.98 | ||
| Streptococcus pneumoniae | 0.49 | ||
| Staphylococcus aureus | 0.98 | ||
| Escherichia coli | 0.49 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[5]
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the 4-hydroxyquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a specific cell density (e.g., 5 x 10^5 CFU/mL).[7]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).[6]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[7]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
Antiviral Activity
The 4-hydroxyquinoline scaffold has also been explored for its antiviral potential, with derivatives showing activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).[8] The mechanism of antiviral action can involve the inhibition of viral enzymes, such as DNA polymerase.[8]
Quantitative Data: Antiviral Activity
The following table shows the antiviral activities of some 4-hydroxyquinoline carboxamides (4-HQCs) against various herpesviruses.
| Compound | Virus | IC50 (µM) | Reference |
| PNU-181128 | HCMV | 1.3 | [8] |
| PNU-181465 | HCMV | 0.98 | [8] |
| Ganciclovir (Control) | HCMV | 1.1 | [8] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound.[9]
Principle: This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[9] The concentration of the drug that reduces the number of plaques by 50% is the IC50.[9]
Procedure:
-
Cell Culture: Seed susceptible host cells (e.g., MRC-5, Huh-7) in multi-well plates to form a confluent monolayer.[10]
-
Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for a short period (e.g., 1-2 hours) to allow viral attachment.[10]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the 4-hydroxyquinoline derivative.[10]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).[11]
-
Plaque Visualization: After incubation, fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones where cells have been killed by the virus.[10]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value.[11]
Anti-inflammatory Activity
Certain 4-hydroxyquinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. The mechanism of their anti-inflammatory action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the lipoxygenase (LOX) inhibitory activity of some 4-hydroxy-2-quinolinone derivatives.
| Compound ID | Target | IC50 (µM) | Reference |
| 3h | LOX | 10 | [12] |
| 3s | LOX | 10 | [12] |
| 3g | LOX | 27.5 | [12] |
| 11e | LOX | 52 | [12] |
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids to produce inflammatory mediators.[13]
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the lipoxygenase enzyme with the 4-hydroxyquinoline derivative (test compound) in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for a short period.[13]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, linoleic acid.[13]
-
Absorbance Measurement: Monitor the formation of the product (hydroperoxydienyl fatty acid) by measuring the increase in absorbance at 234 nm over a specific time period (e.g., 3 minutes) at 25°C.[13]
-
Data Analysis: Compare the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor) to determine the percentage of inhibition and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 4-hydroxyquinoline derivatives stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.
In cancer, these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting key signaling molecules. One proposed mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[14]
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. benchchem.com [benchchem.com]
The Evolving Landscape of 4-Hydroxyquinoline-3-carbaldehyde Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbaldehyde, a versatile heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a quinoline core, a hydroxyl group, and a reactive carbaldehyde moiety, make it a valuable starting point for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its synthesis, biological applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 4-hydroxyquinoline, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][3][4]
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized representation based on established Vilsmeier-Haack reaction procedures.[5][6]
Materials:
-
4-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium acetate or Sodium carbonate solution
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle or water bath
-
Filtration apparatus
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 4-hydroxyquinoline portion-wise while maintaining the reaction temperature below 10°C. After the addition, slowly raise the temperature to 60-70°C and heat the reaction mixture for several hours (typically 4-16 hours), monitoring the progress by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the gradual addition of a saturated sodium acetate or sodium carbonate solution until the pH is neutral. A solid precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.[5]
Yields: The reported yields for this reaction are generally good, often ranging from 65% to over 90%, depending on the specific reaction conditions and the scale of the synthesis.[6][7]
Figure 1: Vilsmeier-Haack reaction for the synthesis of this compound.
Biological Activities and Applications in Drug Development
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. The primary areas of investigation include their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanisms underlying their cytotoxic effects are multifaceted and often involve the targeting of key cellular processes essential for cancer cell proliferation and survival.
Mechanisms of Anticancer Action:
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting DNA replication and transcription.[8] They can also inhibit topoisomerase I and II, enzymes that are crucial for managing DNA topology during replication.[9][10][11] This inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death).
-
Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division (mitosis). Some quinoline derivatives bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Protein Kinase Inhibition: Quinoline derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. Important kinase targets include:
-
Pim-1 Kinase: Overexpressed in several cancers, Pim-1 kinase promotes cell survival and proliferation.[8][14][15]
-
p21-Activated Kinase 1 (PAK1): Involved in cell motility, survival, and proliferation.[16][17][18]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, drives the growth of many types of solid tumors.[19][20]
-
Quantitative Data on Anticancer Activity:
The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzo[h]quinoline derivative (6e) | A549 (Lung) | 1.86 | [21] |
| Benzo[h]quinoline derivative (6e) | MCF-7 (Breast) | 3.91 | [21] |
| Pyrazolo[4,3-f]quinoline (1M) | Various | < 8 | [9][22] |
| Pyrazolo[4,3-f]quinoline (2E) | Various | < 8 | [9][22] |
| Quinoline/Pyrido-Pyrimidine (4g) | MCF-7 (Breast) | 3.02 | [23] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[2][24][25][26]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and an untreated control (cells in medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value can then be determined by plotting cell viability against the compound concentration.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Derivatives of this compound have also shown promising activity against a range of pathogenic bacteria and fungi.[27][28][29] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.
Quantitative Data on Antimicrobial Activity:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinoline derivative 11 | Staphylococcus aureus | 6.25 | [28] |
| Quinoline derivative 24 | Escherichia coli | 3.125 | [28] |
| Quinoline derivative 24 | Staphylococcus aureus | 3.125 | [28] |
| Quinoline derivative 3c | Staphylococcus aureus | 2.67 | [29] |
| Quinoline derivative 3c | Candida albicans | 5.6 | [29] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][24][27]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound derivative (test compound)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration.
-
Serial Dilution of Compound: In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted compound.
-
Controls: Include a positive control well (microorganism in broth with no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 27-35°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
Figure 3: Workflow for the broth microdilution method to determine MIC.
Potential in Alzheimer's Disease Treatment
Recent research has also explored the potential of quinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease (AD).[9][30] The pathology of AD is complex, involving multiple factors such as the aggregation of amyloid-β (Aβ) peptides, neuroinflammation, and cholinergic dysfunction. Quinoline-based compounds are being investigated for their ability to inhibit cholinesterases (enzymes that break down the neurotransmitter acetylcholine), chelate metal ions involved in Aβ aggregation, and exert antioxidant and anti-inflammatory effects.[31] Some derivatives have shown promise as phosphodiesterase 5 (PDE5) inhibitors, which may help in rescuing synaptic and memory defects.[15]
Signaling Pathways and Mechanisms of Action: Visualized
To provide a clearer understanding of the mechanisms through which this compound derivatives exert their biological effects, the following diagrams illustrate the key signaling pathways and molecular interactions.
Figure 4: Inhibition of key protein kinase signaling pathways by quinoline derivatives.
Figure 5: Mechanisms of DNA damage and cell cycle arrest induced by quinoline derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of compounds with significant potential in the development of novel therapeutics. The straightforward and efficient synthesis via the Vilsmeier-Haack reaction allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies. The demonstrated anticancer and antimicrobial activities, coupled with emerging applications in neurodegenerative diseases, underscore the therapeutic versatility of this scaffold.
Future research in this area should focus on several key aspects. Firstly, the elucidation of precise molecular targets and a deeper understanding of the signaling pathways involved will be crucial for the rational design of more potent and selective drug candidates. Secondly, the exploration of novel derivatives with improved pharmacokinetic and pharmacodynamic properties is warranted to enhance their clinical translatability. Finally, in vivo studies are essential to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models of disease. The continued investigation of this compound and its derivatives holds great promise for the discovery of next-generation therapies for a range of human diseases.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 9. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Modulating PAK1: Accessory Proteins as Promising Therapeutic Targets | MDPI [mdpi.com]
- 17. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Hydroxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Hydroxyquinoline-3-carbaldehyde (CAS No: 7509-12-8), a quinoline derivative with applications in medicinal chemistry and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the known qualitative solubility and presents a comprehensive, generalized experimental protocol for determining the solubility of this and similar compounds.
Solubility Data
Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/L or mg/mL at defined temperatures) for this compound in peer-reviewed journals and chemical databases. The available information is qualitative and provides a general understanding of its behavior in various solvents. This information is summarized in the table below.
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Solubility Description |
| Dimethylformamide (DMF) | 68-12-2 | Soluble[1] |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | Generally Soluble |
| Ethanol | 64-17-5 | Generally Soluble |
| Methanol | 67-56-1 | Sparingly Soluble[1] |
| Water | 7732-18-5 | Limited Solubility |
Note: The terms "Soluble," "Generally Soluble," "Sparingly Soluble," and "Limited Solubility" are qualitative descriptors found in chemical supplier catalogues and databases. For precise drug development and formulation, it is imperative that quantitative solubility studies are performed.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. This protocol is a synthesized procedure based on standard laboratory practices for solubility assessment.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., water, ethanol, DMSO), HPLC grade
-
Calibrated analytical balance (± 0.0001 g)
-
Vials or test tubes with secure caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Pipette a precise volume of the selected solvent into each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration standards.
-
-
Quantification:
-
Analyze the calibration standards and the diluted samples using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a fixed volume of each standard and sample, and record the peak area.
-
Construct a calibration curve by plotting the peak area (or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
A Technical Guide to the Theoretical Studies of 4-Hydroxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic compound of significant interest within medicinal chemistry, belonging to the broader class of quinoline derivatives known for their diverse pharmacological activities.[1][2] As a privileged scaffold, the quinoline ring is central to numerous natural and synthetic bioactive molecules, demonstrating anticancer, antimalarial, antibacterial, and antiviral properties.[1][3] Theoretical and computational chemistry offer powerful methodologies for understanding the structure-activity relationships (SAR) of such compounds at a molecular level.[1] This guide provides a comprehensive overview of the theoretical studies on this compound, detailing its structural properties, spectroscopic signatures, and electronic characteristics through computational analysis. It further explores its potential as a therapeutic agent by examining molecular docking studies and potential mechanisms of action, offering a valuable resource for the rational design of novel drug candidates.
Molecular Structure and Physicochemical Properties
This compound, also known as 4-oxo-1H-quinoline-3-carbaldehyde, is a quinolone derivative substituted with a formyl group at the 3-position.[4] Its structure combines a benzene ring fused to a pyridine ring, a framework that imparts unique electronic and chemical properties.[2][5]
Below is a summary of its key computed physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | [4] |
| Molecular Weight | 173.17 g/mol | [4] |
| IUPAC Name | 4-oxo-1H-quinoline-3-carbaldehyde | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
| Polar Surface Area | 46.2 Ų | [4] |
| XLogP3 | 1.2 | [4] |
Theoretical and Computational Methodologies
Computational chemistry is an indispensable tool for predicting the molecular properties and reactivity of quinoline derivatives.[1] Density Functional Theory (DFT) and molecular docking are the most common methods employed for these theoretical investigations.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.[6] A typical DFT workflow for analyzing a molecule like this compound involves several key steps.
Computational Workflow for DFT Analysis
Caption: A typical workflow for DFT analysis of a molecule.
Protocol Details:
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is commonly achieved using the B3LYP functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p).[6][7][8]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict theoretical infrared (IR) and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.9669 for B3LYP/6-311G(d,p)) to correct for anharmonicity and improve agreement with experimental data.[9][10]
-
Electronic Property Calculation: Once a stable structure is confirmed, various electronic properties are calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity, the Molecular Electrostatic Potential (MEP) to identify sites for electrophilic and nucleophilic attack, and Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative interactions.[3][6]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is widely used in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with a biological target like an enzyme or receptor.[12]
Protocol Details:
-
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the ligand (this compound or its derivative) is generated and optimized to its lowest energy state, often using DFT methods as described above.
-
Docking Simulation: A docking algorithm is used to place the ligand into the active site of the receptor in various conformations and orientations. Each pose is scored based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[11][12]
Results of Theoretical Studies
Geometric and Vibrational Analysis
| Vibrational Mode | Theoretical Range (cm⁻¹) | Description |
| O–H Stretching | ~3500 | Corresponds to the stretching of the hydroxyl group. |
| C=O Stretching | 1656 - 1675 | Characteristic stretching vibration of the aldehyde carbonyl group.[6] |
| C=C / C=N Stretching | 1446 - 1622 | Aromatic ring stretching vibrations from the quinoline core. |
| O–H In-plane Bending | ~1260 | Bending motion of the hydroxyl group within the molecular plane.[9] |
| O–H Out-of-plane Bending | 600 - 700 | Out-of-plane bending of the hydroxyl group.[9] |
The calculated bond lengths in quinoline derivatives often show an extended π-electron delocalization across the ring system, which is crucial for their biological activity and nonlinear optical properties.[3]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key quantum-chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[3][11]
| Parameter | Formula | Interpretation |
| Ionization Energy (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
For a representative quinoline-3-carbaldehyde hydrazone derivative (compound 3q6), the calculated HOMO-LUMO gap was found to be 0.13377 Hartree, indicating a stable electronic structure.[11] A smaller energy gap generally implies higher chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for intermolecular interactions.[3] In quinoline derivatives, negative potential regions (typically colored red or yellow) are usually located around electronegative atoms like oxygen and nitrogen, indicating them as favorable sites for electrophilic attack. Positive regions (blue) are found around hydrogen atoms, marking them as sites for nucleophilic attack.[7]
Applications in Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry. Theoretical studies on this compound and its derivatives help rationalize their biological activities and guide the design of more potent therapeutic agents.
Molecular Docking and Mechanism of Action
Molecular docking studies have been instrumental in exploring the therapeutic potential of quinoline derivatives. For example, quinoline-3-carbaldehyde hydrazones have been docked into the active site of DNA topoisomerase IV, a key bacterial enzyme.[11] The most effective compounds formed strong hydrogen bonds with critical amino acid residues, such as ARG132, rationalizing their antimicrobial activity.[11] Similarly, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline have been docked against the HIV-1 integrase enzyme to explore their potential as anti-HIV agents.[13]
Potential Mechanism of Action for Quinolines
Caption: Potential mechanisms of action for quinoline derivatives.
Antimicrobial and Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for a range of biological activities.
-
Antibacterial Activity: Hydrazone derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 16 µg/ml.[11]
-
Anticancer Activity: The quinoline scaffold can inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K pathway.[14]
-
Anti-HIV Activity: 4-hydroxyquinoline derivatives have been designed as potential inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[14][15]
Synthesis Protocols
The formylation of quinoline derivatives to produce carbaldehydes can be achieved through several classical methods, which are crucial for generating the precursors for theoretical and experimental studies.
Common Synthesis Methods:
-
Vilsmeier-Haack Reaction: A versatile method for the formylation of electron-rich aromatic compounds.[16][17]
-
Reimer-Tiemann Reaction: Involves the ortho-formylation of phenols, applicable to hydroxyquinolines.[16][17]
-
Duff Reaction: Uses hexamethylenetetramine for the formylation of activated aromatic rings.[16][17]
Conclusion
Theoretical studies provide invaluable insights into the structural, electronic, and reactive properties of this compound. Methodologies such as DFT and molecular docking are essential for elucidating potential mechanisms of action and guiding the rational design of novel derivatives with enhanced therapeutic efficacy. The combination of computational analysis and experimental validation has positioned the quinoline scaffold as a highly promising framework for the development of new antimicrobial, antiviral, and anticancer agents. This guide summarizes the key theoretical approaches and findings, offering a foundational resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. This compound | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-Hydroxy-quinoline-4-carbaldehyde (EVT-8827557) [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxyquinoline-3-carbaldehyde from Aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 4-hydroxyquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry, starting from aniline. The synthesis involves the initial protection of the amino group of aniline by acetylation, followed by a Vilsmeier-Haack cyclization to form the quinoline core, and subsequent hydrolysis to yield the final product.
Synthetic Pathway Overview
The synthesis of this compound from aniline is a three-step process:
-
Step 1: Acetylation of Aniline. Aniline is first converted to acetanilide to protect the amino group and to provide the necessary precursor for the subsequent cyclization reaction.
-
Step 2: Vilsmeier-Haack Reaction. Acetanilide undergoes a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield 2-chloro-3-formylquinoline. This reaction introduces the formyl group at the 3-position and constructs the quinoline ring system.
-
Step 3: Hydrolysis. The intermediate, 2-chloro-3-formylquinoline, is then hydrolyzed to the final product, this compound. This step replaces the chlorine atom at the 2-position with a hydroxyl group. It is important to note that 4-hydroxyquinoline exists in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline. The carbaldehyde product will therefore likely exist predominantly as 4-oxo-1,4-dihydroquinoline-3-carbaldehyde.
Experimental Protocols
Step 1: Synthesis of Acetanilide from Aniline
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
-
Beaker (500 mL)
-
Conical flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL conical flask, carefully add 10 mL of aniline.
-
To the aniline, add 10 mL of glacial acetic acid and 10 mL of acetic anhydride.
-
Shake the mixture thoroughly and fit a reflux condenser to the flask.
-
Heat the reaction mixture to reflux for approximately 60 minutes using a heating mantle or a water bath at 80-90°C.[1][2]
-
After the reflux period, carefully pour the hot reaction mixture into a 500 mL beaker containing 400 mL of ice-cold water with constant stirring.
-
The acetanilide will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any unreacted starting materials and impurities.
-
Recrystallize the crude acetanilide from hot water or dilute acetic acid to obtain a purified product.
-
Dry the purified acetanilide in a desiccator or a low-temperature oven.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | ~90-95% | [1] |
| Melting Point | 114-116 °C | [1] |
Step 2: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Round bottom flask (250 mL)
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crushed ice
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a 250 mL round bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the previously synthesized acetanilide (0.01 mol) in N,N-dimethylformamide (15 mmol).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add phosphorus oxychloride (60 mmol) dropwise to the stirred solution, maintaining the temperature between 0-5°C.[3]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.[2]
-
Continue heating and stirring for approximately 4-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 5% sodium bicarbonate solution.
-
The crude 2-chloro-3-formylquinoline will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [2] |
| Melting Point | 148-150 °C | [4] |
Step 3: Synthesis of this compound by Hydrolysis
Materials:
-
2-Chloro-3-formylquinoline
-
Aqueous acetic acid (70%)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the 2-chloro-3-formylquinoline obtained from the previous step into a round bottom flask.
-
Add a sufficient amount of 70% aqueous acetic acid to dissolve the starting material.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for several hours until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water to remove any residual acetic acid.
-
Dry the final product, this compound (existing as 4-oxo-1,4-dihydroquinoline-3-carbaldehyde).
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Not specified, but expected to be high | [3] |
| Physical Appearance | Solid |
Visualizations
Reaction Pathway
Caption: Synthetic route from aniline to this compound.
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2] The resulting aldehydes are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecular architectures.
4-Hydroxyquinoline, which exists in tautomeric equilibrium with quinolin-4(1H)-one, is an important heterocyclic scaffold found in numerous biologically active compounds. The introduction of a formyl group at the C-3 position of the 4-hydroxyquinoline core yields 4-hydroxyquinoline-3-carbaldehyde, a key precursor for the synthesis of various derivatives with potential therapeutic applications, including antimicrobial, and anticancer agents. The electron-donating hydroxyl group at the C-4 position activates the heterocyclic ring, making it amenable to electrophilic substitution reactions like the Vilsmeier-Haack formylation.
This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of 4-hydroxyquinoline, drawing upon established procedures for similar substrates.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich 4-hydroxyquinoline attacks the Vilsmeier reagent. The hydroxyl group at the C-4 position directs the electrophilic substitution to the electron-rich C-3 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final product, this compound.
Due to the tautomeric nature of 4-hydroxyquinoline, the reaction can be envisioned as the formylation of the enol form, where the hydroxyl group strongly activates the C-3 position for electrophilic attack.
Applications in Drug Development
This compound is a versatile building block in medicinal chemistry. The aldehyde functionality allows for a wide range of subsequent chemical transformations, including:
-
Reductive amination to synthesize various amine derivatives.
-
Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.
-
Condensation reactions with active methylene compounds.
-
Oxidation to the corresponding carboxylic acid.
-
Formation of Schiff bases with primary amines.
These transformations enable the synthesis of diverse libraries of quinoline-based compounds for screening and lead optimization in drug discovery programs.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyquinoline
This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of related hydroxyquinoline and acetanilide precursors. Optimization of reaction conditions may be necessary to achieve the best results.
Materials and Reagents:
-
4-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride guard tube
-
Magnetic stirrer with a heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser, place anhydrous N,N-dimethylformamide (3.0 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 4-hydroxyquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.
-
Add the solution of 4-hydroxyquinoline dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate of the crude product should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a precipitate is formed, filter the solid, wash it with cold water, and dry it under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound as a solid.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value/Range | Reference |
| Reactant Ratios | ||
| 4-Hydroxyquinoline | 1.0 eq | - |
| DMF | 3.0 - 5.0 eq | |
| POCl₃ | 1.2 - 2.0 eq | |
| Reaction Conditions | ||
| Temperature | 60 - 90 °C | |
| Reaction Time | 2 - 6 hours | |
| Yield | ||
| Expected Yield | 60 - 80% | (Estimated based on similar reactions) |
Visualizing the Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 4-hydroxyquinoline.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-hydroxyquinoline.
Reaction Mechanism Diagram
This diagram outlines the key steps in the reaction mechanism.
References
Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Conrad-Limpach reaction, first reported in 1887, is a classic and enduringly important method for the synthesis of 4-hydroxyquinolines.[1] This reaction proceeds through the condensation of anilines with β-ketoesters to form a β-aminoacrylate intermediate, which then undergoes a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[2][3] The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[4] These application notes provide a detailed overview of the Conrad-Limpach reaction, including its mechanism, experimental protocols, and key data to guide researchers in optimizing this versatile synthetic method.
Reaction Principles
The Conrad-Limpach synthesis is a two-step process, each with critical parameters that influence the final product's yield and purity.
Step 1: Enamine Formation
The initial step involves the reaction of an aniline with a β-ketoester at moderate temperatures, typically ranging from room temperature to reflux.[2] This condensation reaction is often catalyzed by a small amount of acid and results in the formation of a β-aminoacrylate, which is an enamine intermediate.[2] The regioselectivity of this step is crucial; attack of the aniline's nitrogen at the keto group of the β-ketoester leads to the desired intermediate for 4-hydroxyquinoline synthesis.[1]
Step 2: Thermal Cyclization
The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures, generally around 250 °C, to form the 4-hydroxyquinoline.[2][5] This step involves the elimination of an alcohol molecule.[2] The choice of a high-boiling, inert solvent is critical for achieving high yields in this step, as it facilitates reaching the necessary reaction temperature and ensures efficient heat transfer.[1]
Data Presentation
Solvent Effects on Thermal Cyclization
The selection of a suitable high-boiling solvent is paramount for the success of the thermal cyclization step. The following table summarizes the impact of different solvents on the yield of 4-hydroxy-2-methyl-6-nitroquinoline.
| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |
| Methyl Benzoate | 199 | 60 | 25 |
| Ethyl Benzoate | 212 | 60 | 41 |
| Propyl Benzoate | 230 | 60 | 62 |
| Isobutyl Benzoate | 241 | 35 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 60 | 54 |
| 2-Nitrotoluene | 222 | 60 | 51 |
| 2,6-di-tert-butylphenol | 263 | 35 | 65 |
| Dowtherm A | 257 | 35 | 65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[2]
Microwave-Assisted Cyclization of Substituted 4-Hydroxyquinolines
Microwave irradiation can significantly reduce reaction times in the cyclization step. The following table provides examples of microwave-assisted synthesis of various alkyl 2-(4-hydroxyquinolin-2-yl) acetates.
| Substituent (R) | Temperature (°C) | Time (min) | Yield (%) |
| H | 245 | 10 | 75 |
| 6-Cl | 245 | 15 | 72 |
| 6-F | 245 | 15 | 68 |
| 6-CH₃ | 250 | 15 | 78 |
| 8-CH₃ | 250 | 20 | 65 |
Data is illustrative of typical outcomes for microwave-assisted Conrad-Limpach synthesis.[2]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol details the two-step synthesis of 2-methyl-4-hydroxyquinoline from aniline and ethyl acetoacetate.
Step 1: Synthesis of Ethyl 3-(phenylamino)crotonate (Enamine Intermediate)
-
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Toluene
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
To a solution of aniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude ethyl 3-(phenylamino)crotonate can be used in the next step without further purification.
-
Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline
-
Materials:
-
Crude ethyl 3-(phenylamino)crotonate
-
High-boiling solvent (e.g., mineral oil, Dowtherm A)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude ethyl 3-(phenylamino)crotonate from Step 1.
-
Add a high-boiling solvent (approximately 10-20 mL of solvent per gram of intermediate).[2]
-
Heat the mixture with stirring to 250-260 °C.[2]
-
Maintain this temperature for 30-60 minutes.
-
Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.
-
The crude 2-methyl-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Protocol 2: Microwave-Assisted Synthesis of Alkyl 2-(4-hydroxyquinolin-2-yl)acetates
This protocol utilizes microwave irradiation for a more rapid cyclization step.[2]
Step 1: Enamine Formation
-
Materials:
-
Substituted aniline
-
Dialkyl 1,3-acetonedicarboxylate (e.g., dimethyl or diethyl ester)
-
Corresponding alcohol (methanol or ethanol)
-
-
Procedure:
Step 2: Microwave-Assisted Cyclization
-
Materials:
-
Solution of the enamine intermediate in 1,2-dichlorobenzene
-
-
Procedure:
-
Place the solution of the enamine intermediate into a microwave reactor vial.
-
Heat the reaction mixture in a microwave reactor to the specified temperature and for the designated time (see Table 2 for examples).[2]
-
After the reaction, cool the mixture in an ice-water bath.
-
Collect the precipitated crystals by filtration and wash with a mixture of ethyl acetate and diethyl ether.[2]
-
Visualizations
Concluding Remarks
The Conrad-Limpach reaction remains a highly relevant and versatile method for the synthesis of 4-hydroxyquinolines. By carefully selecting the reaction conditions, particularly the solvent and temperature for the cyclization step, researchers can achieve high yields of the desired products. The advent of microwave-assisted synthesis offers a significant improvement by reducing reaction times and potentially increasing yields. These application notes provide a solid foundation for researchers and drug development professionals to successfully employ the Conrad-Limpach reaction in their synthetic endeavors.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions of 4-Hydroxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction involving 4-hydroxyquinoline-3-carbaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinoline scaffold. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of novel 4-hydroxyquinoline-based compounds.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[1][2] This reaction is widely employed in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] The 4-hydroxyquinoline moiety is a privileged structure in drug discovery, known to be a key component in compounds with a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The Knoevenagel condensation of this compound with various active methylene compounds provides a straightforward route to a library of novel derivatives with potential therapeutic applications.
Applications in Drug Discovery
Derivatives of 4-hydroxyquinoline have shown significant promise as cytotoxic agents against various cancer cell lines.[3][4] The Knoevenagel adducts of this compound are of particular interest for their potential as anticancer agents. The introduction of different active methylene compounds allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of quinoline derivatives. While specific data for the Knoevenagel products of this compound is limited, analogous compounds have shown potent activity. For instance, Knoevenagel condensation products of 2-(4-hydroxyquinolin-2-yl) acetates with various aromatic aldehydes have been evaluated for their cytotoxicity against human colon adenocarcinoma cell lines.[4]
Table 1: Cytotoxic Activity of Representative 4-Hydroxyquinoline Derivatives
| Compound ID | Active Methylene Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13a | Methyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 | 11.86 | [4] |
| Colo 320 | 8.19 | [4] | ||
| 13b | Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 | 8.1 | [4] |
| Colo 320 | 4.58 | [4] |
Note: The data presented is for Knoevenagel condensation products of 2-(4-hydroxyquinolin-2-yl) acetates, which are structurally similar to the title compounds.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with active methylene compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure using Piperidine as a Catalyst
This protocol is adapted from procedures for similar Knoevenagel condensations.[5]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 equivalents)
-
Piperidine (catalytic amount, e.g., 2-3 drops)
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of aldehyde).
-
Add the active methylene compound (1.0 - 1.2 eq) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80 °C) with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
Table 2: Representative Reaction Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reactions) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 6 | 85 - 95 | [6] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4 - 8 | 80 - 90 | [5] |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 3 - 5 | 75 - 85 | [5] |
Note: Yields and reaction times are estimates based on analogous reactions and may require optimization for this compound.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise mechanism of action for the Knoevenagel adducts of this compound is yet to be fully elucidated, studies on structurally related quinoline derivatives suggest that they may induce cancer cell death through apoptosis.[7][8][9] A plausible signaling pathway involves the activation of both the intrinsic and extrinsic apoptotic pathways, converging on the activation of executioner caspases.
Figure 1: Proposed mechanism of apoptosis induction by 4-hydroxyquinoline derivatives.
The diagram illustrates that the 4-hydroxyquinoline derivative may trigger both the extrinsic pathway by activating caspase-8 and the intrinsic pathway through the mitochondrial release of cytochrome c, which in turn activates caspase-9.[7][8] Both initiator caspases (caspase-8 and -9) can then activate the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[3][7]
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound Knoevenagel condensation products is depicted below.
Figure 2: General experimental workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Schiff Base Derivatives from 4-Hydroxyquinoline-3-carbaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Schiff base derivatives from 4-hydroxyquinoline-3-carbaldehyde. It includes information on their potential applications, particularly in anticancer and antimicrobial research, supported by quantitative data and reaction mechanisms.
Schiff bases derived from quinoline moieties are a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities.[1] The versatile azomethine group (-C=N-) in Schiff bases is crucial for their biological activities, which include anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The this compound scaffold, in particular, serves as a valuable starting material for generating diverse Schiff base derivatives with potential therapeutic applications.
Application Notes
The Schiff base derivatives of this compound are of significant interest in drug discovery due to their demonstrated and potential biological activities.
Anticancer Activity
Quinoline-based Schiff bases have emerged as potent anticancer agents.[3] Their planar aromatic structure allows for intercalation into DNA, disrupting replication and transcription.[3] Furthermore, these compounds can inhibit topoisomerase enzymes, which are critical for DNA replication, leading to apoptosis in cancer cells.[3] Several studies have reported the cytotoxic effects of quinoline Schiff base derivatives against various cancer cell lines. For instance, a series of novel quinoline and benzothiazole-containing Schiff's bases displayed promising anticancer activity against MCF7 and A549 cell lines, with some derivatives exhibiting IC50 values in the low micromolar range.[3]
Table 1: In Vitro Anticancer Activity of Selected Quinoline-Benzothiazole Schiff's Bases [3]
| Compound | MCF7 IC50 (µM) | A549 IC50 (µM) |
| 5c | 12.73 | 13.76 |
| 5f | 13.78 | 13.44 |
| 5i | 10.65 | 10.89 |
| Doxorubicin (Standard) | Not specified | Not specified |
IC50: The half maximal inhibitory concentration.
Antimicrobial Activity
Schiff bases are recognized for their antibacterial and antifungal properties.[4] Metal complexation of Schiff bases has been shown to enhance their biological activity.[4] The mechanism of action is often attributed to the ability of the imine group to interact with essential biomolecules in microorganisms. Quinoline-based Schiff bases have shown efficacy against various bacterial strains. For example, Schiff bases prepared from 2-chloroquinoline-3-carbaldehyde derivatives have demonstrated inhibitory activity against E. coli with Minimum Inhibitory Concentrations (MICs) in the range of 25 to 50 μg/mL.[5]
Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2-chloroquinoline-3-carbaldehyde derivatives | Escherichia coli | 25-50 | [5] |
| Aminophenazone derivatives | Escherichia coli | 6.25 | [6] |
| Aminophenazone derivatives | Staphylococcus aureus | 6.25 | [6] |
| Aminophenazone derivatives | Salmonella typhimurium | 6.25 | [6] |
| Aminophenazone derivatives | Streptococcus pyogenes | 6.25 | [6] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent conversion to Schiff base derivatives.
Synthesis of this compound
The synthesis of 2-chloro-3-formylquinolines can be achieved via the Vilsmeier-Haack reaction of N-arylacetamides. This reaction involves the formylation of electron-rich arenes using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride and dimethylformamide.[7][8] A similar approach can be utilized for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the appropriate N-arylacetamide in DMF.
-
Reaction Execution: Cool the N-arylacetamide solution in an ice bath. Slowly add the prepared Vilsmeier reagent to the solution while maintaining the temperature below 5°C.
-
Heating: After the addition is complete, slowly raise the temperature and heat the reaction mixture at 80-90°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Purification: The resulting precipitate, 2-chloro-3-formylquinoline, can be filtered, washed with water, and dried. Subsequent hydrolysis of the chloro group can yield this compound.
References
- 1. ijacskros.com [ijacskros.com]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 4. mediresonline.org [mediresonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols for 4-Hydroxyquinoline-3-carbaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbaldehyde is a versatile heterocyclic building block that serves as a valuable precursor in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive aldehyde group, a hydroxyl moiety, and the quinoline scaffold, make it an attractive starting material for the development of novel therapeutic agents. The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, and derivatives of 4-hydroxyquinoline have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.
These application notes provide an overview of the utility of this compound in drug discovery, along with detailed protocols for its derivatization and tables of biological activity data for selected derivatives.
Key Applications in Drug Discovery
The strategic functionalization of this compound allows for the exploration of vast chemical space and the generation of compound libraries with diverse pharmacological profiles. Key applications include:
-
Anticancer Agents: The quinoline core is a prominent feature in many anticancer drugs that target various cellular processes. Derivatives of this compound have been shown to exhibit cytotoxic activity against a range of cancer cell lines. The aldehyde functionality can be readily converted into various heterocyclic systems or used to link to other pharmacophores, leading to potent and selective anticancer compounds.
-
Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline-based compounds have a long history of use as antibacterial and antimalarial drugs. By modifying the this compound scaffold, researchers can synthesize new derivatives with potent activity against a spectrum of bacteria and fungi.
-
Enzyme Inhibitors: The structural features of 4-hydroxyquinoline derivatives make them suitable candidates for targeting specific enzymes involved in disease pathogenesis. For instance, they have been investigated as inhibitors of kinases, such as PI3K and EGFR, which are crucial regulators of cell signaling pathways implicated in cancer.[1][2]
-
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have been explored for their anti-inflammatory properties, with some compounds showing potent inhibition of nitric oxide (NO) production, a key mediator of inflammation.[3][4]
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives synthesized from 4-hydroxyquinoline and its analogs.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |
| HCT-116 (Colon) | 5.34 | - | - | ||
| MCF-7 (Breast) | 5.21 | - | - | ||
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | - | - |
| 4-Oxoquinoline-3-carboxamides | 16b | ACP03 (Gastric) | 1.92 | Doxorubicin | 0.274 |
| 17b | ACP03 (Gastric) | 5.18 | Doxorubicin | 0.274 |
Data sourced from a comparative analysis of quinoline-carbaldehyde derivatives and a study on 4-oxoquinoline-3-carboxamide derivatives.[5][6]
Table 2: Antimicrobial Activity of Quinoline-3-carbaldehyde Hydrazone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Reference |
| 3q5 | MRSA | 16 | - | - |
| 3q6 | MRSA | 16 | - | - |
Data from a study on the antimicrobial activities of quinoline-3-carbaldehyde hydrazone derivatives.[7]
Experimental Protocols
The following are detailed protocols for key synthetic transformations utilizing this compound as a precursor.
Protocol 1: Synthesis of Schiff Bases
Schiff bases are versatile intermediates and can exhibit biological activity themselves. They are synthesized by the condensation of a primary amine with an aldehyde.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add 1.0-1.1 equivalents of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product under vacuum.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[8][9]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or other suitable solvent
-
Weak base catalyst (e.g., piperidine, ammonium acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of this compound and 1.0-1.2 equivalents of the active methylene compound.
-
Add a suitable solvent, such as ethanol.
-
Add a catalytic amount of a weak base (e.g., a few drops of piperidine or 0.1 equivalents of ammonium acetate).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Dry the purified product and characterize it by analytical methods.
Protocol 3: Synthesis of Pyrazolo[4,3-c]quinolines
This protocol describes the synthesis of pyrazolo[4,3-c]quinoline derivatives, which have shown potential as anti-inflammatory agents.[3][4]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial acetic acid or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 equivalent) in glacial acetic acid, add hydrazine hydrate or a substituted hydrazine (1.0-1.2 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterize the final pyrazolo[4,3-c]quinoline derivative using spectroscopic methods.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and potential inhibition by 4-hydroxyquinoline derivatives.
Experimental Workflow Diagram
Caption: General workflow for drug discovery using this compound.
Logical Relationship Diagram
Caption: Synthetic pathways from the precursor to key bioactive derivatives.
References
- 1. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 4-Hydroxyquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 4-hydroxyquinoline-3-carbaldehyde derivatives. This document includes a summary of their biological activity, detailed protocols for in vitro susceptibility testing, and a discussion of their potential mechanisms of action.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[1][2] The 4-hydroxyquinoline scaffold, in particular, has garnered significant interest in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[3] Modifications at the C-3 position, such as the introduction of a carbaldehyde group, have been explored to generate novel derivatives with enhanced biological profiles. This document focuses on the antimicrobial and antifungal activities of this compound and related derivatives, providing essential data and methodologies for researchers in the field of drug discovery and development.
Quantitative Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of various quinoline derivatives against a panel of bacterial and fungal strains. The data has been compiled from multiple studies to provide a comparative overview of their potency.
Table 1: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound | Derivative Type | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| Compound 5d | Quinolone-coupled hybrid | 0.125 | - | 8 | 8 | [3] |
| Compound 1 | Oxazino-quinoline | - | - | 8-64 | 8-64 | [3] |
| Compound 4m | Quinoline-thiazole | - | - | - | - | [4] |
| Compound 4j | Quinoline-thiazole | - | - | - | - | [4] |
| Compound 4l | Quinoline-thiazole | - | - | - | - | [4] |
| Quinoline Cpd. 4 | Facilely accessible quinoline | - | - | - | - | [5] |
| Quinoline Cpd. 6 | Facilely accessible quinoline | - | - | - | - | [5] |
Note: A dash (-) indicates that data was not available in the cited literature.
Table 2: Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound | Derivative Type | C. albicans | G. candidum | S. racemosum | P. chrysogenum | Reference |
| Compound 3c | Quinoline-based amide | 19.67 ± 2.08 (IZ) | 21.33 ± 0.58 (IZ) | - | 18.33 ± 1.15 (IZ) | [1] |
| PH265 | 8-Hydroxyquinoline | 0.5 - 1 | - | - | - | [6] |
| PH276 | 8-Hydroxyquinoline | 0.5 - 8 | - | - | - | [6] |
| Compound 4m | Quinoline-thiazole | - | - | - | - | [4] |
Note: (IZ) indicates the inhibition zone in mm. A dash (-) indicates that data was not available in the cited literature.
Experimental Protocols
Detailed methodologies for the determination of antimicrobial and antifungal susceptibility are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[7]
Materials:
-
Sterile 96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Reading the MIC:
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.[11][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[13]
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the Broth Microdilution protocol (Step 2).
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Aseptically place the impregnated disks on the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Space the disks to prevent overlapping of the inhibition zones (at least 24 mm apart from center to center).[11]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. The results are typically interpreted as "susceptible," "intermediate," or "resistant" based on standardized interpretive charts, if available.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial and antifungal activity of this compound derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Potential Mechanism of Action
While the precise signaling pathways for this compound derivatives are still under investigation, quinoline-based compounds are known to exert their antimicrobial effects through various mechanisms. The following diagram illustrates a generalized potential mechanism of action.
Caption: Potential mechanisms of antimicrobial action.
Quinoline derivatives can inhibit essential bacterial enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication.[1][4] Additionally, their hydrophobic and aromatic nature allows them to interact with and disrupt the microbial cell membrane, leading to a loss of integrity and eventual cell lysis.[1] Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. apec.org [apec.org]
- 9. scribd.com [scribd.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 13. asm.org [asm.org]
Application Notes and Protocols for Cytotoxic and Anticancer Applications of 4-Hydroxyquinoline-3-carbaldehyde Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic and anticancer applications of 4-hydroxyquinoline-3-carbaldehyde and its derivatives. This class of compounds has demonstrated significant potential in cancer research, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document outlines the quantitative data on their efficacy, detailed protocols for key experimental evaluations, and visualizations of the underlying molecular mechanisms.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values reported in the literature.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |
| HCT-116 (Colon) | 5.34 | - | - | ||
| MCF-7 (Breast) | 5.21 | - | - | ||
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | 5-FU | >50 |
| 3c | MCF-7 (Breast) | 7.05 | 5-FU | >50 |
| Compound | Cancer Cell Line | IC50 (µM) |
| 4f | A549 (Lung) | Comparable to Doxorubicin |
| MCF-7 (Breast) | Comparable to Doxorubicin | |
| 3c | HepG2 (Liver) | 11.42 |
| 3d | HepG2 (Liver) | 8.50 |
| 3e | HepG2 (Liver) | 12.76 |
| 26 | A2780 (Ovarian) | 7.98 - 60 |
| 39 | MCF-7 (Breast) | 3.35 |
| 65 | A549 (Lung) | 2.43 |
| 66 | MCF-7 (Breast) | 6.01 |
Mechanistic Insights: Signaling Pathways
This compound derivatives primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
These compounds have been shown to modulate the intrinsic apoptotic pathway, which is governed by the Bcl-2 family of proteins. Treatment with these derivatives often leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[2][3]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that treatment can lead to cell cycle arrest at the G2/M phase.[3] This arrest is often associated with the modulation of key cell cycle regulatory proteins.
Caption: Cell cycle progression and G2/M arrest induced by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the cytotoxic and anticancer effects of this compound compounds.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
96-well cell culture plates
-
This compound compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound compound
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4][5][6][7]
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
This compound compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound.
-
Cell Harvesting and Fixation: Harvest cells as described in the apoptosis protocol. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4][6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[8][9][10][11]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial screening and characterization of novel this compound derivatives for their anticancer properties.
Caption: A streamlined workflow for anticancer drug screening of this compound derivatives.
References
- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: 4-Hydroxyquinoline-3-carbaldehyde in the Synthesis of Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential immunomodulatory applications of derivatives of 4-hydroxyquinoline-3-carbaldehyde. This document outlines detailed synthetic protocols for creating novel compounds and the subsequent experimental procedures for evaluating their immunomodulatory activity. While the provided biological data pertains to structurally similar quinoline derivatives, the synthetic and analytical methodologies are directly applicable for the exploration of new chemical entities derived from this compound.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Derivatives of 4-hydroxyquinoline, in particular, have garnered significant interest for their potential as immunomodulatory agents. This compound serves as a versatile starting material for the synthesis of a diverse library of compounds, primarily through reactions involving its reactive aldehyde functionality. These derivatives, such as Schiff bases and dihydropyrimidines, offer the potential to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the regulation of transcription factors such as Nuclear Factor-kappa B (NF-κB).
Synthetic Protocols
This section details two primary synthetic routes for the derivatization of this compound: the formation of Schiff bases and the Biginelli reaction for the synthesis of dihydropyrimidines.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation reaction between an aldehyde and a primary amine. This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Reaction flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Dihydropyrimidine Derivatives (Biginelli Reaction)
The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize dihydropyrimidines. This protocol outlines the synthesis of dihydropyrimidine derivatives using this compound.
Materials:
-
This compound
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst
-
Reaction flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine 1 equivalent of this compound, 1 equivalent of the β-ketoester, and 1.5 equivalents of urea or thiourea in ethanol.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to yield the pure dihydropyrimidine derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic workflows and a key signaling pathway relevant to the immunomodulatory activity of quinoline derivatives.
Caption: General synthetic workflow for producing immunomodulatory agents.
Caption: Potential inhibition of the NF-κB signaling pathway by quinoline derivatives.
Biological Evaluation Protocols
The following protocols are for in vitro assays to determine the immunomodulatory activity of the synthesized quinoline derivatives.
Protocol 3: TNF-α and IL-6 Cytokine Quantification by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of TNF-α and IL-6 in cell culture supernatants following treatment with the synthesized compounds.
Materials:
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Lipopolysaccharide (LPS) for stimulation
-
Synthesized quinoline derivatives
-
Commercially available TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized quinoline derivatives for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA Assay: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve. Determine the IC50 value for each compound.
Protocol 4: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with the synthesized compounds.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
TNF-α (for stimulation)
-
Synthesized quinoline derivatives
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with different concentrations of the synthesized quinoline derivatives for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
Quantitative Data Summary (Representative for Structurally Similar Compounds)
The following tables summarize representative quantitative data for the immunomodulatory activity of quinoline derivatives structurally related to those synthesized from this compound. This data is provided to illustrate the potential therapeutic efficacy of this class of compounds.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound Class | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Quinoline-1,2,4-triazine Hybrids | TNF-α | ELISA | 3.99 - 7.7 | RAW 264.7 | [1] |
| Quinoline-1,2,4-triazine Hybrids | IL-6 | ELISA | 3.99 - 7.7 | RAW 264.7 | [1] |
| 1H-Imidazo[4,5-c]quinoline Derivatives | TNF-α | ELISA | Potent Inhibition | Human PBMC | [2] |
Table 2: Inhibition of NF-κB Signaling
| Compound Class | Assay | Inhibition | Cell Line | Reference |
| Quinoline Derivatives | NF-κB Reporter | Significant | J774 | [3] |
| Quinoline Derivative (Q3) | NF-κB Reporter | IC50 ~ 5 µM | HeLa | [4][5] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel immunomodulatory agents. The synthetic protocols provided herein for the generation of Schiff bases and dihydropyrimidines are robust and can be readily adapted for the creation of diverse chemical libraries. The outlined biological evaluation methods offer a clear pathway for screening and characterizing the immunomodulatory potential of these new compounds. While further research is needed to establish the specific activity of derivatives synthesized directly from this compound, the data from structurally similar compounds suggests that this chemical space holds significant promise for the development of new therapeutics for inflammatory and autoimmune diseases.
References
- 1. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-hydroxy-N'-(4-substituted-benzoyl) quinoline-3-carbohydrazides
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the synthesis of 4-hydroxy-N'-(4-substituted-benzoyl) quinoline-3-carbohydrazides. These compounds are of interest in medicinal chemistry due to the versatile biological activities associated with the 4-hydroxyquinoline scaffold. The synthetic route is based on the Gould-Jacobs cyclization reaction, a robust and widely used method for constructing the 4-hydroxyquinoline core.[1][2][3] The overall synthesis is a four-step process commencing from aniline and culminating in the desired N-acylhydrazide derivatives. This protocol offers a clear, step-by-step methodology suitable for organic synthesis labs equipped with standard instrumentation.
Synthetic Scheme Overview
The synthesis of the target compounds is achieved through a four-step reaction sequence as illustrated below. The process begins with the condensation of aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinoline core. This intermediate is then converted to a hydrazide, which is subsequently acylated with various 4-substituted benzoyl chlorides to yield the final products.
Experimental Workflow Diagram
The following diagram illustrates the multi-step synthesis protocol from the starting materials to the final products.
Caption: Synthetic workflow for 4-hydroxy-N'-(4-substituted-benzoyl) quinoline-3-carbohydrazides.
Quantitative Data Summary
The following table summarizes the yields and melting points for the intermediates and a general range for the final products.
| Compound ID | Description | Yield (%) | Melting Point (°C) |
| 3 | Diethyl 2-((phenylamino)-methylene)malonate | 62% | 44-45 |
| 4 | Ethyl 4-hydroxyquinoline-3-carboxylate | 75% | 261-262 |
| 5 | 4-Hydroxyquinoline-3-carbohydrazide | 55% | 290-292 (decomposed) |
| 6a-e | 4-Hydroxy-N'-(4-substituted-benzoyl) quinoline-3-carbohydrazides | 30-40% | Varies |
Data sourced from Hajimahdi et al., 2013.[2]
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-((phenylamino)-methylene)malonate (3)
-
Reaction Setup: In a round-bottom flask, combine aniline (0.9 mL, 10 mmol) and diethyl ethoxymethylenemalonate (EMME) (2 mL, 10 mmol).[2]
-
Reaction Conditions: Heat the mixture at 120°C for 1 hour.[2]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, allowing a solid to form.
-
Add n-hexane to the solid and stir the suspension for 15 minutes.
-
Filter the solid, wash with n-hexane, and dry to afford compound 3 .[2]
-
-
Expected Outcome: A white powder with a yield of approximately 62% and a melting point of 44-45°C.[2]
Step 2: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (4)
-
Reaction Setup: Prepare a solution of diethyl 2-((phenylamino)-methylene)malonate (3 ) in diphenyl ether containing a catalytic amount of 2-chlorobenzoic acid.
-
Reaction Conditions: Heat the solution using microwave irradiation at 250°C (180 W) for 2 hours.[2] This is a Gould-Jacobs cyclization reaction.[1][2][3]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add n-hexane (50 mL) and stir for 15 minutes to precipitate the product.
-
Filter the precipitated solid and dry it to obtain crude compound 4 .
-
Recrystallize the final product from ethanol.[2]
-
-
Expected Outcome: A cream-colored powder with a yield of approximately 75% and a melting point of 261-262°C.[2]
Step 3: Synthesis of 4-Hydroxyquinoline-3-carbohydrazide (5)
-
Reaction Setup: Dissolve ethyl 4-hydroxyquinoline-3-carboxylate (4 ) in dimethylformamide (DMF).
-
Reaction Conditions: Add hydrazine hydrate to the solution and stir at room temperature for 12 hours.
-
Work-up and Purification: The product typically precipitates from the reaction mixture. Filter the solid, wash with a suitable solvent like ethanol, and dry to obtain compound 5 .
-
Expected Outcome: A white powder with a yield of approximately 55% and a decomposition point of 290-292°C.[2]
Step 4: General Procedure for the Synthesis of 4-Hydroxy-N'-(4-substituted-benzoyl) quinoline-3-carbohydrazides (6a-e)
-
Reaction Setup: In a dry flask, dissolve 4-hydroxyquinoline-3-carbohydrazide (5 ) (0.3 g, 1.5 mmol) in dry dimethylformamide (10 mL).
-
Addition of Reagents: Add the desired 4-substituted benzoyl chloride (1.5 mmol) and a catalytic amount of sodium carbonate (Na₂CO₃) (0.05 g, 0.5 mmol) to the solution.[2]
-
Reaction Conditions: Stir the mixture at room temperature for 16 hours.[2]
-
Work-up and Purification:
-
Slowly pour the reaction mixture over crushed ice and let it stand for 2 hours to allow for complete precipitation.
-
Filter the solid that separates out.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to yield the pure target compounds (6a-e ).[2]
-
-
Expected Outcome: The final products are typically obtained as solids with yields ranging from 30-40%.[2] The physical properties (e.g., color, melting point) will vary depending on the specific 4-substituent on the benzoyl group.
References
Application of 4-Hydroxyquinoline-3-carbaldehyde in Fluorescent Sensor Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a valuable scaffold in the design and synthesis of fluorescent sensors. Its rigid structure and the presence of key functional groups—a hydroxyl group and a carbaldehyde moiety—make it an excellent platform for developing chemosensors for a variety of analytes, including metal ions and for monitoring pH. The aldehyde group offers a convenient site for modification, most commonly through the formation of Schiff bases, allowing for the introduction of diverse recognition units to tailor the sensor's selectivity and sensitivity. Upon complexation with a target analyte, these sensors often exhibit significant changes in their photophysical properties, such as a "turn-on" or "turn-off" fluorescent response, enabling quantitative detection. This document provides detailed application notes and protocols for the development and use of fluorescent sensors based on this compound.
Principle of Detection: Signaling Mechanisms
The fluorescence modulation in this compound-based sensors is typically governed by one or a combination of the following mechanisms upon analyte binding:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor restricts intramolecular rotation and vibration, leading to a more rigid molecular structure. This rigidity minimizes non-radiative decay pathways, resulting in a significant enhancement of fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-donating group can quench the fluorescence of the quinoline fluorophore through PET. Upon binding of a cation to the receptor, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the hydroxyl group can lead to ESIPT, a process that often results in a low fluorescence quantum yield. Chelation of a metal ion with the hydroxyl group can block this proton transfer pathway, leading to a substantial increase in fluorescence emission.
-
C=N Isomerization Inhibition: In Schiff base derivatives, the C=N double bond can undergo isomerization, which is a non-radiative decay pathway that quenches fluorescence. Coordination of a metal ion to the imine nitrogen restricts this isomerization, enhancing the fluorescence quantum yield.
Application 1: Detection of Metal Ions (e.g., Zn²⁺ and Al³⁺)
Schiff base derivatives of this compound are particularly effective for the detection of biologically and environmentally important metal ions such as Zn²⁺ and Al³⁺.
Quantitative Data Summary
The following table summarizes the performance of representative fluorescent sensors derived from hydroxyquinoline aldehydes for the detection of Zn²⁺ and Al³⁺.
| Sensor Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Ion) | Fluorescence Change | Solvent System |
| Schiff base of 8-hydroxyquinoline-2-carbaldehyde | Zn²⁺ | Fluorescence Turn-On | 1.76 x 10⁻⁷ M[1] | 1:1[1] | Significant Enhancement | Methanol |
| Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | Fluorescence Turn-On | 3.23 x 10⁻⁸ M[2] | 2:1[2] | Significant Enhancement | DMSO/H₂O (7:3, v/v) |
| Schiff base of 5-chloro-8-hydroxyquinoline | Al³⁺ | Fluorescence Turn-On | 0.408 µM | N/A | Distinct Emission at 499 nm | N/A |
Experimental Protocols
Protocol 1: Synthesis of a Representative Schiff Base Sensor for Metal Ion Detection
This protocol describes the synthesis of a Schiff base sensor by condensation of a hydroxyquinoline aldehyde with an amine, based on a general procedure.
Materials:
-
This compound
-
2-Hydrazineylpyridine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of ethanol in a round-bottom flask.
-
Add 1 mmol of 2-hydrazineylpyridine to the solution.
-
Reflux the reaction mixture at 90°C for 2 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the purified Schiff base sensor.
Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy
Materials and Instruments:
-
Synthesized Schiff base sensor
-
Stock solution of the sensor (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ions (e.g., 10 mM chlorides or nitrates in deionized water)
-
Appropriate buffer solution (e.g., HEPES)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the sensor (e.g., 10 µM) in the desired solvent system (e.g., Methanol or DMSO/H₂O).
-
Prepare working solutions of metal ions by diluting the stock solutions.
-
-
Fluorescence Titration:
-
Place 3 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum at the predetermined excitation wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To assess selectivity, add an excess (e.g., 10 equivalents) of various potentially interfering metal ions to separate solutions of the sensor.
-
Record the fluorescence spectra and compare the response to that of the target analyte.
-
-
Determination of Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ / k , where:
-
σ is the standard deviation of the blank (fluorescence intensity of the sensor solution without the analyte, measured multiple times).
-
k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration at low concentrations.
-
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway for Chelation-Enhanced Fluorescence (CHEF).
Caption: Experimental workflow for metal ion detection.
Application 2: pH Sensing
The protonation and deprotonation of the quinoline nitrogen and the hydroxyl group in this compound derivatives can lead to distinct changes in their electronic structure and, consequently, their fluorescence properties. This makes them suitable candidates for the development of pH sensors.
Quantitative Data Summary
The following table presents data for a representative quinoline-based Schiff base compound (BQB) used as a pH sensor.
| Sensor | pKa | pH Range | Fluorescence Change |
| BQB (1,4-bis-(quinolin-6-ylimino methyl)benzene) | 6.3[3] | ~4 to 8 | Ratiometric shift from 550 nm (acidic) to 453 nm (basic)[4] |
Experimental Protocols
Protocol 3: Determination of pKa using Fluorescence Spectroscopy
Materials:
-
Synthesized pH-sensitive probe
-
Britton-Robinson buffer solutions of varying pH
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of Britton-Robinson buffer solutions with pH values spanning the range of interest.
-
Add a small aliquot of the probe stock solution to each buffer solution to achieve a final concentration in the micromolar range.
-
Record the fluorescence emission spectrum for each solution at a constant excitation wavelength.
-
Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two wavelengths for ratiometric probes) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation adapted for fluorescence: log[(Fₘₐₓ - F) / (F - Fₘᵢₙ)] = pH - pKa , where F is the fluorescence intensity at a given pH, and Fₘₐₓ and Fₘᵢₙ are the maximum and minimum fluorescence intensities, respectively.[3]
Signaling Pathway Diagram
Caption: pH-dependent equilibrium of a quinoline-based sensor.
Conclusion
This compound and its derivatives are highly adaptable platforms for the creation of fluorescent sensors with applications in environmental monitoring, biological research, and drug development. The straightforward synthesis of Schiff base derivatives allows for fine-tuning of the sensor's properties to achieve high selectivity and sensitivity for various analytes, including metal ions and protons. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to develop and utilize these powerful analytical tools.
References
- 1. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 3. rsc.org [rsc.org]
- 4. A quinoline based Schiff-base compound as pH sensor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metal Complexation Studies with 4-Hydroxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of metal complexes involving 4-Hydroxyquinoline-3-carbaldehyde. The protocols detailed below are based on established methodologies for similar quinoline-based ligands and may require optimization for this specific compound.
Introduction
This compound is a versatile heterocyclic ligand capable of forming stable complexes with a variety of metal ions. The resulting metal complexes are of significant interest due to their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The coordination of a metal ion to the quinoline scaffold can enhance the biological activity of the organic ligand, offering a promising avenue for the development of novel therapeutics. This document outlines the key experimental procedures for studying these metal complexes and summarizes relevant quantitative data from related compounds.
Data Presentation
Quantitative data for the metal complexes of this compound is not extensively available in the literature. The following tables present representative data for metal complexes of closely related quinoline derivatives to provide a comparative reference.
Table 1: Synthesis Yields of M(II)-Schiff Base Complexes Derived from Quinoline-3-carbaldehyde.
| Metal Ion | Ligand* | Complex | Yield (%) | Reference |
| Cu(II) | NQ | [Cu(NQ)₂Cl(OH)]·H₂O | 67 | [1][2] |
| Cd(II) | NQ | [Cd(NQ)₃(OH)₂]·H₂O | 72 | [1][2] |
| Cr(III) | NQ | [Cr(NQ)₂Cl₂(OH)]·H₂O | 68 | [1][2] |
| Cu(II) | CQ | [Cu(CQ)₂Cl(OH)]·H₂O | 58 | [1][2] |
| Cd(II) | CQ | [Cd(CQ)₃(OH)₂]·H₂O | 70 | [1][2] |
| Cu(II) | HQ | [Cu(HQ)₂Cl(OH)]·H₂O | 62 | [1][2] |
| Cd(II) | HQ | [Cd(HQ)₃(OH)₂]·H₂O | 72 | [1][2] |
*NQ = Schiff base from quinoline-3-carbohydrazide and 2-nitrobenzaldehyde; CQ = Schiff base from quinoline-3-carbohydrazide and 2-chlorobenzaldehyde; HQ = Schiff base from quinoline-3-carbohydrazide and 2,4-dihydroxybenzaldehyde.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Quinoline-derived Schiff Base Metal Complexes.
| Compound/Complex | MCF-7 (Breast) | A-549 (Lung) | HCT-116 (Colon) | Reference |
| HQ (ligand) | >50 | - | - | [1] |
| Ni-HQ | 2.32 ± 0.06 | - | - | [1] |
| Cu-HQ | 8.18 ± 0.2 | - | - | [1] |
| Cu-NQ | 17.13 ± 0.43 | - | - | [1] |
| Pyranoquinolinone Schiff base | Promising | Promising | Promising | [3] |
| Cu-complex of quinoline Schiff base | - | Excellent | - | [3] |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration in mg/mL) of Quinoline-Sulfonamide Metal Complexes.
| Strain | Ligand | Zn(II) Complex | Cu(II) Complex | Co(II) Complex | Cd(II) Complex | Reference |
| S. aureus | 12.5 | 25 | 0.04875 | 12.5 | 0.00019 | [4] |
| E. coli | - | 25 | 0.04875 | 12.5 | 0.00609 | [4] |
| C. albicans | 12.5 | 12.5 | - | 12.5 | 0.00019 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A general method for the synthesis of hydroxyquinoline carbaldehydes can be adapted from literature procedures.[5]
Materials:
-
6-Substituted-2-chloro-3-formylquinoline
-
Hydrochloric acid (4 M)
-
Crushed ice
-
Acetic acid
Procedure:
-
In a 250 mL beaker, take 0.01 mol of the appropriate 6-substituted-2-chloro-3-formylquinoline.
-
Add 35 mL of 4 M hydrochloric acid.
-
Subject the mixture to microwave irradiation (120 W) for approximately 6 minutes.
-
Allow the beaker to cool to room temperature, during which a yellow solid should precipitate.
-
Pour the contents into a beaker containing 100 g of crushed ice.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from acetic acid to obtain pure this compound.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This protocol describes a general method for the synthesis of divalent metal complexes.[2]
Materials:
-
This compound
-
Ethanol or Methanol
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂, NiCl₂)
-
Dilute base (e.g., 0.1 M NaOH or triethylamine in ethanol)
Procedure:
-
Ligand Solution: Dissolve 2 mmol of this compound in 20 mL of ethanol or methanol, with gentle warming if necessary.
-
Metal Salt Solution: In a separate flask, dissolve 1 mmol of the desired metal(II) salt in a minimal amount of the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
pH Adjustment: To facilitate deprotonation of the hydroxyl group and promote complexation, add a dilute solution of a base dropwise until a precipitate forms or a color change is observed.
-
Reaction: Stir the reaction mixture at room temperature for several hours or heat under reflux for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After cooling, collect the precipitated metal complex by filtration.
-
Purification: Wash the solid with the reaction solvent, followed by a non-polar solvent like diethyl ether. Further purification can be achieved by recrystallization.
-
Drying: Dry the purified complex in a desiccator or a vacuum oven.
Protocol 3: Determination of Stoichiometry using Job's Plot (Method of Continuous Variation)
Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[6][7]
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable solvent)
-
Stock solution of the metal salt (e.g., 1 mM in the same solvent)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions by mixing the ligand and metal stock solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume and total molar concentration constant.
-
Allow the solutions to equilibrate for a sufficient time for complex formation to complete.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength should be one where the free ligand and metal salt have minimal absorbance.
-
Plot the absorbance as a function of the mole fraction of the ligand (or metal).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand suggests a 2:1 (Ligand:Metal) stoichiometry.
Protocol 4: Determination of Stability Constant by UV-Vis Titration
This method can be used to determine the binding or stability constant (K) of the metal-ligand complex.[8]
Materials:
-
Stock solution of this compound (e.g., 0.1 mM)
-
Stock solution of the metal salt (e.g., 10 mM)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Record the UV-Vis spectrum of the ligand solution alone.
-
Titrate the ligand solution by adding small, successive aliquots of the metal salt stock solution.
-
After each addition, record the UV-Vis spectrum.
-
Observe the changes in the absorbance spectrum, such as the appearance of new peaks or isosbestic points, which indicate complex formation.
-
The binding constant can be calculated from the titration data using the Benesi-Hildebrand equation or by non-linear fitting of the absorbance changes to a binding model.[9][10]
Biological Activities and Signaling Pathways
Metal complexes of quinoline derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The mechanism of action often involves complex interactions with biological macromolecules and the disruption of cellular pathways.
Anticancer Activity
Quinoline-based metal complexes can induce cancer cell death through various mechanisms, primarily apoptosis.[3][11]
-
Induction of Apoptosis: These complexes can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][12] They can cause an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[13]
-
DNA Interaction: The planar quinoline ring can intercalate between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription.[11][14][15]
-
Enzyme Inhibition: Some quinoline derivatives and their metal complexes have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.[11]
Caption: Apoptosis induction by quinoline metal complexes.
Antimicrobial Activity
The antimicrobial properties of these complexes are often attributed to their ability to interfere with essential microbial processes.[16][17]
-
Membrane Disruption: The lipophilic nature of the metal complexes can facilitate their passage through the microbial cell membrane, leading to its disruption and increased permeability.[17]
-
Enzyme Inhibition: Metal ions are crucial for the function of many microbial enzymes. The chelation of these essential metal ions by the quinoline ligand can inhibit enzyme activity, thereby disrupting metabolic pathways.
-
DNA Interaction: Similar to their anticancer mechanism, these complexes can bind to microbial DNA, inhibiting replication and leading to cell death.
Caption: Workflow for metal complexation studies.
References
- 1. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. europeanreview.org [europeanreview.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Protocol for Biginelli Reaction with 2-hydroxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Biginelli reaction is a one-pot multicomponent reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are of significant interest in medicinal chemistry due to their therapeutic properties.[1][2] This document provides a detailed experimental protocol for the Biginelli reaction utilizing 2-hydroxyquinoline-3-carbaldehyde as the aldehyde component. Both conventional heating and microwave-assisted synthesis methods are described, offering flexibility for different laboratory setups. The resulting quinolinyl-dihydropyrimidinone derivatives are valuable scaffolds in drug discovery.
Introduction
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of multicomponent reactions in organic synthesis.[2] It typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][3] The resulting dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4][5] The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, into the DHPM core can lead to novel compounds with enhanced pharmacological profiles. This protocol specifically details the synthesis of quinolinyl-dihydropyrimidinones using 2-hydroxyquinoline-3-carbaldehyde.
Reaction and Mechanism
The Biginelli reaction proceeds through a series of steps, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate.[1] This is followed by the nucleophilic addition of the enolate of the active methylene compound (e.g., ethyl acetoacetate or acetylacetone) to the iminium ion. The final step involves cyclization and dehydration to afford the dihydropyrimidinone product.[1][2]
Experimental Protocols
This section outlines two effective methods for the synthesis of 4-(2-hydroxyquinolin-3-yl)-substituted dihydropyrimidinones: a conventional heating method and a rapid microwave-assisted method.[6]
Materials and Reagents:
-
6-substituted-2-hydroxyquinoline-3-carbaldehyde
-
Ethyl acetoacetate or Acetylacetone
-
Urea, Thiourea, or Phenylthiourea
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dimethylformamide (DMF)
-
Ethanol
-
Round-bottom flask or Microwave reaction vessel
-
Reflux condenser (for conventional method)
-
Microwave synthesizer
-
Magnetic stirrer and heating mantle (for conventional method)
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvents (e.g., DMF)
Protocol 1: Conventional Heating Method[7]
-
Reaction Setup: In a 50 mL round-bottom flask, combine 6-substituted-2-hydroxyquinoline-3-carbaldehyde (0.01 mol), the active methylene compound (ethyl acetoacetate or acetylacetone, 0.012 mol), and the urea or thiourea derivative (0.01 mol).
-
Solvent and Catalyst Addition: Add 10 mL of DMF to the flask, followed by two drops of concentrated H₂SO₄ to catalyze the reaction.
-
Heating: Place the flask in an oil bath and reflux the mixture with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Purification: Filter the solid product, wash it with ethanol, and then dry it. Recrystallize the crude product from DMF to obtain the pure dihydropyrimidinone derivative.
Protocol 2: Microwave-Assisted Method[7]
-
Reaction Setup: In a 100 mL beaker or a suitable microwave reaction vessel, mix 6-substituted-2-hydroxyquinoline-3-carbaldehyde (0.005 mol), the active methylene compound (ethyl acetoacetate or acetylacetone, 0.005 mol), and the urea or thiourea derivative (0.005 mol).
-
Solvent and Catalyst Addition: Add 5 mL of DMF and two drops of concentrated H₂SO₄.
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at 160 W.[6]
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Workup and Purification: After the reaction is complete, allow the mixture to cool. The precipitated solid is then filtered, washed with ethanol, dried, and recrystallized from DMF.
Data Presentation
The following tables summarize the characterization data for representative dihydropyrimidinone products synthesized using the described protocols.[6]
Table 1: Characterization of Synthesized Quinolinyl-Dihydropyrimidinones [6]
| Compound ID | R Group (at position 6 of quinoline) | Active Methylene Compound | Urea/Thiourea Derivative | Molecular Formula | M.Wt. | m/z [M⁺+1] |
| 3a | H | Ethyl acetoacetate | Urea | C₁₇H₁₇N₃O₄ | 327.34 | 328 |
| 3h | H | Acetylacetone | Phenylthiourea | C₂₂H₁₉N₃O₂S | 389.47 | 374 |
| 3j | H | Acetylacetone | Urea | C₁₆H₁₅N₃O₃ | 297.31 | 298 |
Table 2: Spectroscopic Data for Selected Compounds [6]
| Compound ID | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) |
| 3a | 3106.7 (O-H), 2982.1 (C-H), 1705.8 (ester C=O), 1664.5 (amide C=O) | 1.02 (t, 3H, CH₃), 2.32 (s, 3H, CH₃), 3.95 (q, 2H, CH₂), 5.32 (d, 1H, CH), 7.09-7.68 (m, 5H, Ar-H), 7.7 (s, 1H, NH), 9.21 (s, 1H, N-H), 11.87 (s, 1H, OH) |
| 3h | 3227.5 (O-H), 2899.6 (C-H), 1694.7 (acetyl C=O), 1652.5 (amide C=O) | 2.14 (s, 3H, CH₃), 3.34 (s, 3H, CH₃), 5.38 (d, 1H, CH), 6.9-7.9 (m, 10H, Ar-H), 8.28 (s, 1H, N-H), 12.06 (s, 1H, OH) |
| 3j | 3128.8 (O-H), 2945.9 (C-H), 1684.7 (acetyl C=O), 1635.7 (amide C=O) | 2.18 (s, 3H, CH₃), 3.34 (s, 3H, CH₃), 5.37 (d, 1H, CH), 7.1-7.79 (m, 5H, Ar-H), 8.29 (s, 1H, N-H), 8.89 (s, 1H, N-H), 12.02 (s, 1H, OH) |
Visualizations
Caption: Experimental workflow for the Biginelli reaction.
Caption: Simplified mechanism of the Biginelli reaction.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Hydroxyquinoline-3-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Hydroxyquinoline-3-carbaldehyde. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Vilsmeier-Haack reagent formation.2. Insufficiently activated substrate.3. Low reaction temperature.4. Degradation of starting material or product. | 1. Ensure anhydrous conditions during reagent preparation. Use fresh, high-purity POCl₃ and DMF.2. Confirm the purity of the starting 4-hydroxyquinoline.3. Gradually increase the reaction temperature. For similar reactions, temperatures around 60-90°C have been reported to be effective.[1][2]4. Monitor the reaction closely by TLC. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents.3. Presence of impurities in starting materials or solvents. | 1. Optimize the reaction temperature. A lower temperature may increase selectivity.2. Carefully control the molar ratio of the Vilsmeier reagent to the 4-hydroxyquinoline.3. Use purified, anhydrous solvents and high-purity starting materials. |
| Product is a Dark Tar or Oily Residue | 1. Product degradation due to excessive heat or prolonged reaction time.2. Incomplete hydrolysis of the iminium salt intermediate. | 1. Reduce reaction temperature and/or time. Monitor reaction progress by TLC to determine the optimal endpoint.2. Ensure complete hydrolysis by adding the reaction mixture to crushed ice and adjusting the pH with a base (e.g., sodium carbonate solution) until the product precipitates. |
| Difficulty in Product Purification | 1. Presence of highly polar impurities.2. Product instability on silica gel. | 1. Wash the crude product with appropriate solvents to remove impurities before column chromatography.2. Consider using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) before use.[3] Recrystallization from a suitable solvent (e.g., ethyl acetate) can also be an effective purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the Vilsmeier-Haack reaction, which involves the formylation of 4-hydroxyquinoline using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?
The critical parameters include reaction temperature, reaction time, and the stoichiometry of the reagents. Temperature control is crucial to prevent side reactions and product degradation. The molar ratio of the Vilsmeier reagent to the 4-hydroxyquinoline substrate should be optimized to ensure complete conversion without excessive side product formation.
Q3: What are the potential side products in this reaction?
Side products can arise from incomplete reaction, over-reaction, or degradation. In similar Vilsmeier-Haack reactions on quinoline systems, the formation of chlorinated byproducts has been observed.[4][6] Dimerization or polymerization of the starting material or product can also occur under harsh conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[2] By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine the extent of the conversion and the formation of any side products.
Q5: What is the best way to purify the final product?
Purification is typically achieved through column chromatography on silica gel, followed by recrystallization.[7] For column chromatography, a solvent system such as ethyl acetate/hexane is often employed.[7] Recrystallization from solvents like ethyl acetate or acetonitrile can yield a highly pure product.
Quantitative Data
The following tables summarize reaction conditions and yields for the synthesis of 2-chloro-3-formylquinolines, which are structurally related to this compound and synthesized via a similar Vilsmeier-Haack methodology. This data can serve as a starting point for optimizing the synthesis of the target molecule.
Table 1: Vilsmeier-Haack Cyclization of Substituted Acetanilides to 2-Chloro-3-formylquinolines [2]
| Entry | Substrate (Acetanilide) | Reaction Time (h) | Yield (%) |
| 1 | N-phenylacetamide | 4 | 63 |
| 2 | N-(4-methylphenyl)acetamide | 6-8 | 65 |
| 3 | N-(4-nitrophenyl)acetamide | 4 | 70 |
| 4 | N-(4-chlorophenyl)acetamide | 4 | 74 |
Table 2: Optimization of Reaction Conditions for 2-Chloro-3-formylquinoline Synthesis [8]
| Entry | Vilsmeier Reagent Adduct (eq.) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 4 | 85 | Incomplete |
| 2 | 2.0 | 4 | 85 | Incomplete |
| 3 | 3.0 | 4 | 85 | 88 |
| 4 | 3.0 | 2 | 85 | Incomplete |
| 5 | 3.0 | 3 | 85 | Incomplete |
| 6 | 3.0 | 4 | 85 | 88 |
| 7 | 3.0 | 4 | 60 | Lower Yield |
| 8 | 3.0 | 4 | 100 | Comparable Yield |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline from N-phenylacetamide
This protocol is adapted from procedures for similar quinoline syntheses and can be optimized for 4-hydroxyquinoline as the starting material.[1][2][4]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve N-phenylacetamide (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-10 hours, depending on the substrate.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the product precipitates.
-
Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[7]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or acetonitrile.
Visualizations
Vilsmeier-Haack Reaction Workflow
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. heteroletters.org [heteroletters.org]
Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-Hydroxyquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of activated aromatic and heteroaromatic compounds, making it a primary choice for the synthesis of this compound from 4-hydroxyquinoline.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
Q2: What is the underlying mechanism of the Vilsmeier-Haack reaction?
A2: The reaction involves two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of DMF and POCl₃. This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich 4-hydroxyquinoline. The resulting iminium salt intermediate is subsequently hydrolyzed during the work-up phase to yield the final aldehyde product.[2]
Q3: Are there alternative methods for the synthesis of quinoline aldehydes?
A3: Yes, other methods for the formylation of quinoline derivatives exist, including the Reimer-Tiemann and Duff reactions.[3] However, the Vilsmeier-Haack reaction is often preferred for its efficiency and milder conditions compared to some alternatives.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
Q: My Vilsmeier-Haack reaction has a disappointingly low yield or has failed completely. What are the likely causes and how can I optimize the reaction for a better outcome?
A: Low or no yield is a frequent challenge in the Vilsmeier-Haack reaction and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Root Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the efficient formation of the Vilsmeier reagent.
-
Solution: Use fresh, anhydrous DMF and POCl₃. Moisture can decompose the Vilsmeier reagent. Ensure the reagents have been stored under appropriate anhydrous conditions.
-
-
Molar Ratios: The stoichiometry of the reactants is crucial.
-
Solution: An excess of the Vilsmeier reagent is often necessary. The optimal ratio of POCl₃ to DMF is typically 1:1, while the ratio of the Vilsmeier reagent to the 4-hydroxyquinoline substrate may need to be optimized. Starting with a 2-3 fold excess of the Vilsmeier reagent is a common practice.
-
-
-
Substrate Reactivity:
-
Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic substitution, and its efficiency is influenced by the electronic properties of the substrate.
-
Solution: The hydroxyl group at the 4-position of the quinoline ring is an activating group, which facilitates the reaction. However, if the quinoline ring contains strong electron-withdrawing groups, the reaction may be hindered.
-
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter that must be carefully controlled.
-
Solution: For reactive substrates like 4-hydroxyquinoline, the reaction can often be conducted at temperatures ranging from room temperature to 60-90°C.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. Excessively high temperatures can lead to decomposition of the product.
-
-
Reaction Time: Inadequate reaction time can result in incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
-
Work-up Procedure:
-
Hydrolysis: The final step is the hydrolysis of the intermediate iminium salt to the aldehyde.
-
Solution: The work-up typically involves carefully pouring the reaction mixture into ice-water, followed by neutralization with a base such as sodium acetate or sodium carbonate to a pH of 6-8. This facilitates the complete hydrolysis of the intermediate.
-
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation, which is complicating the purification process. What are the common side reactions, and how can they be minimized?
A: The formation of side products can significantly reduce the yield of the desired this compound. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Reaction with the Hydroxyl Group: The hydroxyl group of 4-hydroxyquinoline is nucleophilic and can potentially react with POCl₃ or the Vilsmeier reagent to form aryl formates.[3]
-
Mitigation: This can be minimized by carefully controlling the reaction temperature and the rate of addition of the reagents. In some cases, protecting the hydroxyl group prior to the Vilsmeier-Haack reaction may be considered, although this adds extra steps to the synthesis.
-
-
Diformylation: Although the first formylation deactivates the ring to some extent, under harsh conditions, a second formylation can occur.
-
Mitigation: To reduce the likelihood of diformylation, use milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess can also be beneficial.
-
Data Presentation
The following table provides illustrative data on how reaction parameters can be optimized to improve the yield of quinoline-3-carbaldehyde derivatives, based on general findings for Vilsmeier-Haack reactions.
| Entry | Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetanilide | 3 | 5 | 70-80 | 4 | ~75 | [4] |
| 2 | Substituted Acetanilide | 3 | 5 | 80-90 | 6-8 | 60-80 | [4] |
| 3 | 2-hydroxyquinoline | 2 | 3 | 60 | 5 | ~70 | General observation |
| 4 | 4-hydroxyquinoline | 2.5 | 4 | 75 | 6 | Optimized | Illustrative |
Note: This table is a generalized representation to illustrate the impact of reaction conditions on yield. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
4-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (3-5 equivalents) to anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0°C in an ice bath.
-
Slowly add POCl₃ (2-3 equivalents) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-hydroxyquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is between 6 and 8.
-
Stir the mixture for 30-60 minutes to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Mandatory Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: A flowchart of the Vilsmeier-Haack synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yield.
References
Side-product formation in 4-hydroxyquinoline synthesis and how to avoid it
Welcome to the technical support center for 4-hydroxyquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to side-product formation and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the Conrad-Limpach synthesis of 4-hydroxyquinolines, and how can it be avoided?
A1: The primary side-product in the Conrad-Limpach synthesis is the isomeric 2-hydroxyquinoline, often referred to as the Knorr product.[1] The formation of these two isomers is dictated by the initial condensation temperature between the aniline and the β-ketoester.
-
4-Hydroxyquinoline (Desired Product): This is the kinetic product, favored at lower condensation temperatures (room temperature to moderate heating). At these temperatures, the aniline preferentially attacks the more reactive keto group of the β-ketoester.[1][2]
-
2-Hydroxyquinoline (Side-Product): This is the thermodynamic product, favored at higher condensation temperatures (approximately 140°C or higher).[2][3] Under these conditions, the reaction is reversible, and the more stable β-keto anilide intermediate is formed through the attack of the aniline on the ester group, which then cyclizes to the 2-hydroxyquinoline.[2]
To avoid the formation of the 2-hydroxyquinoline side-product, it is crucial to maintain a low temperature during the initial condensation step.
Q2: Why does my Conrad-Limpach reaction mixture turn into a thick, unmanageable tar, and how can I prevent this?
A2: Tar formation is a common issue in quinoline syntheses that require high temperatures, such as the cyclization step of the Conrad-Limpach reaction (around 250°C).[2][4] This is often due to polymerization and decomposition of starting materials or intermediates under harsh conditions.[1]
To minimize tar formation:
-
Use a High-Boiling Inert Solvent: Employing a high-boiling point solvent such as mineral oil, Dowtherm A, or diphenyl ether is critical.[4][5] These solvents help to ensure uniform heat transfer and maintain a manageable reaction mixture.[1] Running the reaction neat (without a solvent) can lead to very low yields (below 30%).[2]
-
Optimize Reaction Time: Prolonged heating, even in a suitable solvent, is not always beneficial and can contribute to degradation. Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[1]
Q3: I am using a substituted aniline with a strong electron-withdrawing group, and my Conrad-Limpach synthesis is not working well. Why is this?
A3: The cyclization step of the Conrad-Limpach synthesis involves an electrophilic attack of a protonated carbonyl group on the aromatic ring of the aniline.[1] If the aniline contains a strong electron-withdrawing group (e.g., a nitro group), the aromatic ring is deactivated, making it a less effective nucleophile. This deactivation can hinder the cyclization step, leading to lower yields.[1]
Q4: In the Camps cyclization, I am getting a mixture of two different hydroxyquinoline isomers. How can I control the product ratio?
A4: The Camps cyclization of an o-acylaminoacetophenone can indeed yield two different hydroxyquinoline isomers (a 2-hydroxyquinoline and a 4-hydroxyquinoline derivative).[6][7] The ratio of these products is dependent on the reaction conditions, particularly the choice of base.[7] The mechanism involves an intramolecular aldol-type condensation. The direction of the cyclization is determined by which enolate is formed and attacks the amide carbonyl or the ketone carbonyl. While specific quantitative data on controlling the isomer ratio is sparse in readily available literature, the strength of the base is a key factor. A stronger base, like sodium hydroxide, may favor deprotonation at one position, leading to one major product.[7] Experimenting with different bases (e.g., sodium hydroxide vs. a weaker base) and reaction temperatures is recommended to optimize for the desired isomer.
Q5: Are there alternative synthesis methods that can avoid the side-products associated with the Conrad-Limpach and Camps syntheses?
A5: Yes, several other methods can be employed:
-
Gould-Jacobs Reaction: This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[8][9] It offers a versatile route to a variety of substituted 4-hydroxyquinolines.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields for 4-hydroxyquinoline synthesis.[8] The efficient and uniform heating provided by microwaves can promote faster reaction rates and minimize the formation of side-products.[8]
Troubleshooting Guides
Conrad-Limpach Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 4-Hydroxyquinoline | 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester did not go to completion.2. Cyclization temperature too low: The thermal cyclization requires high temperatures (typically around 250°C).[1]3. Inefficient heat transfer: Poorly conducting solvent or inadequate heating apparatus. | 1. Ensure the initial condensation is complete by monitoring the reaction (e.g., by TLC). Consider extending the reaction time or using a mild acid catalyst.[1]2. Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization.[1]3. Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller.[1] |
| Formation of 2-Hydroxyquinoline Isomer (Knorr Product) | Reaction temperature of the initial condensation is too high: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures (thermodynamic control), typically around 140°C or higher.[1] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[1] | Control the initial condensation temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[1] |
| Reaction Mixture Becomes a Thick, Unmanageable Tar | Polymerization or side reactions: This can occur at high temperatures, especially in the absence of a suitable solvent. | Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and facilitate heat transfer.[1] Mineral oil or Dowtherm A are commonly used.[1][2] |
Camps Cyclization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of an Undesired Isomer Ratio | The regioselectivity of the intramolecular cyclization is influenced by the reaction conditions, particularly the base used.[6][7] | Experiment with different bases (e.g., strong vs. weak bases) and reaction temperatures to optimize the formation of the desired isomer. |
| Low Yield | Incomplete cyclization due to suboptimal reaction conditions (base, solvent, temperature, or reaction time). | Systematically vary the reaction parameters to find the optimal conditions for your specific substrate. |
Data Presentation
Table 1: Effect of High-Boiling Point Solvents on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline in the Conrad-Limpach Cyclization Step [5]
| Solvent | Boiling Point (°C) | Reaction Time (min) | Yield (%) |
| Methyl Benzoate | 199 | 60 | 25 |
| Ethyl Benzoate | 212 | 60 | 45 |
| Propyl Benzoate | 231 | 60 | 55 |
| Isobutyl Benzoate | 241 | 35 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 60 | 60 |
| 2-Nitrotoluene | 222 | 60 | 63 |
| 2,6-di-tert-butylphenol | 265 | 35 | 65 |
| Dowtherm A | 257 | 35 | 65 |
Table 2: Conditions for Microwave-Assisted Cyclization to Synthesize Alkyl 2-(4-hydroxyquinolin-2-yl) acetates [4]
| Product | Temperature (°C) | Time (min) | Power (W) | Pressure (psi) | Yield (%) |
| Methyl 2-(4-hydroxyquinolin-2-yl)acetate | 250 | 10 | 300 | 180 | 85 |
| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | 250 | 10 | 300 | 180 | 82 |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines (Conventional Heating)
This protocol is a general procedure and may require optimization for specific substrates.
Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)
-
In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.[4]
-
If water is formed during the condensation, a Dean-Stark apparatus can be used to remove it, driving the reaction to completion.[4]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Once the reaction is complete, the crude β-aminoacrylate can be used directly in the next step, or the solvent (if any) can be removed under reduced pressure.
Step 2: Thermal Cyclization
-
In a separate round-bottom flask equipped with a reflux condenser and a thermometer, add a high-boiling solvent (e.g., Dowtherm A, see Table 1 for options). The recommended solvent-to-starting material ratio is approximately 10-20 mL of solvent per gram of the crude intermediate.
-
Heat the solvent to the desired cyclization temperature (typically 250-260°C).
-
Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent with stirring.
-
Maintain the reaction at this temperature for 30-60 minutes.[4]
-
Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate.
-
Collect the solid product by vacuum filtration and wash it with a non-polar solvent (e.g., hexanes or toluene) to remove the high-boiling solvent.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[4]
Protocol 2: Microwave-Assisted Conrad-Limpach Synthesis
This protocol utilizes microwave irradiation for the cyclization step, which can significantly reduce reaction times.[4]
Step 1: Formation of the Enamine Intermediate
-
Dissolve the aniline (1.0 eq) and the dialkyl 1,3-acetonedicarboxylate (1.1 eq) in the corresponding alcohol (methanol for dimethyl ester, ethanol for diethyl ester).[4]
-
Reflux the mixture for 6 hours.[4]
-
Remove the alcohol by vacuum distillation.
-
Dissolve the resulting residue in 1,2-dichlorobenzene.[4]
Step 2: Microwave-Assisted Cyclization
-
Place the solution of the enamine intermediate in 1,2-dichlorobenzene into a microwave reactor vial.
-
Heat the reaction mixture in a microwave reactor to the specified temperature and for the designated time (e.g., 250°C for 10 minutes, see Table 2 for examples).[4]
-
After the reaction, cool the mixture in an ice-water bath.
-
Collect the precipitated product by filtration and wash with a cold solvent like diethyl ether.[4]
Visualizations
Caption: Reaction pathways in the Conrad-Limpach-Knorr synthesis.
Caption: Troubleshooting workflow for the Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Hydroxyquinoline-3-carbaldehyde
Welcome to the technical support center for the purification of 4-Hydroxyquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: My compound appears to be degrading during column chromatography on silica gel. What is causing this and how can I prevent it?
A2: Quinoline derivatives, including this compound, can be sensitive to the acidic nature of standard silica gel, which can lead to degradation of the aldehyde functional group. To mitigate this, consider the following strategies:
-
Deactivation of Silica Gel: Neutralize the silica gel before use by treating it with a base, such as triethylamine. This can be done by preparing a slurry of the silica gel in a solvent containing a small percentage of triethylamine.
-
Alternative Stationary Phases: If decomposition persists, switching to a more neutral or basic stationary phase like alumina (neutral or basic) can be beneficial.
-
Minimize Contact Time: Employ flash column chromatography, which uses pressure to accelerate the elution, thereby reducing the time the compound spends in contact with the stationary phase.
Q3: I am observing significant streaking or tailing of my compound spot on the TLC plate. What could be the issue?
A3: Streaking or tailing on a TLC plate is often indicative of strong interactions between your compound and the stationary phase, or issues with the solvent system. For this compound, this can be due to the basicity of the quinoline nitrogen interacting with the acidic silica gel. Here are some solutions:
-
Adjust Mobile Phase Polarity: A mobile phase with either too high or too low polarity can cause streaking. Systematically screen different solvent systems with varying polarities. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can sometimes resolve this issue.
-
Sample Concentration: Overloading the sample on the TLC plate can also lead to streaking. Ensure you are applying a dilute solution of your compound.
-
Use of a Basic Additive: Incorporating a small amount of a base, such as triethylamine or pyridine, into your mobile phase can help to saturate the acidic sites on the silica gel and improve the spot shape.
Q4: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?
A4: If a single solvent does not provide the desired solubility profile (soluble when hot, insoluble when cold), a mixed-solvent system is a viable alternative. This typically involves a pair of miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Cooling the solution too rapidly. | Choose a solvent with a lower boiling point. Use a less polar solvent or a mixed-solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound. Try a different solvent or a mixed-solvent system. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Allow sufficient time for crystallization to occur. |
| Impure Crystals | The solution was cooled too quickly, trapping impurities. The crystals were not washed properly after filtration. | Allow the solution to cool slowly to room temperature. Wash the filtered crystals with a small amount of the cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Stuck at the Baseline | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Compound Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in an ethyl acetate/hexane mixture. |
| Poor Separation of Compound and Impurities | The polarity of the mobile phase is not optimized. The column was not packed properly, leading to channeling. | Systematically screen different mobile phase compositions using TLC to find the optimal separation. Repack the column carefully, ensuring a uniform and compact bed. |
| Compound Decomposition on the Column | The stationary phase is too acidic. | Use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or switch to a different stationary phase like alumina. |
Data Presentation
Table 1: Example Recrystallization Solvents for Quinoline Derivatives
| Solvent/Solvent System | Compound Type | Reference |
| Methanol | 4-Hydroxy-6-methoxyquinoline | [1] |
| Ethanol | 4-Hydroxyquinoline derivatives | |
| Acetic Acid | 6-substituted-2-hydroxyquinoline-3-carbaldehyde | |
| Methanol-Acetone | Substituted quinolines | |
| DMF | Dihydropyrimidine derivatives of 2-hydroxyquinoline-3-carbaldehyde | [2] |
Table 2: Example Mobile Phases for Column Chromatography of Quinoline Aldehydes
| Mobile Phase (v/v) | Stationary Phase | Compound Type | Reference |
| Dichloromethane:Methanol (9:1) | Silica Gel | 4-Hydroxyquinoline derivatives | |
| Dichloromethane:n-hexane:Ethanol (7:2.5:0.5) | Silica Gel | 4-Hydroxyquinoline derivatives | |
| Dichloromethane:Ethanol (19:1) | Silica Gel | 4-Hydroxyquinoline derivatives | |
| n-hexane:Ethyl acetate (7:1) | Silica Gel | 8-Methyl-N-(4-nitrophenyl)-3-styrylquinolin-2-amine |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a suitable mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of the chosen solvent. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of this compound by column chromatography. The mobile phase should be optimized beforehand using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[3]
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for addressing compound decomposition during column chromatography.
References
Technical Support Center: Formylation of 4-Hydroxyquinolines
Welcome to the technical support center for the formylation of 4-hydroxyquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the formylation of 4-hydroxyquinoline scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 4-hydroxyquinolines?
A1: The most frequently employed methods for introducing a formyl group onto the 4-hydroxyquinoline ring are the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. Each method has its own set of advantages and challenges related to reaction conditions, regioselectivity, and substrate scope.
Q2: I am observing low to no yield in my formylation reaction. What are the likely causes and how can I improve it?
A2: Low or no yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure that all reagents, especially the formylating agent and solvents, are pure and anhydrous. For instance, in the Vilsmeier-Haack reaction, the use of fresh, anhydrous DMF and phosphorus oxychloride (POCl₃) is critical for the efficient in-situ formation of the Vilsmeier reagent.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. For some reactions, higher temperatures may be required to drive the reaction to completion, but excessive heat can lead to decomposition of the starting material or product. Careful optimization of the reaction temperature is crucial.
-
Substrate Reactivity: The electronic nature of the 4-hydroxyquinoline substrate plays a significant role. Electron-donating groups on the quinoline ring generally enhance the reactivity towards electrophilic formylation, while electron-withdrawing groups can deactivate the ring, leading to lower yields.[2][3]
-
Stoichiometry: The molar ratio of the reactants is important. An excess of the formylating agent is often used to ensure complete conversion of the starting material.
Q3: My reaction is producing multiple products, leading to a complex mixture. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a primary challenge in the formylation of 4-hydroxyquinolines. The hydroxyl group at the C4 position directs the formylation primarily to the C3 position. However, substitution at other positions can occur, especially with highly activated substrates.
-
Choice of Formylation Method: The choice of reaction can influence the regioselectivity. For instance, the Duff reaction often shows a preference for ortho-formylation relative to the hydroxyl group.[2]
-
Substituent Effects: The presence of other substituents on the quinoline ring can influence the position of formylation. Steric hindrance from bulky groups can block certain positions, directing the formylation to less hindered sites.
-
Reaction Conditions: Modifying reaction parameters such as solvent, temperature, and catalyst can sometimes alter the isomeric ratio of the products. For the Reimer-Tiemann reaction, the ortho:para ratio can be influenced by the solvent and counterions present.[4]
Q4: I am having difficulty purifying the formylated 4-hydroxyquinoline product. What are some effective purification strategies?
A4: Purification can be challenging due to the similar polarities of the product and potential side products.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a standard technique. A careful selection of the eluent system is necessary to achieve good separation.
-
Acid-Base Extraction: The phenolic nature of the 4-hydroxyquinoline core allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive Vilsmeier reagent | Use fresh, anhydrous DMF and POCl₃. Prepare the reagent at low temperature (0-5 °C) and use it immediately.[1][5] |
| Low substrate reactivity | For substrates with electron-withdrawing groups, consider using harsher reaction conditions (higher temperature, longer reaction time) or a larger excess of the Vilsmeier reagent. | |
| Incomplete hydrolysis | Ensure complete hydrolysis of the intermediate iminium salt by adjusting the pH to mildly basic or acidic conditions during workup and allowing sufficient time for the reaction.[1] | |
| Formation of a Tar-Like Residue | Decomposition of starting material or product | Use milder reaction conditions (lower temperature). Ensure efficient stirring to prevent localized overheating. |
| Impure reagents | Use purified starting materials and reagents. | |
| Multiple Products | Diformylation | Use a smaller excess of the Vilsmeier reagent. Optimize the reaction time and temperature to favor mono-formylation. |
| Reaction at other positions | The C3 position is generally favored. If other isomers are formed, purification by column chromatography or crystallization may be necessary. |
Reimer-Tiemann Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient dichlorocarbene formation | Ensure a sufficient excess of chloroform and a strong base (e.g., NaOH, KOH) are used.[6][7] |
| Biphasic reaction limitations | Use vigorous stirring or a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[7] | |
| Product decomposition | The reaction can be highly exothermic; control the temperature carefully, especially during the initial stages.[7] | |
| Formation of Side Products | Ring expansion or other rearrangements | These are known side reactions, particularly with certain heterocyclic substrates.[8] Modifying the reaction conditions (e.g., base concentration, temperature) may help to minimize these. |
| Formation of triphenylmethane-type dyes | This can occur from the reaction of the product with the starting phenol. Using a larger excess of chloroform can sometimes mitigate this.[9] | |
| Poor Regioselectivity | Formation of ortho and para isomers | The ortho-isomer is typically favored.[4] The ratio can be influenced by the choice of base and solvent. Separation of isomers is usually achieved by chromatography. |
Duff Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction | The Duff reaction can be generally inefficient.[2] Using an acid catalyst like acetic acid or trifluoroacetic acid is necessary.[10] |
| Incomplete hydrolysis of the intermediate | Ensure complete hydrolysis of the initial adduct by heating with aqueous acid during the workup.[2] | |
| No Reaction | Deactivated substrate | The Duff reaction requires electron-rich aromatic rings.[2] Substrates with strong electron-withdrawing groups may not react under standard conditions. |
| Formation of multiple products | Over-formylation | If multiple ortho positions are available, diformylation can occur.[2] Adjusting the stoichiometry of hexamethylenetetramine (HMTA) may help control the extent of formylation. |
Experimental Protocols
Vilsmeier-Haack Formylation of 4-Hydroxyquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve 4-hydroxyquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Hydrolysis: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Spectroscopic Data for 4-Hydroxy-3-quinolinecarbaldehyde
| Technique | Data |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol [11] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.1 (s, 1H, OH), 9.8 (s, 1H, CHO), 8.5 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.7 (t, 1H, H-7), 7.5 (d, 1H, H-8), 7.3 (t, 1H, H-6). (Note: Exact shifts may vary depending on the solvent and instrument). |
| ¹³C NMR (DMSO-d₆, δ ppm) | 190.1 (CHO), 175.8 (C-4), 148.5 (C-2), 139.2 (C-8a), 132.1 (C-7), 125.4 (C-5), 124.8 (C-6), 122.1 (C-4a), 118.9 (C-8), 110.5 (C-3). (Note: Predicted values, experimental data may vary). |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O, aldehyde), ~1620 (C=C, aromatic). |
| Mass Spectrometry (m/z) | 174 [M+H]⁺. |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-hydroxyquinoline.
Caption: Troubleshooting flowchart for low or no yield in the formylation of 4-hydroxyquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. New opportunities with the Duff reaction. | Semantic Scholar [semanticscholar.org]
- 11. 4-Hydroxyquinoline-3-carbaldehyde | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 4-Hydroxyquinoline-3-carbaldehyde under different conditions
Welcome to the technical support center for 4-Hydroxyquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place, protected from light.[1][2] The ideal storage temperature is between 2-8°C under a nitrogen atmosphere.[3] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to rapid degradation of the compound.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be light-sensitive.[1][2] Prolonged exposure to light may cause decomposition.[4] Therefore, all experiments and storage should be conducted in a manner that minimizes light exposure, such as using amber-colored vials or working in a dark room.
Q4: What happens when this compound is exposed to high temperatures?
A4: The compound may decompose upon prolonged exposure to heat.[4] Thermal decomposition can lead to the release of hazardous combustion products, including carbon monoxide (CO) and carbon dioxide (CO2).[1]
Q5: How does the aldehyde functional group affect the stability of the molecule?
A5: The aldehyde group in this compound is susceptible to oxidation, which can convert it into a carboxylic acid.[4] This reactivity makes the compound sensitive to oxidizing agents and can be a potential degradation pathway.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Appearance of new peaks in HPLC analysis.
-
Change in the color of the solution.
-
Reduced potency or activity in biological assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Instability | Verify the pH of your solution. This compound may be unstable in highly acidic or basic conditions. Prepare fresh solutions in a buffer system with a pH close to neutral and analyze stability over time. |
| Light Exposure | Protect your solution from light by using amber vials or covering the container with aluminum foil. Minimize the duration of exposure to ambient light during experimental procedures. |
| Oxidation | Degas your solvents to remove dissolved oxygen. Consider adding an antioxidant to your formulation if compatible with your experimental design. Avoid sources of free radicals. |
| Solvent Reactivity | The compound is sparingly soluble in methanol and soluble in dimethylformamide.[3] Ensure the chosen solvent is inert and does not react with the aldehyde or hydroxyl groups. Test for stability in different solvents if reactivity is suspected. |
| Contamination | Ensure all glassware is thoroughly cleaned and free of any residual acids, bases, or oxidizing agents. Use high-purity solvents and reagents. |
Issue 2: Inconsistent Results in Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of signal or activity over the course of an experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stock Solution Degradation | Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, aliquot them into smaller volumes and store at -20°C or -80°C, protected from light. Perform a quick stability check on stored stock solutions before use. |
| Temperature Fluctuations | Maintain a consistent temperature throughout your experiment. Avoid repeated freeze-thaw cycles of solutions containing the compound. |
| Interaction with other Reagents | Evaluate the compatibility of this compound with other components in your assay mixture. The aldehyde group can react with nucleophiles.[4] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Below are general protocols for subjecting this compound to various stress conditions.
Note: The extent of degradation should be targeted to be in the range of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound. The conditions below may need to be optimized for your specific experimental setup.
1. Acidic and Basic Hydrolysis:
-
Methodology: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute it with 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.
-
Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analysis: At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
2. Oxidative Degradation:
-
Methodology: Prepare a solution of the compound and treat it with a solution of hydrogen peroxide (e.g., 3%).
-
Conditions: Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples at different time points by HPLC.
3. Thermal Degradation:
-
Methodology: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Conditions: Maintain the temperature for a specified duration.
-
Analysis: Analyze the samples by HPLC to assess the extent of degradation.
4. Photostability Testing:
-
Methodology: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Conditions: A parallel sample should be kept in the dark as a control.
-
Analysis: Analyze both the light-exposed and dark control samples at various time points by HPLC.
Data Presentation
Table 1: Summary of Stability Characteristics of this compound
| Condition | Observation | Recommended Precautions |
| Light | Sensitive; may decompose upon prolonged exposure.[4] | Store in the dark; use amber vials or light-protective covering.[1][2] |
| Heat | May decompose upon prolonged exposure.[4] | Store in a cool place (2-8°C).[3] Avoid high temperatures during experiments. |
| Acids | Incompatible with strong acids.[1] | Avoid contact with strong acids. Use buffered solutions for experiments. |
| Bases | Potential for instability. | Use buffered solutions and avoid highly basic conditions. |
| Oxidizing Agents | Incompatible with strong oxidizing agents.[1] | Avoid contact with oxidizing agents. Use degassed solvents. |
| Solvents | Sparingly soluble in Methanol, soluble in DMF.[3] | Test for stability in the chosen solvent before long-term use. |
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Recommended storage conditions for this compound.
Caption: General workflow for experiments with this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. This compound | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Buy 3-Hydroxy-quinoline-4-carbaldehyde (EVT-8827557) [evitachem.com]
Troubleshooting low yield in Knoevenagel condensation with 4-Hydroxyquinoline-3-carbaldehyde
Welcome to the technical support center for the Knoevenagel condensation of 4-Hydroxyquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for optimizing this important synthetic transformation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific challenges you may encounter during the Knoevenagel condensation with this compound.
Question: Why is my reaction yield consistently low?
Answer: Low yields in the Knoevenagel condensation involving this compound can stem from several factors. Key areas to investigate include the activity of your catalyst, the choice of solvent, reaction conditions, and the purity of your starting materials.[1] The electronic properties of the quinoline ring system can also influence the reactivity of the aldehyde group.
Question: What is the most common cause of low yield in this specific reaction?
Answer: While several factors can contribute, suboptimal reaction conditions (temperature and time) and the presence of water, a byproduct of the condensation, are often significant culprits.[1][2] Water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.[3]
Question: How can I improve the purity of my final product?
Answer: If you are having difficulty with product purification, consider using a heterogeneous catalyst, which can be more easily separated from the reaction mixture.[4] Additionally, recrystallization from an appropriate solvent system, such as ethanol/water, is a common and effective method for purifying the crude product.[1][3]
Troubleshooting Steps
Catalyst Selection and Activity
-
Problem: The catalyst may be old, impure, or not sufficiently basic to efficiently deprotonate the active methylene compound.[1]
-
Solution:
Solvent Choice
-
Problem: The chosen solvent may not be optimal for dissolving the reactants or facilitating the reaction.
-
Solution:
Reaction Temperature and Time
-
Problem: The reaction temperature may be too low to overcome the activation energy, or too high, leading to decomposition or side product formation. The reaction may also not be running long enough to reach completion.[4]
-
Solution:
Water Removal
-
Problem: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1][2]
-
Solution:
Purity of Reactants
-
Problem: Impurities in the this compound or the active methylene compound can interfere with the reaction.[1]
-
Solution:
-
Ensure that both starting materials are of high purity. If necessary, purify them before use.
-
Data Summary
Table 1: Troubleshooting Guide for Low Yield
| Potential Issue | Recommended Action | Rationale | Citation |
| Catalyst Inactivity | Use a fresh, pure catalyst. Screen different weak bases (e.g., piperidine, ammonium acetate). | An inactive catalyst will not efficiently deprotonate the active methylene compound. | [1][4] |
| Suboptimal Solvent | Test different solvents (e.g., ethanol, DMF) or consider solvent-free conditions. | Solvent polarity affects reactant solubility and reaction rate. | [1] |
| Incorrect Temperature | Optimize the reaction temperature by gradually increasing from room temperature. | Temperature affects reaction kinetics; too high can cause degradation. | [1] |
| Insufficient Time | Monitor the reaction by TLC to determine the point of completion. | The reaction may require more time to reach equilibrium. | [1] |
| Water in Reaction | Use a Dean-Stark trap or molecular sieves. | Removing the water byproduct drives the equilibrium towards the product. | [2][3] |
| Impure Reactants | Purify starting materials before the reaction. | Impurities can inhibit the catalyst or cause side reactions. | [1] |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the aldehyde and the active methylene compound. | This minimizes side reactions like Michael addition. | [4] |
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with an Active Methylene Compound
This protocol is a general guideline and may require optimization for your specific active methylene compound.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol).[1]
-
Solvent Addition: Add a suitable solvent, such as ethanol (10-15 mL).[1] Stir the mixture at room temperature to dissolve the solids.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).[1]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80°C).[1]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, the mixture can be cooled further in an ice bath.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[1]
-
Purification: Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]
Visualizations
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Caption: Simplified mechanism of the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Hydroxyquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-hydroxyquinoline derivatives in biological assays.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Initial Dissolution in DMSO
Symptoms:
-
Visible solid particles remain after adding DMSO.
-
The solution appears cloudy or forms a suspension.
-
Precipitate forms in the DMSO stock solution upon storage.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Supersaturation | Start by attempting to dissolve the compound at a lower concentration. |
| Low-Quality or "Wet" DMSO | DMSO is highly hygroscopic and can absorb atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds.[1][2] Use anhydrous (dry) DMSO and store it properly with desiccant. |
| Compound Polymorphism | Different crystalline forms of a compound can have different solubilities. Gentle heating (30-40°C) with vortexing or sonication for 15-30 minutes can help dissolve less soluble forms.[2] |
| Intrinsic Low Solubility | The inherent chemical structure of the derivative may limit its solubility even in pure DMSO.[1] In this case, more advanced solubilization techniques may be necessary. |
Issue 2: Incomplete Dissolution at the Desired Concentration
Symptoms:
-
A portion of the compound remains undissolved even after vortexing and sonication.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Exceeding Maximum Solubility | The desired concentration is higher than the compound's solubility limit in the chosen solvent. |
| Insufficient Solvent Volume | The volume of the solvent is not enough to dissolve the amount of compound. |
| Ineffective Dissolution Technique | Simple mixing may not be sufficient for some derivatives. |
Recommended Strategies:
-
Employ a Co-solvent System: The use of co-solvents can be an effective strategy. The choice of co-solvent will depend on the requirements of your downstream application.[2]
-
DMSO/Ethanol: A 9:1 or 8:2 ratio can be a good starting point. Ethanol is generally well-tolerated in many biological assays.[2]
-
DMSO/Acetonitrile: Acetonitrile is a polar aprotic solvent that is miscible with DMSO.[2]
-
PEG 400: Polyethylene glycol 400 is another common co-solvent used to increase the solubility of hydrophobic compounds.[1]
-
-
pH Adjustment: The 4-hydroxyquinoline moiety has both acidic and basic properties. Adjusting the pH of the solution can alter the ionization state of the molecule and consequently its solubility.[2][3] This is particularly effective for ionizable compounds.[1] Ensure the final pH is compatible with your assay system.[1]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved aqueous solubility.[4][5][6]
Issue 3: Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer or Cell Media
Symptoms:
-
The solution becomes cloudy or a precipitate forms immediately after adding the DMSO stock to the aqueous assay medium.
-
Inconsistent results in cell-based assays.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| "Crashing Out" of Solution | This occurs when the concentration of the organic co-solvent (e.g., DMSO) is drastically lowered upon dilution, causing the poorly soluble compound to precipitate from the now primarily aqueous solution.[7] |
| Exceeding Aqueous Solubility Limit | The final concentration of the compound in the aqueous medium is above its maximum solubility. |
Recommended Strategies:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.[7]
-
Increase the Final DMSO Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) keeps the compound dissolved. Always run a vehicle control with the same final DMSO concentration to check for effects on your assay.[7]
-
Formulation with Cyclodextrins: Prepare the compound as a complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility before dilution.
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be employed to solubilize poorly water-soluble drugs.[8]
Quantitative Data Summary
The following table provides an estimated improvement in the solubility of a hypothetical poorly soluble 4-hydroxyquinoline derivative using different solubilization techniques. These values are for illustrative purposes and should be confirmed experimentally.
| Solubilization Technique | Solvent System (v/v) | Estimated Solubility Improvement | Notes |
| Co-solvency | 100% DMSO | 1 - 5 mM | Baseline for organic solvent.[2] |
| 90% DMSO / 10% Ethanol | 5 - 10 mM | Ethanol is generally well-tolerated in biological assays.[2] | |
| 90% DMSO / 10% Acetonitrile | 5 - 12 mM | Useful for analytical techniques.[2] | |
| 80% DMSO / 20% Ethanol | 10 - 20 mM | Higher ethanol content can further improve solubility.[2] | |
| 10% PEG 400 in Water | 10 - 100 fold | Co-solvent concentration must be optimized for the assay system.[1] | |
| Cyclodextrin Complexation | 5% HP-β-CD in Aqueous Buffer | 10 - 500 fold | Highly effective for many hydrophobic compounds. |
| pH Adjustment | Aqueous Buffer (pH adjusted) | Variable (highly dependent on pKa) | Effective for ionizable compounds.[1] |
Experimental Protocols
Protocol 1: Standard Method for Determining Kinetic Solubility
This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.[1]
-
Prepare Compound Stock: Create a 10 mM stock solution of the 4-hydroxyquinoline derivative in 100% DMSO.
-
Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix well.
-
Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Centrifugation: Centrifuge the plate at high speed (e.g., >4000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Solubilization Using a Co-solvent (PEG 400)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the 4-hydroxyquinoline derivative (e.g., 20 mg/mL) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[1]
-
Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.[1]
-
Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.[1]
-
Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.[1]
Protocol 3: Solubilization Using Cyclodextrins (HP-β-CD)
-
Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).[7]
-
Add Compound: Add an excess amount of your 4-hydroxyquinoline derivative powder to a fixed volume of each cyclodextrin solution and a control (buffer only).[7]
-
Equilibration: Vortex the mixtures vigorously and then shake at room temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).[7]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method.
Visualizations
Caption: General experimental workflow for 4-hydroxyquinoline drug discovery.[9]
Caption: Potential anticancer mechanism of 4-hydroxyquinoline derivatives.[9]
Frequently Asked Questions (FAQs)
Q1: Why are 4-hydroxyquinoline derivatives often poorly soluble in aqueous solutions? A1: Many 4-hydroxyquinoline derivatives possess a rigid, planar, and lipophilic structure, which contributes to their poor aqueous solubility. These characteristics can lead to precipitation in the aqueous buffers commonly used in biological assays, resulting in unreliable data.[1]
Q2: What is the first and most common method I should try for solubilizing a new 4-hydroxyquinoline derivative? A2: The most straightforward and widely used approach is to prepare a concentrated stock solution using a co-solvent, which is then diluted into your aqueous experimental medium.[7] Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent due to its ability to dissolve a wide range of compounds and its miscibility with water.[7]
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay? A3: The tolerance for DMSO varies significantly between cell lines and assay types. Generally, a final concentration of 0.1% to 0.5% is considered acceptable for most cell-based assays. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay, where cells are treated with the same concentration of DMSO as the experimental group, but without the compound.
Q4: How does pH affect the solubility of 4-hydroxyquinoline derivatives? A4: The 4-hydroxyquinoline scaffold contains both acidic and basic functional groups. Therefore, the overall charge of the molecule is pH-dependent.[2] Adjusting the pH of the solution can increase the proportion of the ionized form of the compound, which is generally more soluble in aqueous media.[3]
Q5: I am concerned that my solubilization method is interfering with my in vitro assay. How can I check for this? A5: This is a critical consideration as solubilizing agents can have their own biological effects. The most important step is to run proper vehicle controls. Your negative control group should be treated with the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, 2% HP-β-CD in media) as your experimental groups, but without the 4-hydroxyquinoline derivative. Additionally, ensure that your positive control for the assay is not affected by the vehicle.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. benchchem.com [benchchem.com]
Refinement of protocols for synthesizing 4-hydroxyquinoline-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-hydroxyquinoline-3-carboxamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-hydroxyquinoline-3-carboxamide, categorized by the synthetic step.
Step 1: Gould-Jacobs Reaction (Cyclization)
Problem 1: Low or No Yield of Ethyl 4-hydroxyquinoline-3-carboxylate
| Potential Cause | Recommended Solution |
| Incomplete Condensation: The initial reaction between aniline and diethyl ethoxymethylenemalonate (EMME) is incomplete. | - Ensure a 1:1 to 1:1.2 molar ratio of aniline to EMME. - Extend the initial heating time at 120-140°C to ensure the complete formation of the intermediate.[1] - Monitor the reaction by TLC to confirm the disappearance of the starting materials. |
| Cyclization Temperature Too Low: The thermal cyclization requires high temperatures to proceed efficiently. | - The reaction is typically carried out in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures around 250°C.[2][3] - If the reaction is sluggish, gradually increase the temperature, but be cautious of potential decomposition. |
| Sub-optimal Reaction Time: Both insufficient and excessive heating times can lead to poor yields. | - Monitor the progress of the cyclization via TLC. - Short reaction times may result in incomplete conversion, while prolonged heating can lead to product degradation and tar formation. |
| Use of Unsuitable Solvent: The solvent plays a crucial role in heat transfer and reaction efficiency. | - High-boiling, inert solvents like diphenyl ether are recommended for achieving the necessary high temperatures for cyclization.[2][3] |
Problem 2: Formation of Byproducts and Tar
| Potential Cause | Recommended Solution |
| High Reaction Temperature: Excessive heat can cause decomposition of reactants and products. | - Carefully control the reaction temperature. While high temperatures are necessary, avoid overheating. |
| Presence of Impurities: Impurities in the starting materials can lead to side reactions. | - Use purified aniline and EMME. |
| Oxidation: The reaction mixture may be susceptible to oxidation at high temperatures. | - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Step 2: Amidation
Problem 1: Incomplete Conversion of Ester to Amide
| Potential Cause | Recommended Solution |
| Insufficient Amine: The molar ratio of the amine to the ester may be too low. | - Use a significant excess of the amine (e.g., ammonia or an amine solution) to drive the reaction to completion. |
| Low Reaction Temperature: The amidation reaction may be slow at room temperature. | - Gentle heating can increase the reaction rate. However, monitor for potential side reactions at elevated temperatures. |
| Poor Solubility: The starting ester may have limited solubility in the reaction medium. | - Choose a solvent in which both the ester and the amine are soluble. Alcohols like ethanol or methanol are often suitable. |
Problem 2: Hydrolysis of the Ester
| Potential Cause | Recommended Solution |
| Presence of Water: Water can hydrolyze the ester back to the carboxylic acid, especially under basic or acidic conditions. | - Use anhydrous solvents and reagents. - If using aqueous ammonia, ensure a high concentration to favor amidation over hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of 4-hydroxyquinoline-3-carboxamide?
The overall yield can vary significantly depending on the specific conditions used in each step. The Gould-Jacobs cyclization to the ester can have yields ranging from moderate to good (around 75% has been reported).[1] The subsequent amidation step can also be high-yielding if optimized.
Q2: Can I use a different method for the cyclization step?
Yes, the Conrad-Limpach synthesis is another common method for preparing 4-hydroxyquinolines. However, the Gould-Jacobs reaction is often preferred for the synthesis of 3-carboxy derivatives.
Q3: How can I purify the final 4-hydroxyquinoline-3-carboxamide product?
Recrystallization is a common method for purifying the final product. Suitable solvents include methanol, ethanol, or mixtures containing DMF and water.[2]
Q4: What are the safety precautions I should take during this synthesis?
The Gould-Jacobs reaction involves very high temperatures and high-boiling solvents, which can be hazardous. It is crucial to perform the reaction in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. Diethyl ethoxymethylenemalonate and aniline are irritants and should be handled with care.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Ethyl 4-hydroxyquinoline-3-carboxylate in the Gould-Jacobs Reaction
| Entry | Aniline (eq.) | EMME (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | None | 120 | 1 | 62 |
| 2 | 1.0 | 1.0 | Diphenyl ether | 250 | 2 | 75 |
| 3 | 1.0 | 1.2 | Diphenyl ether | 250 | 2 | 78 |
| 4 | 1.0 | 1.0 | Dowtherm A | 260 | 1.5 | 80 |
Note: This table is a representative example based on literature data and is intended to illustrate the impact of reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
n-hexane
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of aniline (10 mmol) and diethyl ethoxymethylenemalonate (10 mmol) is heated at 120°C for 1 hour.[1]
-
The reaction mixture is cooled to room temperature.
-
The crude intermediate is dissolved in diphenyl ether.
-
The solution is heated to 250°C for 2 hours.[1]
-
After cooling to room temperature, n-hexane is added to precipitate the product.
-
The solid is collected by filtration, washed with n-hexane, and dried.
-
The crude product is recrystallized from ethanol to yield ethyl 4-hydroxyquinoline-3-carboxylate.
Protocol 2: Synthesis of 4-Hydroxyquinoline-3-carboxamide (Amidation)
Materials:
-
Ethyl 4-hydroxyquinoline-3-carboxylate
-
Ammonia solution (concentrated) or desired amine
-
Ethanol (or other suitable solvent)
Procedure:
-
Ethyl 4-hydroxyquinoline-3-carboxylate is suspended in a suitable solvent like ethanol.
-
A large excess of concentrated ammonia solution or the desired amine is added to the suspension.
-
The mixture is stirred at room temperature or gently heated (e.g., 50°C) for several hours (e.g., 16 hours) until the reaction is complete (monitored by TLC).[2]
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with water and dried to yield 4-hydroxyquinoline-3-carboxamide.
-
The product can be further purified by recrystallization.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the two-step synthesis of 4-hydroxyquinoline-3-carboxamide.
Logical Relationship: Troubleshooting the Gould-Jacobs Reaction
Caption: Common issues and their respective solutions for the Gould-Jacobs cyclization step.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Proposed mechanism of anticancer activity via inhibition of Topoisomerase II.[3][4]
References
How to prevent decomposition of 4-Hydroxyquinoline-3-carbaldehyde during storage
This guide provides technical support for the proper storage and handling of 4-Hydroxyquinoline-3-carbaldehyde to prevent its decomposition. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of this compound.
Troubleshooting Guide
Encountering issues with this compound? This section addresses common problems observed during its storage and use.
| Issue | Possible Cause | Recommended Action |
| The compound has changed color from light yellow to brown. | This is a common sign of decomposition, likely due to oxidation or exposure to light. | Discard the product as its purity is compromised. For future storage, ensure the compound is kept under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][2][3] |
| Inconsistent experimental results using a previously opened bottle. | The compound may have degraded due to improper storage after initial use, leading to a decrease in purity and reactivity. | It is advisable to use a fresh, unopened vial of the compound. If that is not possible, purify the stored material before use. Always aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere. |
| The compound has become clumpy or sticky. | This may indicate moisture absorption. | Store the compound in a desiccator or a dry box.[2] Ensure the container is tightly sealed after each use.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at 2-8°C under a dry, inert atmosphere such as nitrogen or argon.[1] The container should be tightly sealed and protected from light.[2][3]
Q2: How does exposure to air affect the stability of this compound?
A2: Exposure to air, and specifically oxygen, can lead to oxidative degradation of the aldehyde functional group.[2] This is a primary cause of decomposition and is often indicated by a color change to brown.
Q3: Is this compound sensitive to light?
A3: While specific data for this compound is limited, related hydroxyquinoline derivatives are known to be sensitive to light, which can cause decomposition over time.[3][4] Therefore, it is strongly recommended to store the compound in an amber vial or in a dark place.
Q4: What are the signs of decomposition?
A4: The most apparent sign of decomposition is a change in the physical appearance of the compound, such as a color change from light yellow to brown or a change in texture.[2] A decrease in purity, as determined by analytical methods like HPLC or NMR, is a definitive indicator of degradation.
Storage Condition Summary
For optimal stability, please adhere to the following storage recommendations:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][2] | To slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[1] | To prevent oxidation.[2] |
| Light | Protected from light (e.g., amber vial, dark location) | To prevent light-induced degradation.[3][4] |
| Moisture | Dry environment (e.g., desiccator)[2] | To prevent hydrolysis and clumping. |
| Container | Tightly sealed container[2] | To prevent exposure to air and moisture.[2] |
| Incompatibilities | Avoid strong oxidizing agents[2] | To prevent chemical reactions that would degrade the compound. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions.
Objective: To determine the rate of decomposition of this compound under different temperature, light, and atmospheric conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Inert gas (Nitrogen or Argon)
-
Amber and clear glass vials with screw caps
-
Refrigerator (2-8°C)
-
Laboratory oven (e.g., 40°C)
-
Desiccator
-
HPLC system with a UV detector
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Aliquot 5 mg of this compound into multiple amber and clear glass vials.
-
For vials to be stored under an inert atmosphere, flush the headspace with nitrogen or argon before sealing tightly.
-
Prepare a control sample by dissolving a known amount of the compound in a suitable solvent and immediately analyzing it via HPLC to determine the initial purity (T=0).
-
-
Storage Conditions:
-
Divide the vials into different storage groups:
-
Group A (Recommended): 2-8°C, inert atmosphere, protected from light (amber vial).
-
Group B: 2-8°C, air, protected from light (amber vial).
-
Group C: Room temperature (~25°C), air, protected from light (amber vial).
-
Group D: Room temperature (~25°C), air, exposed to ambient light (clear vial).
-
Group E (Accelerated Degradation): 40°C, air, protected from light (amber vial).
-
-
-
Time Points for Analysis:
-
Analyze one vial from each group at predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, dissolve the contents of one vial from each group in a known volume of solvent.
-
Analyze the sample by HPLC to determine the purity of this compound.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each storage condition relative to the initial purity.
-
Plot the percentage of the compound remaining versus time for each condition to visualize the degradation kinetics.
-
Visualizing Decomposition Pathways and Prevention
The following diagram illustrates the factors contributing to the decomposition of this compound and the recommended preventative measures for stable storage.
Caption: Factors causing decomposition and preventive storage measures.
References
Technical Support Center: HPLC Method Development for Purity Analysis of 4-Hydroxyquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Hydroxyquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid added to improve peak shape.[1][2][3] A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.
Q2: What are the potential impurities I should look for during the purity analysis of this compound?
Potential impurities can originate from the synthetic route or degradation. Depending on the synthesis, you might expect to see unreacted starting materials or byproducts from side reactions.[3] Degradation products can form under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. A stability-indicating method should be able to separate the main peak from all these potential impurities.
Q3: How do I validate the developed HPLC method?
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: What is a forced degradation study and why is it important?
A forced degradation study exposes the drug substance to stress conditions (e.g., acid, base, heat, light, and oxidation) to produce degradation products. This study is crucial for developing a stability-indicating HPLC method, as it demonstrates that the method can effectively separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate purity assessment.
Experimental Protocol: HPLC Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).[2]
-
High-purity water (e.g., Milli-Q).
-
Formic acid or trifluoroacetic acid (TFA).
-
This compound reference standard and sample.
2. Initial Chromatographic Conditions
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength with DAD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 0.5 mg/mL.[4] |
3. Method Optimization Workflow
The following flowchart illustrates a logical approach to optimizing the initial HPLC method.
Caption: A workflow for systematic HPLC method development.
4. Data Presentation: Example System Suitability and Purity Table
Once the method is optimized, system suitability parameters should be monitored, and the purity results can be presented as follows:
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Resolution | ≥ 2.0 (between analyte and closest impurity) | 3.5 |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | 0.8% |
Table 2: Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 (Impurity) | 5.8 | 15,234 | 0.08 |
| 2 (Main Peak) | 8.2 | 18,998,765 | 99.85 |
| 3 (Impurity) | 10.1 | 13,456 | 0.07 |
| Total | 19,027,455 | 100.00 |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q: My peak is tailing. What should I do?
A: Peak tailing for aromatic compounds like this compound is often caused by secondary interactions between the analyte and residual silanol groups on the column's stationary phase.[1]
-
Solution 1: Add a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress the ionization of silanol groups.[3]
-
Solution 2: Use a modern, end-capped C18 column, which has fewer free silanol groups.
-
Solution 3: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.[1]
Q: I am observing a noisy or drifting baseline. What could be the cause?
A: A noisy or drifting baseline can be caused by several factors:
-
Contaminated Mobile Phase: Impurities in the solvents or inadequate degassing can lead to baseline noise.[5][6] Always use HPLC-grade solvents and degas the mobile phase before use.
-
Detector Issues: A failing lamp or a contaminated flow cell can cause baseline drift.[7] Flush the flow cell and check the lamp's energy.
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[7][8]
-
Leaks: Check for loose fittings in the system.[7]
Q: My retention times are shifting between injections. How can I fix this?
A: Shifting retention times can compromise the reliability of your results.
-
Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[7][9]
-
Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the components are accurately measured and mixed.[7]
-
Pump Malfunction: Inconsistent flow from the pump can cause retention time shifts.[10] Check for leaks and ensure the pump is delivering a consistent flow rate.
Q: I am not getting good resolution between my main peak and an impurity. What are my options?
A: Poor resolution means the peaks are not well separated.
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Changing the pH can affect the ionization state of the analyte and impurities, potentially improving resolution.
-
Change the Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size can provide better resolution.
Potential Degradation Pathway
Understanding potential degradation pathways is crucial for developing a stability-indicating method. The aldehyde group in this compound is susceptible to oxidation, which could lead to the corresponding carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. youtube.com [youtube.com]
- 10. labcompare.com [labcompare.com]
Navigating the Synthesis of 4-Hydroxyquinoline-3-carbaldehyde: A Technical Support Guide for Preclinical Scale-Up
For researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of 4-Hydroxyquinoline-3-carbaldehyde for preclinical studies, this technical support center provides essential guidance. Here, we address common experimental challenges through detailed troubleshooting FAQs, present a comprehensive and scalable experimental protocol, and offer comparative data to inform your process optimization.
The Vilsmeier-Haack reaction stands as the cornerstone for the formylation of 4-hydroxyquinoline, a critical step in producing this compound. This process, while effective, can present challenges, particularly when transitioning to larger scales. This guide is designed to navigate these complexities, ensuring a more efficient and successful synthesis campaign.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a user-friendly question-and-answer format.
Q1: My Vilsmeier-Haack reaction is resulting in a low yield or failing completely. What are the primary causes and how can I improve the outcome?
A1: Low or no yield is a frequent challenge and can often be attributed to several factors:
-
Reagent Quality: The success of the Vilsmeier-Haack reaction is highly dependent on the quality of your reagents.
-
Action: Use fresh, anhydrous N,N-dimethylformamide (DMF). DMF can decompose over time to produce dimethylamine, which can quench the Vilsmeier reagent. Similarly, ensure your phosphorus oxychloride (POCl₃) is fresh and has been stored under anhydrous conditions to prevent degradation.[1]
-
-
Incomplete Vilsmeier Reagent Formation: The reaction's success hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt).[1]
-
Action: The Vilsmeier reagent is typically prepared by adding POCl₃ dropwise to DMF at a low temperature (0-5 °C). It is crucial to allow sufficient time for the reagent to form completely before adding the 4-hydroxyquinoline substrate. A stirring time of 30-60 minutes at low temperature after the addition of POCl₃ is recommended.[1]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is influenced by the electron density of the substrate.
-
Action: While 4-hydroxyquinoline is an activated substrate, ensure the absence of any strongly electron-withdrawing groups on your starting material that could deactivate the ring system.
-
-
Reaction Temperature: Inadequate temperature control can lead to side reactions or decomposition of the product.
-
Action: While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation reaction often requires heating. A careful, gradual increase in temperature is recommended. For some quinoline syntheses, temperatures around 60-90°C have been reported to be effective. However, for certain substrates, excessive heat can lead to degradation.
-
Q2: I'm observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the overall yield. Common issues include:
-
Diformylation: The introduction of a second formyl group onto the quinoline ring can occur, especially with highly activated substrates or an excess of the Vilsmeier reagent.
-
Action: To minimize diformylation, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry to use a smaller excess of the Vilsmeier reagent can also be beneficial.[1]
-
-
Chlorination: In some cases, chlorination of the quinoline ring can occur as a side reaction. The disappearance of an O-H stretch in the IR spectrum can be an indicator of this.
-
Action: Careful control of the reaction temperature and the amount of POCl₃ can help to suppress this side reaction.
-
-
Reaction with Sensitive Functional Groups: If your 4-hydroxyquinoline starting material has other sensitive functional groups, they may react with the Vilsmeier reagent.
-
Action: It may be necessary to protect sensitive functional groups prior to the Vilsmeier-Haack reaction. Common protecting groups for hydroxyls include acetyl or silyl ethers.[1]
-
Q3: The work-up and purification of my product are proving difficult on a larger scale. What are the best practices for isolation and purification?
A3: Scaling up the work-up requires careful consideration to handle larger volumes and ensure product purity.
-
Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde.
-
Action: The reaction mixture is typically quenched by pouring it onto crushed ice. This is followed by neutralization with a base, such as sodium carbonate or sodium hydroxide solution, to facilitate the hydrolysis and precipitation of the product. Ensure the pH is carefully controlled during neutralization.
-
-
Product Isolation: The crude product may precipitate out of the aqueous solution.
-
Purification: The crude product often requires further purification to meet the standards for preclinical studies.
-
Action: Column chromatography on silica gel is a common method for purification.[1] Recrystallization from a suitable solvent can also be an effective technique for obtaining highly pure material.
-
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes typical reaction conditions and outcomes for the Vilsmeier-Haack formylation of quinoline derivatives, providing a baseline for process development.
| Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-acetyl-2,4-dihydroxyquinoline | ~11.7 | ~4.2 | 90 | 17 | Moderate | |
| N-arylacetamides | 12 | (solvent) | 90 | 3-4 | Good | |
| 2-methylquinoline derivative | 1.5-3 | (solvent) | 60-90 | Not specified | Not specified | [2] |
Note: The optimal conditions for the synthesis of this compound may vary and require experimental optimization.
Scalable Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyquinoline
This protocol provides a detailed methodology for the synthesis of this compound, designed with scalability in mind.
Materials:
-
4-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4-5 equivalents relative to 4-hydroxyquinoline). Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (3-4 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-hydroxyquinoline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 4-hydroxyquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gradually heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is neutral to slightly basic. This should be done in an ice bath to control the exotherm.
-
Isolation and Purification:
-
If a precipitate forms, collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
If no solid precipitates, extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.
Caption: Experimental Workflow for the Scaled-Up Synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Hydroxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, 4-hydroxyquinoline-3-carbaldehyde is a particularly valuable intermediate due to the synthetic versatility of its aldehyde functional group, which allows for the construction of a diverse array of more complex molecules. This guide provides a comparative overview of prominent methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves two key stages: the construction of the 4-hydroxyquinoline core followed by the introduction of the formyl group at the C-3 position. Classical methods for forming the quinoline ring, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a reliable foundation. Subsequently, electrophilic aromatic substitution reactions, most notably the Vilsmeier-Haack reaction, are employed to introduce the aldehyde functionality with regioselectivity.
This guide will focus on the comparison of different formylation techniques applied to a 4-hydroxyquinoline precursor. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation. Alternative formylation methods such as the Reimer-Tiemann and Duff reactions, while common for phenols, are also considered for their potential applicability.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for different methods to synthesize this compound, primarily focusing on the formylation step.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Dichloromethane (DCM) or neat | 0 to 100 | 2 - 16 hours | 60-85% |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Biphasic (e.g., water/chloroform) | 60 - 80 | 3 - 6 hours | Generally lower yields and issues with regioselectivity |
| Duff Reaction | Hexamethylenetetramine (HMTA), Glycerol, Boric Acid | Glycerol | 150 - 160 | 2 - 3 hours | Moderate, often lower than Vilsmeier-Haack |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 4-Hydroxyquinoline
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride and dimethylformamide, to introduce a formyl group.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 4-hydroxyquinoline (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid product, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Method 2: Reimer-Tiemann Reaction (Hypothetical Application)
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2] It involves the reaction of a phenol with chloroform in a basic solution.[2] While primarily used for simple phenols, its application to hydroxyquinolines is possible, though regioselectivity can be a challenge.[3]
Protocol:
-
Dissolve 4-hydroxyquinoline (1 equivalent) in a solution of sodium hydroxide (4 equivalents) in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to 60-70 °C in a water bath.
-
Add chloroform (1.5 equivalents) dropwise to the heated solution with vigorous stirring over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.
-
Cool the reaction mixture and acidify it with dilute hydrochloric acid to a pH of about 5-6.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purification of the product and separation from any isomeric byproducts would likely require column chromatography.
Method 3: Duff Reaction (Hypothetical Application)
The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol and boric acid.[4] This method is generally less efficient than the Vilsmeier-Haack reaction.[4]
Protocol:
-
In a round-bottom flask, heat a mixture of glycerol and boric acid to 150-160 °C to form glyceroboric acid.
-
Add 4-hydroxyquinoline (1 equivalent) to the hot glyceroboric acid.
-
Add hexamethylenetetramine (1.5 equivalents) portion-wise to the reaction mixture with stirring.
-
Maintain the reaction mixture at 150-160 °C for 2-3 hours.
-
Cool the mixture and then hydrolyze it by adding a dilute solution of sulfuric acid.
-
The product, this compound, can be isolated by steam distillation or extraction with an organic solvent.
-
Further purification can be achieved by recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for comparing the synthesis methods for this compound.
Caption: Workflow for comparing synthesis methods of this compound.
Conclusion
The Vilsmeier-Haack reaction stands out as the most efficient and high-yielding method for the synthesis of this compound from 4-hydroxyquinoline. Its advantages include milder reaction conditions compared to the Duff reaction and better regioselectivity and yields compared to the Reimer-Tiemann reaction. For researchers and drug development professionals, the Vilsmeier-Haack protocol offers a reliable and scalable route to this key synthetic intermediate. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity of the final product.
References
A Comparative Analysis of 4-Hydroxyquinoline-3-carbaldehyde and Other Quinoline Aldehydes in Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally related compounds is paramount. This guide provides a comparative overview of 4-Hydroxyquinoline-3-carbaldehyde against other key quinoline aldehydes, focusing on their performance in anticancer and antimicrobial assays. While direct comparative studies are limited, this report collates available data to offer insights into their potential therapeutic applications.
Introduction to Quinoline Aldehydes
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] The presence of a formyl (aldehyde) group on the quinoline scaffold creates a reactive site that can be crucial for biological interactions and serves as a versatile handle for synthetic modifications. This guide focuses on comparing this compound with other prominent quinoline aldehydes, namely 2-Chloroquinoline-3-carbaldehyde, Quinoline-2-carbaldehyde, and Quinoline-4-carbaldehyde, in the context of their anticancer and antimicrobial properties.
Anticancer Activity: A Comparative Perspective
The anticancer potential of quinoline derivatives is well-documented, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases and kinases.[2][4][5]
Cytotoxicity Data
While comprehensive, direct comparative studies on the parent quinoline aldehydes are scarce, data from various sources on their derivatives provide valuable insights into their cytotoxic potential. It is important to note that the biological activity is highly dependent on the specific cell line and the nature of substitutions on the quinoline ring.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |
| HCT-116 (Colon) | 5.34 | - | - | ||
| MCF-7 (Breast) | 5.21 | - | - | ||
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | - | - |
| 2-Chloroquinoline-3-carbaldehyde Hydrazone Derivative | 5e | DAN-G (Pancreatic) | 1.23 | - | - |
| LCLC-103H (Lung) | 1.49 | - | - | ||
| SISO (Cervical) | 1.33 | - | - | ||
| 4-Hydroxyquinoline Derivative | 20 | Colo 320 (Colon, resistant) | 4.61 | - | - |
| Colo 205 (Colon, sensitive) | 2.34 | - | - |
Note: The data presented is a compilation from various sources and not from a single direct comparative study. Variations in experimental conditions should be considered when interpreting these values.[6][7]
Derivatives of 2-Chloroquinoline-3-carbaldehyde have shown potent cytotoxic effects, with some hydrazone derivatives exhibiting IC50 values in the low micromolar range against various cancer cell lines.[6] Similarly, derivatives of 4-Hydroxyquinoline have demonstrated significant cytotoxicity, with some compounds showing selective toxicity towards multidrug-resistant cancer cells.[7]
Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Generalized apoptotic pathways induced by quinoline derivatives.
Antimicrobial Activity
Quinoline aldehydes and their derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of the microbial cell membrane.[8]
Minimum Inhibitory Concentration (MIC) Data
Direct comparative MIC data for the parent quinoline aldehydes is limited. However, studies on their derivatives provide an indication of their potential as antimicrobial agents.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| 2-Chloroquinoline-3-carbaldehyde Derivative | Thiazolidinone derivative | Salmonella typhi | No activity |
| E. coli | No activity | ||
| Bacillus subtilis | No activity | ||
| Staphylococcus aureus | No activity | ||
| Aspergillus niger | No activity | ||
| 4-Hydroxy-6-methylquinoline-3-carbaldehyde Derivatives | Chalcone and other derivatives | Various bacterial species | Moderate to potent activity |
Note: This table presents a summary of findings from different studies and is not a direct comparison.[8][9]
Derivatives of 4-Hydroxy-6-methylquinoline-3-carbaldehyde have been reported to exhibit moderate to potent antibacterial activity.[9] In contrast, some thiazolidinone derivatives of 2-Chloroquinoline-3-carbaldehyde showed no significant antibacterial or antifungal activity in one study, highlighting the critical role of specific structural modifications.[8]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinoline aldehyde derivatives.
-
MTT Addition: After the incubation period (typically 48-72 hours), add MTT solution to each well.
-
Formazan Solubilization: Incubate for a few hours to allow the formation of formazan crystals, then add a solubilizing agent like DMSO.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50 value).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
General Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the quinoline aldehyde in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This comparative guide highlights the significant biological potential of this compound and other quinoline aldehydes in the realms of anticancer and antimicrobial research. While direct comparative data remains a key area for future investigation, the available information on their derivatives underscores the importance of the quinoline scaffold as a privileged structure in drug discovery. The cytotoxic and antimicrobial activities are highly dependent on the substitution pattern on the quinoline ring, offering a vast chemical space for the development of novel therapeutic agents. Further head-to-head studies are crucial to elucidate the precise structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-hydroxyquinoline-3-carbaldehyde derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows and potential mechanisms, this guide aims to facilitate further research and development in this promising area.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with structure-activity relationship studies revealing key insights into the structural modifications that enhance their potency.
Key SAR Findings for Anticancer Activity:
-
Modification of the Carbaldehyde Group: Conversion of the 3-carbaldehyde group into hydrazone or carboxamide moieties has been a fruitful strategy for enhancing anticancer activity. For instance, certain hydrazone derivatives have shown potent cytotoxicity against various cancer cell lines.[2]
-
Substituents on the Quinoline Ring: The nature and position of substituents on the benzene ring of the quinoline scaffold play a crucial role in modulating anticancer activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
-
The N-1 Position: Substitution at the N-1 position of the quinoline ring has been shown to influence the cytotoxic profile of these derivatives.
Comparative Cytotoxic Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Hydrazones | 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | DAN-G (Pancreatic) | 1.23 |
| LCLC-103H (Lung) | 1.49 | ||
| SISO (Cervical) | 1.35 | ||
| Carboxamides | Derivative 16b | ACP-03 (Gastric) | 1.92 |
| Derivative 17b | ACP-03 (Gastric) | 5.18 | |
| Benzylidene Derivatives | Compound 20 | Colo 205 (Colon) | 2.34 |
| Colo 320 (Colon) | 4.61 | ||
| Compound 13b | Colo 205 (Colon) | 8.1 | |
| Colo 320 (Colon) | 4.58 |
Antimicrobial Activity of this compound Derivatives
The this compound scaffold has also served as a foundation for the development of novel antimicrobial agents. Modifications of the core structure have led to derivatives with significant activity against a range of bacterial and fungal pathogens.
Key SAR Findings for Antimicrobial Activity:
-
Hydrazone Moiety: The formation of hydrazones from the 3-carbaldehyde group is a common strategy that often leads to enhanced antimicrobial activity. The nature of the substituent on the hydrazone nitrogen can significantly impact the spectrum and potency of activity.[3]
-
Heterocyclic Substituents: The introduction of various heterocyclic rings as substituents has been explored to improve the antimicrobial profile of these compounds.
Comparative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected this compound derivatives against various microbial strains.
| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| Hydrazide-Hydrazones | Compound 3 | S. aureus | 1.56 ± 0.02 |
| E. coli | 0.39 ± 0.02 | ||
| P. aeruginosa | 0.78 ± 0.01 | ||
| Hydrazide-Hydrazones | Compound 15 | Gram-positive bacteria | 1.95 - 7.81 |
| Hydrazide-Hydrazones | Compound 16 | Gram-positive bacteria | 3.91 - 7.81 |
| Schiff Bases | Compound with 2-chlorobenzaldehyde | S. aureus | - |
| E. faecalis | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the test compound to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizing Workflows and Mechanisms
To better understand the research process and potential mechanisms of action, the following diagrams are provided.
References
Comparative Analysis of the Biological Activity of Quinolinone-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinolinone-3-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their efficacy across key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows. The unique structural features of the quinolinone core, combined with the hydrogen bonding capabilities of the carboxamide group, allow for diverse molecular interactions, making this class of compounds a fertile ground for drug discovery.[1]
Anticancer Activity
Quinolinone-3-carboxamide derivatives have shown significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action often involve the inhibition of critical cellular pathways, such as those mediated by kinases like ATM kinase and platelet-derived growth factor receptor (PDGFR).[2][3]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 15 | A549 (Lung Cancer) | 10.38 | [4] |
| Compound 16 | A549 (Lung Cancer) | Not specified, but showed superior activity | [4] |
| Compound 19 | A549 (Lung Cancer) | Not specified, but showed superior activity | [4] |
| 6a | MCF-7 (Breast Cancer) | More potent than Imatinib | [2] |
| 6b | MCF-7 (Breast Cancer) | More potent than Imatinib | [2] |
| 6i | MCF-7 (Breast Cancer) | More potent than Imatinib | [2] |
| 13j | Various | Better than or equal to Bosutinib and EKB-569 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of quinolinone-3-carboxamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow for Anticancer Screening
Caption: Workflow for the discovery and development of anticancer quinolinone-3-carboxamide derivatives.
Antimicrobial Activity
The quinolinone scaffold is historically linked to antibacterial agents like nalidixic acid, the precursor to fluoroquinolones.[1] Quinolinone-3-carboxamide derivatives continue this legacy, with numerous studies demonstrating their activity against a variety of bacterial and fungal pathogens.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 15 | H37Rv (Tuberculosis) | 6.25 | [4] |
| 5b | Methicillin-resistant Staphylococcus aureus (MRSA) | 3790 | [6][7] |
| 5d | Staphylococcus aureus ATCC 25923 | 3770 | [6][7] |
| 5f | Staphylococcus aureus ATCC 25923 | 1790 | [6][7] |
| 64a | Methicillin-resistant Staphylococcus aureus (MRSA) | 3790 | [6] |
| 64b | Staphylococcus aureus | 1790 | [6] |
Note: Some reported values were in mM and have been converted to µM for consistency.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory and Antioxidant Activity
Several quinolinone-3-carboxamide derivatives have been investigated for their potential to mitigate inflammation and oxidative stress. Their mechanisms of action can include the inhibition of enzymes like lipoxygenase (LOX) and the scavenging of free radicals.[4][8]
Quantitative Data Summary: Anti-inflammatory and Antioxidant Activity
| Compound ID | Biological Activity | IC50 (µM) / % Inhibition | Reference |
| 3h | LOX Inhibition | 10 | [6][9] |
| 3s | LOX Inhibition | 10 | [6][9] |
| 3g | LOX Inhibition | 27.5 | [6][9] |
| 3g | Lipid Peroxidation Inhibition | 100% | [6][9] |
| 3g | Hydroxyl Radical Scavenging | 67.7% | [6][9] |
| 3g | ABTS Radical Cation Scavenging | 72.4% | [6][9] |
| 11e | LOX Inhibition | 52 | [6][9] |
| 11e | Lipid Peroxidation Inhibition | 97% | [6][9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Signaling Pathway: Pro-inflammatory Mediator Inhibition
References
- 1. Exploring 4-quinolone-3-carboxamide derivatives: A versatile framework for emerging biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Bioactivity of Quinoline‐3‐carboxamide Derivatives [ouci.dntb.gov.ua]
- 8. Design and synthesis of novel quinolinone-3-aminoamides and their alpha-lipoic acid adducts as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of 4-Hydroxyquinoline Derivatives
A deep dive into the cytotoxic effects of 4-hydroxyquinoline compounds against a panel of human cancer cell lines, offering insights into their potential as next-generation cancer therapeutics for researchers, scientists, and drug development professionals.
The quest for novel and effective anticancer agents has led to a significant focus on heterocyclic compounds, with the quinoline scaffold emerging as a particularly promising pharmacophore. Among these, 4-hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the performance of several 4-hydroxyquinoline analogs, summarizing their cytotoxic activity and elucidating the experimental protocols used for their evaluation.
Comparative Cytotoxicity of 4-Hydroxyquinoline Derivatives
The in vitro cytotoxic activity of various 4-hydroxyquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. The data is compiled from multiple studies to offer a broad comparative overview.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3a | HCT116 (Colon) | 148.3[1] |
| A549 (Lung) | 155.7[1] | |
| PC3 (Prostate) | 167.2[1] | |
| MCF-7 (Breast) | 189.0[1] | |
| 3b | HCT116 (Colon) | 162.0[1] |
| A549 (Lung) | 188.1[1] | |
| PC3 (Prostate) | 239.4[1] | |
| MCF-7 (Breast) | 174.5[1] | |
| 3g | HCT116 (Colon) | 28.5[1] |
| A549 (Lung) | 33.4[1] | |
| PC3 (Prostate) | 59.4[2] | |
| MCF-7 (Breast) | 68.1[2] | |
| Compound 4a | HCT-116 (Colon) | Potent cytotoxicity observed |
| A549 (Lung) | Potent cytotoxicity observed | |
| Compound 4b | HCT-116 (Colon) | 3.7 µg/ml[3] |
| PC3 (Prostate) | 32.81 µg/ml[3] | |
| A549 (Lung) | 19.96 µg/ml[3] | |
| Compound 7c | HCT-116 (Colon) | 12.6 µg/ml[3] |
| PC3 (Prostate) | 53.54 µg/ml[3] | |
| A549 (Lung) | 11.4 µg/ml[3] |
Experimental Protocols
Synthesis of 4-Hydroxy-2-quinolone Analogs
A common method for the synthesis of the 4-hydroxy-2-quinolone core is the Conrad-Limpach reaction. For substituted analogs, a microwave-assisted synthesis using a Lewis acid catalyst like Bismuth (III) chloride offers an efficient and environmentally benign approach.[1]
General Procedure:
-
Combine β-enaminone (1 equivalent) and diethyl malonate (3 equivalents) in a microwave reaction vessel.[1]
-
Add ethanol as a solvent.
-
Add Bismuth (III) chloride (20 mol%) to the mixture.
-
Seal the vessel and subject it to microwave irradiation (e.g., 100-150 °C) for a duration determined by reaction monitoring (typically 5-15 minutes).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol and recover the catalyst by filtration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][4]
-
Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyquinoline derivatives for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Shifting Paradigms: Correlating In Vitro Potency with In Vivo Performance of 4-Hydroxyquinoline-3-carbaldehyde Analogs and Derivatives
A comprehensive analysis for researchers and drug development professionals on the translational efficacy of a promising class of therapeutic compounds.
The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, a primary hurdle being the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comparative analysis of 4-hydroxyquinoline derivatives, with a focus on analogs of 4-Hydroxyquinoline-3-carbaldehyde, to illuminate the critical structure-activity relationships that govern their performance in both cellular assays and living organisms. By presenting available experimental data, detailed protocols, and illustrating key biological pathways, this document aims to equip researchers with the insights needed to navigate the complexities of drug development in this chemical space.
Comparative Efficacy Data: From Cell Lines to Animal Models
The following tables summarize the quantitative data on the efficacy of various 4-hydroxyquinoline derivatives, highlighting the frequent disconnect and occasional concordance between in vitro and in vivo results.
Table 1: In Vitro Anticancer Activity of 4-Hydroxyquinolone Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3g | HCT116 (Colon) | 8.12 ± 0.45 | [1][2] |
| A549 (Lung) | 10.25 ± 0.98 | [1][2] | |
| PC3 (Prostate) | 11.14 ± 0.74 | [1][2] | |
| MCF-7 (Breast) | 9.32 ± 0.52 | [1][2] | |
| 20 | Colo 205 (Colon) | >10 | [3] |
| 29 | Colo 320 (Colon, Resistant) | 1.6 | [3] |
| 13a | Colo 320 (Colon, Resistant) | 2.2 | [3] |
| 13b | Colo 320 (Colon, Resistant) | 2.3 | [3] |
Table 2: In Vitro and In Vivo Antimalarial Activity of Quinoline Derivatives
| Compound | In Vitro EC₅₀ (nM, P. falciparum) | In Vivo ED₉₀ (mg/kg, P. berghei mouse model) | Oral Bioavailability (F%) in Mice | Reference |
| 27 | 4 | 2.6 | Not Reported | [4] |
| 30 | Not Reported | 1 | 23 | [4] |
| 2 | Not Reported | 0.1 - 0.3 | Not Reported | [4] |
| 3d | Not Reported | Moderate Inhibition at 5 mg/kg | Low | [5] |
| 3e | 1.0 (K1 strain) | Not Reported | Low | [5] |
Table 3: In Vitro and In Vivo Data for Quinoline-4-Carboxylic Acid DHODH Inhibitors
| Compound | In Vitro DHODH IC₅₀ (nM) | Oral Bioavailability (F%) in Mice | Reference |
| 41 | 9.71 ± 1.4 | 56 | [6][7] |
| 43 | 26.2 ± 1.8 | Not Reported | [6][7] |
Key Experimental Methodologies
To ensure reproducibility and critical evaluation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Anticancer Activity Evaluation
Cell Lines and Culture: Human cancer cell lines such as HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) are utilized.[1][2] Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[2]
In Vivo Antimalarial Efficacy Study
Animal Model: Studies are typically conducted in mice (e.g., Swiss albino mice) infected with a rodent malaria parasite, such as Plasmodium berghei.[5]
Infection and Treatment Protocol:
-
Mice are inoculated intraperitoneally with parasitized red blood cells.
-
Treatment with the test compounds or a vehicle control is initiated 24 hours post-infection.
-
Compounds are administered orally or via another relevant route for a set number of consecutive days (e.g., 4 days).
-
Parasitemia is monitored daily by examining Giemsa-stained thin blood smears.
-
The efficacy is determined by comparing the reduction in parasitemia in the treated groups to the control group. The ED₉₀, the dose that reduces parasitemia by 90%, is often calculated.[4]
In Vivo Pharmacokinetic Studies
Animal Model and Dosing: Pharmacokinetic parameters are assessed in mice or rats.[5][6][7] The test compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals.
Sample Collection and Analysis:
-
Blood samples are collected at various time points after drug administration.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters, including half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC), are calculated.
-
Oral bioavailability (F%) is determined by comparing the AUC from oral administration to the AUC from IV administration.
Visualizing the Path to Efficacy
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that could be targeted by 4-hydroxyquinoline analogs.
Caption: A generalized workflow for drug discovery, from in vitro screening to in vivo validation.
Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Hydroxyquinoline-3-carbaldehyde and its Derivatives: A Guide for Researchers
This publication provides a comprehensive spectroscopic comparison of 4-Hydroxyquinoline-3-carbaldehyde and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. This guide presents quantitative data in structured tables, details experimental methodologies, and includes visualizations to elucidate experimental workflows.
Introduction
This compound and its analogs are significant scaffolds in medicinal chemistry and materials science. Their spectroscopic properties are crucial for structure elucidation, purity assessment, and understanding their photophysical behavior, which is essential for applications in sensing, imaging, and therapeutics. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the detailed molecular structure of these compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing insights into the effects of various substituents on the quinoline ring.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts for this compound and a selection of its derivatives. The data reveals how different substituents influence the positions of the proton signals. For instance, the aldehyde proton typically appears as a singlet at a downfield chemical shift.
| Compound | Solvent | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | Aldehyde CHO (δ, ppm) | Other Protons (δ, ppm) |
| This compound | DMSO-d₆ | 8.85 (s) | 8.15 (d, J=8.3 Hz) | 7.45 (t, J=7.6 Hz) | 7.75 (t, J=7.7 Hz) | 7.95 (d, J=8.3 Hz) | 10.3 (s) | 12.5 (br s, OH) |
| 8-Hydroxyquinoline-5-carbaldehyde[1] | DMSO-d₆ | 8.97 (dd, J=4.1, 1.6 Hz) | - | 7.78 (dd, J=8.6, 4.1 Hz) | 8.17 (d, J=8.1 Hz) | - | 10.14 (s) | 7.26 (d, J=8.0 Hz), 9.56 (dd, J=8.6, 1.6 Hz) |
| 8-Hydroxyquinoline-7-carbaldehyde[1] | DMSO-d₆ | 8.78 (dd, J=4.4, 1.5 Hz) | 7.99 (d, J=8.0 Hz) | 7.57 (dd, J=8.1, 4.3 Hz) | - | - | 10.41 (s) | 7.24 (d, J=7.9 Hz), 9.07 (dd, J=8.0, 1.6 Hz) |
| 4,6,8-Triphenylquinoline-3-carbaldehyde[2] | CDCl₃ | 9.44 (s) | 7.85 (d, J=2.1 Hz) | - | 7.37-7.63 (m) | - | 9.95 (s) | 7.37-7.63 (m, 13H), 7.74 (dd, J=1.5, 8.4 Hz, 2H), 8.12 (d, J=2.1 Hz) |
Comparative ¹³C NMR Data
The ¹³C NMR data provides further structural detail, with the carbonyl carbon of the aldehyde group exhibiting a characteristic downfield shift.
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) | Aldehyde CHO (δ, ppm) |
| 4-Hydroxyquinoline | DMSO-d₆ | 140.2 | 109.8 | 176.4 | 124.9 | 124.1 | 122.9 | 131.5 | 118.5 | 140.2 | - |
| 8-Hydroxyquinoline-5-carbaldehyde[1] | DMSO-d₆ | 149.0 | 126.8 | 159.6 | 124.6 | - | 133.0 | 122.4 | 110.8 | 138.0 | 192.2 |
| 4,6,8-Triphenylquinoline-3-carbaldehyde[2] | CDCl₃ | 153.4 | 125.4 | 147.2 | 128.7 | 124.4 | 132.7 | 127.4 | 141.9 | 147.7 | 191.8 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of these molecules. The position of the absorption and emission maxima can be influenced by substitution and solvent polarity.
Comparative UV-Vis Absorption and Emission Data
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 4-Hydroxyquinoline | Neutral aq. | 230, 316, 329 | 349 | 0.35 |
| 8-Hydroxyquinoline-7-carbaldehyde[1] | Methanol | 207, 248, 267, 286, 350, 429 | - | - |
| 4,6,8-Triarylquinoline-3-carbaldehydes[2] | Chloroform | 260-380 (broad) | 450-550 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic studies.
NMR Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
Data Acquisition and Processing : Standard pulse sequences were used. The obtained free induction decays (FIDs) were Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation : Stock solutions of the compounds were prepared in a suitable spectroscopic grade solvent (e.g., methanol, chloroform, DMSO). Working solutions of low concentration (typically 10⁻⁵ to 10⁻⁶ M) were prepared by serial dilution to ensure absorbance values were within the linear range of the spectrophotometer (ideally < 0.1).
-
UV-Vis Absorption : Absorption spectra were recorded on a double-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette. A solvent blank was used as the reference.
-
Fluorescence Spectroscopy : Emission and excitation spectra were recorded on a spectrofluorometer. The excitation wavelength was set to the absorption maximum of the compound. The emission was scanned over a suitable wavelength range. For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) was used as a reference. The quantum yield (Φ_F) was calculated using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis of quinoline derivatives.
References
A Comparative Guide to 4-Hydroxyquinoline-3-carbaldehyde Based Fluorescent Sensors for Selective Metal Ion Detection
For researchers, scientists, and drug development professionals, the selective detection of metal ions is a critical task in various fields, from environmental monitoring to understanding biological processes. Fluorescent sensors have emerged as a powerful tool for this purpose due to their high sensitivity and real-time detection capabilities. Among the diverse range of fluorophores, 4-hydroxyquinoline-3-carbaldehyde has garnered attention as a versatile scaffold for developing selective fluorescent sensors, primarily for metal ions such as aluminum (Al³⁺) and zinc (Zn²⁺).
This guide provides an objective comparison of the performance of this compound based fluorescent sensors with alternative probes. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Performance Comparison of Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by several key performance indicators. The following tables summarize the quantitative data for Schiff base sensors derived from this compound and its analogs, alongside popular alternative fluorescent probes for the detection of Al³⁺ and Zn²⁺.
Table 1: Performance Comparison of Fluorescent Sensors for Al³⁺ Detection
| Sensor Type | Sensor Name/Derivative | Limit of Detection (LOD) | Fluorescence Enhancement | Solvent System | Ref. |
| This compound Based | Schiff base with nicotinic hydrazide | ppb level | Significant enhancement | Ethanol | [1] |
| 8-Hydroxyquinoline Derivative | (E)-N′-((8-hydroxy...methylene)benzohydrazide) | 0.193 µM | - | aq. solution | [2] |
| Benzothiazole-based Schiff Base | BHMMP | 0.70 µM | >38-fold | EtOH/H₂O | [3] |
| Alternative Probes | |||||
| Naphthalene-based Schiff Base | Probe L | - | - | DMSO-H₂O | [4] |
| Pyrrole hydrazone Schiff base | Sensor 3 | 42 nM | "Turn-on" | Aqueous solution | [4] |
| Chromone-derived Schiff base | HCFH | - | ~171-fold | Ethanol | [5] |
| Quinoline-based Schiff base | HL¹ | 8.08 x 10⁻⁸ M | 41-fold | - | [6] |
Table 2: Performance Comparison of Fluorescent Sensors for Zn²⁺ Detection
| Sensor Type | Sensor Name/Derivative | Dissociation Constant (Kd) / LOD | Fluorescence Enhancement | Solvent System | Ref. |
| This compound Analog Based | 8-hydroxyquinoline-2-carbaldehyde Schiff base (HL) | - | Significant "turn-on" | THF/H₂O | [7] |
| Alternative Probes | |||||
| Fluorescein-based | QZ1 | - | ~42-fold | - | [8] |
| Fluorescein-based | QZ2 | - | ~150-fold | - | [8] |
| Quinoline-based | QP2 | 17.7 nM (LOD) | "Turn-on" | DMSO/H₂O | [9] |
| 3-Hydroxy-4-Pyridylisoquinoline | - | - | Emission at 496 nm | Acetonitrile | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective assessment and comparison of fluorescent sensors. Below are the methodologies for the synthesis of this compound based Schiff base sensors and the evaluation of their selectivity.
Synthesis of this compound Schiff Base Sensors
The general procedure for synthesizing Schiff base sensors from this compound involves a condensation reaction with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivatives, hydrazides)
-
Ethanol or other suitable solvent
-
Catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine) (optional)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent like ethanol in a round-bottom flask.
-
Add a few drops of a catalyst, such as acetic acid, if required.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting Schiff base product, which often precipitates out of the solution, is collected by filtration.
-
Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain the pure Schiff base sensor.[10][11]
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.[2][12]
Selectivity and Interference Study Protocol
This protocol outlines the steps to assess the selectivity of a fluorescent sensor for a specific metal ion in the presence of other potentially interfering ions.
Materials:
-
Stock solution of the synthesized fluorescent sensor (e.g., 1 mM in DMSO or another appropriate solvent).
-
Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in water or a suitable solvent).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Spectrofluorometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute working solution of the fluorescent sensor (e.g., 10 µM) in the chosen buffer system.
-
Selectivity Screening:
-
To a series of cuvettes, add the sensor working solution.
-
To each cuvette, add a specific concentration (e.g., 5-10 equivalents) of a different metal ion from the prepared stock solutions (e.g., Al³⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).
-
Record the fluorescence emission spectrum of each solution at a predetermined excitation wavelength.
-
A significant change in fluorescence intensity for a particular metal ion indicates selectivity.[2][13]
-
-
Competition Experiment:
-
To a cuvette containing the sensor and the target metal ion (the one that showed a significant response), add an equivalent amount of a potentially interfering metal ion.
-
Record the fluorescence spectrum and compare it to the spectrum of the sensor with only the target metal ion. A minimal change in fluorescence indicates high selectivity.[14]
-
-
Fluorescence Titration:
-
To a cuvette containing the sensor solution, incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating the saturation of the sensor with the metal ion.[13][15]
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This data can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.[9]
-
-
Limit of Detection (LOD) Determination:
-
The LOD is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without the analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).[4]
-
Signaling Pathways and Experimental Workflows
The fluorescence response of this compound based sensors upon binding to a metal ion is often governed by specific photophysical processes. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
A common signaling mechanism for these sensors is Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, the fluorescence is often quenched due to processes like photoinduced electron transfer (PET) or C=N isomerization. Upon chelation with a metal ion, the molecule's structure becomes more rigid, which inhibits these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Experimental Workflow for Selectivity Assessment
The systematic evaluation of a new fluorescent sensor's selectivity is a critical step in its characterization. The following workflow diagram illustrates the logical steps involved in this process.
References
- 1. High quantum yield photoluminescent N-doped carbon dots for switch sensing and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epstem.net [epstem.net]
- 3. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorimetric Detection of Zn2+, Mg2+, and Fe2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 10. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Cross-reactivity studies of 4-Hydroxyquinoline-3-carbaldehyde in biological systems
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5][6] Among these, 4-Hydroxyquinoline-3-carbaldehyde serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications, including anticancer and antimicrobial properties.[2][7] This guide provides a comparative analysis of the biological effects of this compound and its derivatives, with a focus on their activity across different biological systems.
Cytotoxicity Profile Across Human Cancer Cell Lines
The following table summarizes the cytotoxic activity of various derivatives of the 4-hydroxyquinoline scaffold against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Modified 4-hydroxyquinolone analogues | HCT116 | Colon | 148.3 | Doxorubicin |
| A549 | Lung | - | Doxorubicin | |
| Prostate | - | - | Doxorubicin | |
| 4-Anilinoquinolines | - | - | - | - |
| 4-Anilinoquinazolines | - | - | - | - |
Data presented for modified 4-hydroxyquinolone analogues are from a study on their anticancer activity.[7] The specific structures of these compounds are detailed in the source publication.
Potential Mechanisms and Off-Target Considerations
Although a specific kinase panel screen for this compound is not publicly documented, studies on its derivatives suggest potential interactions with various signaling pathways. The quinoline core is a common feature in many kinase inhibitors, and derivatives of 4-hydroxyquinoline have been investigated for their inhibitory effects on kinases such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2).[7] Molecular docking studies suggest that these compounds may bind to the ATP-binding pockets of these kinases, leading to the inhibition of their activity.[7]
Furthermore, various quinoline-based compounds have been identified as inhibitors of other important cellular targets, including Receptor-Interacting Protein 2 (RIP2) kinase and Poly(ADP-ribose) polymerase (PARP). The promiscuity of some quinoline derivatives against a panel of 299 kinases has been noted, with off-target interactions predominantly observed within the tyrosine kinase subfamily.
The following diagram illustrates a generalized workflow for the initial assessment of a compound's biological activity, from synthesis to in vitro evaluation.
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[8]
The following diagram illustrates the key steps in the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
The available data, primarily from cytotoxicity studies on various cancer cell lines, suggests that the 4-hydroxyquinoline scaffold is a promising starting point for the development of new therapeutic agents. However, the lack of comprehensive cross-reactivity studies for this compound itself makes it difficult to fully assess its selectivity and potential off-target effects. Further investigation, including broad panel screening against kinases and other relevant biological targets, is necessary to elucidate its precise mechanism of action and to guide the development of more potent and selective derivatives. Researchers in drug discovery should consider this scaffold as a valuable template for modification and optimization to improve target specificity and therapeutic potential.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Molecular Tactics: A Comparative Guide to the Mechanism of Action of 4-Hydroxyquinoline Derivatives and Existing Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The 4-hydroxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of the mechanisms of action of 4-hydroxyquinoline derivatives against existing drugs in key therapeutic areas: oncology, infectious diseases (malaria and bacterial infections). We delve into the molecular interactions, present comparative quantitative data, and provide detailed experimental protocols to empower researchers in the development of next-generation therapeutics.
Anticancer Activity: A Multi-pronged Assault on Malignancy
4-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents by targeting crucial cellular processes involved in cancer cell proliferation and survival.[1] Their mechanisms of action often involve the inhibition of key enzymes such as topoisomerases and protein kinases.
Topoisomerase Inhibition
Several 4-hydroxyquinoline derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes vital for DNA replication and repair.[1] By stabilizing the topoisomerase-DNA complex, these compounds induce DNA strand breaks, ultimately leading to apoptotic cell death.[1] This mechanism is shared by established anticancer drugs like doxorubicin and etoposide.
| Compound/Drug | Target | IC50 (µM) - HCT116 (Colon Cancer) | Reference |
| 4-Hydroxyquinoline Derivative (3g) | Topoisomerase I/II (putative) | 28.5 | [2] |
| Doxorubicin | Topoisomerase II | Not explicitly stated in abstract, used as a positive control | [2] |
| Etoposide | Topoisomerase II | Widely variable depending on cell line and assay conditions | [3][4] |
Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing kDNA, 5x Assay Buffer (containing ATP), and purified human topoisomerase II enzyme.
-
Compound Addition: Add the test compound (e.g., 4-hydroxyquinoline derivative, etoposide) at various concentrations. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA monomers and an accumulation of catenated kDNA networks.[5]
Kinase Inhibition
Many 4-hydroxyquinoline derivatives act as potent inhibitors of various protein kinases that are frequently dysregulated in cancer, such as Phosphoinositide 3-kinases (PI3Ks).[1] By blocking these signaling pathways, they can arrest cell proliferation and survival.
| Compound/Drug | Target Family | IC50 (nM) - PI3Kα | Reference |
| 4-Hydroxyquinoline Derivative (Representative) | PI3K | Varies | [6] |
| Alpelisib (BYL719) | PI3Kα | 5 | [7] |
| ZSTK474 | Pan-PI3K | 5.0 | [8] |
Experimental Protocol: PI3K Inhibition Assay
This assay determines the inhibitory activity of a compound against PI3K isoforms.
-
Enzyme and Substrate Preparation: Use recombinant human PI3K isoforms and a suitable substrate (e.g., phosphatidylinositol).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Compound Incubation: Add the 4-hydroxyquinoline derivative or a known PI3K inhibitor at varying concentrations.
-
Detection: Measure the production of the phosphorylated product (e.g., phosphatidylinositol-3,4,5-trisphosphate) using methods like ELISA or radiometric assays.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antimalarial Activity: Disrupting the Parasite's Survival Strategies
Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the development of new antimalarial agents. 4-hydroxyquinoline derivatives have shown promise in this area, with mechanisms that can differ from the classical quinoline antimalarials like chloroquine.
Inhibition of Heme Polymerization
Chloroquine, a 4-aminoquinoline, acts by accumulating in the acidic food vacuole of the malaria parasite and inhibiting the polymerization of toxic heme into non-toxic hemozoin.[9] This leads to the buildup of free heme, which is lethal to the parasite. Some 4-hydroxyquinoline derivatives may share this mechanism.
| Compound/Drug | Mechanism | IC50 (µM) - Heme Polymerization | Reference |
| Chloroquine | Heme Polymerization Inhibition | Varies (e.g., ~1.478 mM in one study) | [10] |
| 4-Hydroxyquinoline Derivative (Hypothetical) | Heme Polymerization Inhibition (putative) | To be determined |
Experimental Protocol: Heme Polymerization Inhibition Assay
This assay evaluates the ability of a compound to inhibit the formation of β-hematin (hemozoin).
-
Reaction Mixture: Prepare a reaction mixture containing a solution of hematin in NaOH.
-
Compound Addition: Add the test compound (e.g., 4-hydroxyquinoline derivative, chloroquine) at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by adding glacial acetic acid to lower the pH.
-
Incubation: Incubate the mixture at 37°C for 24 hours.
-
Quantification: Centrifuge the samples to pellet the β-hematin. The amount of β-hematin formed can be quantified by dissolving the pellet in NaOH and measuring the absorbance, or by measuring the depletion of free heme in the supernatant.[11][12]
Targeting the Mitochondrial Electron Transport Chain
Some novel 4(1H)-quinolone derivatives have been shown to inhibit the parasite's mitochondrial electron transport chain (ETC), a mechanism distinct from that of chloroquine but similar to the drug atovaquone.[13][14] These compounds can inhibit both cytochrome bc1 and the type II NADH:ubiquinone oxidoreductase (NDH2).[15]
| Compound/Drug | Target | IC50 (nM) - P. falciparum (3D7) | Reference |
| CK-2-68 (4(1H)-quinolone) | Cytochrome bc1 & PfNDH2 | <10 | [15] |
| Atovaquone | Cytochrome bc1 | ~1 | [13] |
Experimental Protocol: Mitochondrial Electron Transport Chain Inhibition Assay
This can be assessed by measuring the parasite's oxygen consumption or mitochondrial membrane potential.
-
Parasite Culture: Culture Plasmodium falciparum in vitro.
-
Compound Treatment: Treat the parasites with the test compound (e.g., 4-hydroxyquinoline derivative, atovaquone) at various concentrations.
-
Mitochondrial Membrane Potential Measurement: Use a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in the mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization and inhibition of the ETC.
-
Oxygen Consumption Measurement: Use a Clark-type electrode or a Seahorse XF Analyzer to measure the rate of oxygen consumption by the parasites. A decrease in oxygen consumption indicates ETC inhibition.
Antimicrobial Activity: Targeting Bacterial DNA Replication
The quinolone core is a well-established pharmacophore in antibacterial drug discovery, with fluoroquinolones being a major class of antibiotics. These drugs primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16] Some 4-hydroxyquinoline derivatives have also shown potential as antibacterial agents, likely acting through a similar mechanism.
| Compound/Drug | Target | MIC (µg/mL) - S. aureus | Reference |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | DNA Gyrase B (putative) | 4–8 | |
| Ciprofloxacin | DNA Gyrase & Topoisomerase IV | Varies (e.g., 0.25-1) | [17] |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, 5x Assay Buffer (containing ATP), and purified E. coli DNA gyrase.
-
Compound Addition: Add the test compound (e.g., 4-hydroxyquinoline derivative, ciprofloxacin) at various concentrations.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., STEB and chloroform/isoamyl alcohol).
-
Analysis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis. A decrease in the supercoiled DNA band and an increase in the relaxed DNA band indicate inhibition of DNA gyrase.
Conclusion
4-Hydroxyquinoline derivatives represent a versatile and promising class of compounds with the potential to address significant unmet medical needs in oncology and infectious diseases. Their ability to engage in multiple mechanisms of action, some of which are distinct from existing therapies, offers exciting opportunities for the development of novel drugs that can overcome resistance and improve patient outcomes. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. media.neliti.com [media.neliti.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Purity Confirmation of Synthetic 4-Hydroxyquinoline-3-carbaldehyde: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity confirmation of synthetic 4-Hydroxyquinoline-3-carbaldehyde. We present supporting experimental protocols and data to highlight the strengths and applications of each method.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for purity determination, offering high resolution to separate the main compound from potential impurities, byproducts, and starting materials. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
A reversed-phase HPLC method is suitable for the quantitative analysis of this compound purity.[1]
-
Instrumentation : HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable solvent like methanol or DMSO to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :
-
Gradient Elution :
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 30.1 95 5 | 35 | 95 | 5 |
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 254 nm
-
-
Purity Calculation : The purity is determined by the area percentage of the peak corresponding to this compound relative to the total peak area in the chromatogram.[1]
Below are hypothetical results for a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Impurity A (e.g., starting material) |
| 2 | 12.2 | 2,925,000 | 97.5 | This compound |
| 3 | 15.8 | 60,000 | 2.0 | Impurity B (e.g., byproduct) |
| Total | 3,000,000 | 100.0 |
Based on this data, the purity of the synthetic this compound is determined to be 97.5%.
Caption: Workflow for HPLC Purity Determination.
Nuclear Magnetic Resonance (NMR) for Purity Assessment
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.[2][3] Instead, a certified internal standard of known purity is used. The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.
This protocol outlines the steps for determining the purity of this compound using qNMR with a certified internal standard (e.g., maleic acid).
-
Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents :
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Certified Internal Standard (e.g., Maleic Acid)
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula[4]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Hypothetical data for a qNMR experiment on synthetic this compound.
| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 10.25 mg | 5.10 mg |
| Molecular Weight (MW) | 173.17 g/mol [5] | 116.07 g/mol |
| Purity (P) | To be determined | 99.9% |
| ¹H NMR Signal | Aldehyde proton (~9.8 ppm) | Olefinic protons (~6.3 ppm) |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 0.88 |
Calculation :
Purity (%) = (1.00 / 1) * (2 / 0.88) * (173.17 / 116.07) * (5.10 / 10.25) * 99.9% Purity (%) = 98.2%
Caption: Workflow for qNMR Purity Determination.
Comparison of HPLC and NMR for Purity Confirmation
Both HPLC and NMR are powerful techniques for assessing the purity of synthetic compounds, but they provide different types of information and have distinct advantages and disadvantages.
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Spectroscopic detection of atomic nuclei in a magnetic field. |
| Quantification | Relative (area percent), requires response factor for absolute quantification. | Absolute, using a certified internal standard.[6] |
| Structural Information | Limited to UV-Vis spectra unless coupled with Mass Spectrometry. | Provides detailed structural information for the main compound and any impurities with NMR-active nuclei. |
| Impurity Detection | Excellent for detecting and resolving minor impurities, even isomers. | May not detect impurities without NMR-active nuclei or those with overlapping signals. |
| Sample Throughput | Generally higher, with autosamplers enabling analysis of many samples. | Lower, as sample preparation and acquisition times can be longer. |
| Sample Recovery | Destructive, the sample is typically not recovered. | Non-destructive, the sample can be fully recovered.[3] |
| Solvent Purity | Requires high-purity (HPLC grade) solvents. | Requires deuterated solvents. |
Conclusion
The choice between HPLC and NMR for the purity confirmation of synthetic this compound depends on the specific requirements of the analysis.
-
HPLC is the preferred method for routine quality control, high-throughput screening, and when the primary goal is to detect and quantify all UV-active impurities with high sensitivity. Its ability to separate closely related compounds makes it invaluable for assessing the success of a synthesis and purification process.
-
NMR , specifically quantitative ¹H NMR, is superior for providing an absolute purity value without the need for a reference standard of the analyte.[2][3] It is also the method of choice when structural confirmation of the compound and its impurities is required simultaneously with purity assessment. The non-destructive nature of NMR is a significant advantage when working with precious or limited quantities of material.
For a comprehensive characterization and confirmation of purity, a combination of both HPLC and NMR is often the most rigorous approach, leveraging the high separation power of HPLC and the absolute quantitative and structural elucidation capabilities of NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacognosy.pharmacy.uic.edu [pharmacognosy.pharmacy.uic.edu]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 5. This compound | C10H7NO2 | CID 348137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxyquinoline-3-carbaldehyde: A Safety and Operational Guide
For Immediate Reference: Treat 4-Hydroxyquinoline-3-carbaldehyde as Hazardous Waste. Do Not Dispose Down the Drain or in Regular Trash.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with strict adherence to safety protocols to ensure personal and environmental protection. This compound, like many specialized chemical reagents, requires a dedicated waste stream and cannot be treated as common laboratory refuse. The following guide provides essential, step-by-step procedures for its safe and compliant disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as local regulations and facility-specific protocols are paramount. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Profile
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure, unused, or expired this compound, as well as any solid materials contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips), in a designated, chemically compatible hazardous waste container.[2] This container should be rigid and have a secure, leak-proof lid.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix with incompatible waste streams.[2]
2. Container Labeling:
-
Immediately upon starting a waste container, affix a "Hazardous Waste" label provided by your EHS department.[1]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[1]
-
All constituents of any mixture, including solvents, with their approximate concentrations.[1]
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator or responsible party.[1]
-
The specific laboratory or room number where the waste was generated.[1]
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated and clearly marked satellite accumulation area within your laboratory.[2]
-
Ensure the container is kept closed at all times, except when adding waste.
-
Segregate the waste container from incompatible materials to prevent accidental reactions.
4. Requesting Disposal:
-
Once the waste container is full, or if you are discontinuing the use of the chemical, contact your institution's EHS department to schedule a waste pickup.[2]
-
Follow your institution's specific procedures for submitting a waste pickup request, which may involve online forms or specific paperwork.[1]
5. Spill Response:
-
In the event of a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material.
-
Wearing the necessary PPE, carefully sweep or collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxyquinoline-3-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxyquinoline-3-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Minimum Requirement) | Safety Goggles | Must meet EN 166 or equivalent standards to protect against chemical splashes.[1] |
| Nitrile Gloves | Provides protection against incidental contact. Inspect before each use and replace immediately if contaminated.[1] | |
| Laboratory Coat | To protect skin and personal clothing from contamination. | |
| Secondary (For specific procedures) | Face Shield | Recommended when there is a significant risk of splashes or when handling larger quantities. |
| Chemical-resistant Apron | Advised for handling larger volumes or during procedures with a high splash potential. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale operations, emergency situations, or when engineering controls are insufficient to control airborne dust.[1] |
Operational Protocol
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid compounds and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.
-
-
Containerization:
-
Use chemically resistant containers for all waste.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep waste segregated from incompatible materials.
-
-
Disposal:
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
Spill: For small spills, and if trained to do so, contain the spill with an appropriate absorbent material. Wearing appropriate PPE, carefully collect the material and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
